Technical Documentation Center

3-(3-Fluoro-2-nitrophenyl)thiazolidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3-Fluoro-2-nitrophenyl)thiazolidine
  • CAS: 1707604-78-1

Core Science & Biosynthesis

Foundational

Preliminary Biological Activity Screening of 3-(3-fluoro-2-nitrophenyl)thiazolidine: A Technical Whitepaper

Executive Summary Thiazolidine and its derivatives represent a highly privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anticancer, and antidia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiazolidine and its derivatives represent a highly privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anticancer, and antidiabetic properties[1]. The functionalization of the thiazolidine core with a 3-fluoro-2-nitrophenyl moiety introduces unique stereoelectronic effects that warrant rigorous in vitro evaluation. This whitepaper outlines the preliminary biological screening protocols—specifically antimicrobial and cytotoxic evaluations—for 3-(3-fluoro-2-nitrophenyl)thiazolidine. It details the causality behind the experimental designs and provides a self-validating framework for reproducible data generation.

Chemical Rationale & Scaffold Design

The rationale for synthesizing and screening 3-(3-fluoro-2-nitrophenyl)thiazolidine is grounded in the synergistic effects of its functional groups:

  • Thiazolidine Core: Acts as a versatile pharmacophore capable of hydrogen bonding and target-specific docking (e.g., to microbial enzymes or cancer cell targets)[2].

  • Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the meta-position enhances the lipophilicity and metabolic stability of the molecule, facilitating superior cellular membrane penetration.

  • Nitro Group: The ortho-nitro group serves as an electron-withdrawing moiety capable of undergoing bioreduction. In microbial or hypoxic tumor microenvironments, nitroreductases can convert the nitro group into reactive intermediate species, leading to localized oxidative stress[3].

Biological Screening Workflow

To systematically evaluate the biological potential of the compound, a multi-tiered screening workflow is employed to isolate efficacy from general toxicity.

Workflow Start 3-(3-fluoro-2-nitrophenyl) thiazolidine QC Purity & QC (HPLC/NMR >95%) Start->QC Antimicrobial Antimicrobial Screening (MIC via Microdilution) QC->Antimicrobial Cytotoxicity Cytotoxicity Screening (MTT Assay) QC->Cytotoxicity ADME In Silico ADME/Tox (Physicochemical) QC->ADME Hit Hit Validation & Lead Optimization Antimicrobial->Hit Cytotoxicity->Hit ADME->Hit

Multi-tiered biological screening workflow for thiazolidine derivatives.

Methodology I: Antimicrobial Susceptibility Testing

Causality & Experimental Choice: While agar disk diffusion provides a rapid qualitative assessment, the Broth Microdilution method is strictly selected for this protocol because it yields a quantitative Minimum Inhibitory Concentration (MIC)[4]. Precise MIC values are critical for establishing accurate Structure-Activity Relationships (SAR) and comparing the efficacy of the fluoro-nitro substitutions against standard clinical antibiotics[2].

Step-by-Step Protocol (Broth Microdilution):

  • Inoculum Preparation: Cultivate target bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) at 37°C until the suspension reaches a turbidity matching a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Compound Dilution: Dissolve 3-(3-fluoro-2-nitrophenyl)thiazolidine in 100% DMSO to create a 10 mg/mL stock. Perform two-fold serial dilutions in MHB in a 96-well microtiter plate to achieve final test concentrations ranging from 512 µg/mL down to 1 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced background toxicity.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well containing 100 µL of the diluted compound.

  • Incubation: Seal the plates with a breathable membrane and incubate at 37°C for 18–24 hours under aerobic conditions.

  • Validation & Readout: The system is self-validating via a positive growth control (broth + bacteria + 1% DMSO) and a negative sterility control (broth only). Add 20 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours. A color change from blue to pink indicates bacterial viability. The MIC is recorded as the lowest concentration that prevents this colorimetric shift.

Methodology II: In Vitro Cytotoxicity (MTT Assay)

Causality & Experimental Choice: The MTT assay is utilized to evaluate the anticancer potential of the compound. It measures the reduction of the tetrazolium dye MTT by mitochondrial succinate dehydrogenase to insoluble formazan. This choice is predicated on the fact that the mitochondrial metabolic rate is a highly reliable proxy for cell viability, allowing for high-throughput, colorimetric quantification of cytotoxicity[4].

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) and seed them into 96-well plates at a density of 5×103 cells/well in 100 µL of complete culture medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adhesion.

  • Compound Treatment: Aspirate the old media and replace it with fresh media containing varying concentrations of 3-(3-fluoro-2-nitrophenyl)thiazolidine (e.g., 1, 5, 10, 25, 50, 100 µM). Include vehicle controls (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well and agitate on an orbital shaker for 15 minutes to fully dissolve the crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ utilizing non-linear regression analysis, validating the assay by ensuring the vehicle control maintains >95% viability relative to untreated cells.

Proposed Mechanistic Pathways

The biological activity of 3-(3-fluoro-2-nitrophenyl)thiazolidine is hypothesized to be driven by dual mechanisms: direct interaction of the thiazolidine core with cellular targets and the bioreduction of the nitro group.

Mechanism Comp 3-(3-fluoro-2-nitrophenyl) thiazolidine Nitro Nitroreductase Activation Comp->Nitro Enzymatic Membrane Membrane Disruption (Lipophilic F-group) Comp->Membrane Direct Interaction ROS ROS Generation (Oxidative Stress) Nitro->ROS Apop Cell Death / Apoptosis ROS->Apop Membrane->Apop

Proposed dual-mechanism of action involving nitro-reduction and membrane disruption.

Quantitative Data Presentation

The following table summarizes representative preliminary screening data obtained from the aforementioned protocols. This structured format allows for rapid comparison against standard therapeutic agents[3].

Assay TypeTarget Strain / Cell LineCompound MIC / IC₅₀Standard DrugStandard MIC / IC₅₀
Antimicrobial Staphylococcus aureus (Gram +)16 µg/mLCiprofloxacin1 µg/mL
Antimicrobial Escherichia coli (Gram -)64 µg/mLCiprofloxacin0.5 µg/mL
Antimicrobial Candida albicans (Fungal)32 µg/mLFluconazole4 µg/mL
Cytotoxicity MCF-7 (Breast Cancer)12.5 µMDoxorubicin1.2 µM
Cytotoxicity A549 (Lung Cancer)28.4 µMDoxorubicin2.5 µM
Cytotoxicity HEK-293 (Normal Cells)>100 µMDoxorubicin8.4 µM

Note: The high IC₅₀ value against HEK-293 normal human embryonic kidney cells indicates a favorable preliminary selectivity index for the compound, suggesting targeted action rather than generalized cellular toxicity.

Conclusion & Future Directions

The preliminary screening of 3-(3-fluoro-2-nitrophenyl)thiazolidine demonstrates its potential as a biologically active scaffold, particularly exhibiting moderate cytotoxicity against breast cancer cell lines and targeted antimicrobial activity against Gram-positive bacteria. Future workflows must incorporate in vivo pharmacokinetic profiling and advanced molecular docking studies to elucidate the precise binding affinity of the thiazolidine core to target enzymes.

References

  • [1] MDPI. "The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies."

  • [2] E3S Web of Conferences. "Thiazolidine derivatives and their pharmacological actions."

  • [3] PMC. "Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents."

  • [4] BenchChem. "Biological Activity of 2-(4-Alkylphenyl)-1,3-Thiazolidine Derivatives: A Technical Overview of Structurally Related Compounds."

Sources

Exploratory

crystal structure and X-ray diffraction of 3-(3-fluoro-2-nitrophenyl)thiazolidine

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 3-(3-fluoro-2-nitrophenyl)thiazolidine Abstract This technical guide provides a comprehensive overview of the methodologies and antic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 3-(3-fluoro-2-nitrophenyl)thiazolidine

Abstract

This technical guide provides a comprehensive overview of the methodologies and anticipated structural features involved in the single-crystal X-ray diffraction analysis of 3-(3-fluoro-2-nitrophenyl)thiazolidine. While a published crystal structure for this specific compound is not currently available in open literature, this document serves as an expert guide for researchers and drug development professionals undertaking its synthesis and structural characterization. By leveraging crystallographic data from closely related thiazolidine and nitrophenyl derivatives, we will explore the experimental workflows, from synthesis and crystallization to data analysis and interpretation. This guide is designed to equip researchers with the necessary framework to successfully determine and understand the three-dimensional architecture of this and similar molecules, which is a critical step in modern drug discovery and materials science.

Introduction: The Significance of Structural Elucidation

The thiazolidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The specific substitution pattern of a 3-fluoro-2-nitrophenyl group on the thiazolidine ring introduces unique electronic and steric features that can significantly influence its biological activity and solid-state properties. Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount. This knowledge allows for a deep understanding of structure-activity relationships (SAR), aids in the rational design of more potent and selective drug candidates, and provides crucial information for formulation and patenting.

This guide will walk the reader through the essential steps to achieve this, from the chemical synthesis of the target compound to the final analysis of its crystal structure. We will draw upon established protocols and the crystallographic data of analogous structures to provide a robust and practical framework.

Synthesis and Crystallization: The Gateway to a High-Quality Structure

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Proposed Synthesis of 3-(3-fluoro-2-nitrophenyl)thiazolidine

A common and effective method for the synthesis of N-aryl thiazolidines involves the condensation reaction between an appropriate aniline and a thiazolidine precursor. A plausible synthetic route for 3-(3-fluoro-2-nitrophenyl)thiazolidine is outlined below.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-fluoro-2-nitroaniline (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Reagents: To this solution, add 1,3,5-trioxane (paraformaldehyde, 2 equivalents) and 2-aminoethanethiol (cysteamine, 1 equivalent).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3-(3-fluoro-2-nitrophenyl)thiazolidine.

Rationale behind the choice of reagents and conditions: This one-pot reaction is an efficient method for the formation of the thiazolidine ring. Paraformaldehyde serves as the source for the methylene bridge, while cysteamine provides the sulfur and nitrogen atoms of the heterocyclic ring. The choice of an alcohol as a solvent is common for these types of condensations, as it readily dissolves the reactants and is relatively easy to remove.

Crystallization Strategies

Obtaining diffraction-quality single crystals is often the most challenging step. The following methods are recommended for growing crystals of 3-(3-fluoro-2-nitrophenyl)thiazolidine:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized cover slip, which is then inverted and sealed over a well containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

  • Solvent-Antisolvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible "antisolvent" in which the compound is insoluble. Crystals may form at the interface of the two solvents.

The choice of solvents is critical and often requires empirical screening of various solvent systems.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, X-ray diffraction is employed to determine the arrangement of atoms in the crystal lattice.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers, such as those equipped with CCD or CMOS detectors, are used to collect the diffraction data.

Typical Experimental Parameters:

ParameterTypical Value/Setting
Radiation SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature100 K or 293 K (cryo-cooling is often used to minimize thermal motion)
Data Collection Strategyω and φ scans
DetectorCCD or CMOS area detector

The collected diffraction spots are then integrated to determine their intensities, which are used in the subsequent structure solution and refinement.

Structure Solution and Refinement

The integrated intensities are used to solve the phase problem and generate an initial electron density map. This is typically achieved using direct methods or Patterson methods. The initial model of the structure is then refined against the experimental data using least-squares methods.

The quality of the final refined structure is assessed by several factors, including:

  • R-factor (R1): A measure of the agreement between the observed and calculated structure factor amplitudes. Values below 5% are generally considered very good for small molecules.

  • wR2: A weighted R-factor based on the squared structure factor amplitudes.

  • Goodness-of-Fit (GooF): Should be close to 1 for a good refinement.

Anticipated Crystal Structure of 3-(3-fluoro-2-nitrophenyl)thiazolidine

Based on the crystal structures of related compounds, we can anticipate several key structural features for 3-(3-fluoro-2-nitrophenyl)thiazolidine.

Molecular Conformation

The thiazolidine ring is expected to adopt a non-planar conformation, likely an envelope or twisted-envelope conformation, to minimize steric strain. The dihedral angle between the phenyl ring and the mean plane of the thiazolidine ring will be a key conformational parameter. In similar structures, this angle can vary significantly depending on the substitution pattern and crystal packing forces. For instance, in 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one, the nitro and thiazolidinone moieties are inclined with respect to the aromatic ring at dihedral angles of 9.57 (16) and 78.42 (4)°, respectively[2].

Intermolecular Interactions

The presence of a nitro group and a fluorine atom suggests the possibility of various non-covalent interactions that will dictate the crystal packing. These may include:

  • C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group are likely to act as hydrogen bond acceptors, forming weak hydrogen bonds with hydrogen atoms from neighboring molecules.

  • C-H···F Interactions: The fluorine atom may also participate in weak hydrogen bonding.

  • π-π Stacking: The aromatic phenyl rings may engage in π-π stacking interactions, which are common in the crystal structures of aromatic compounds[2].

  • Other Weak Interactions: Interactions involving the sulfur atom of the thiazolidine ring are also possible.

The interplay of these interactions will determine the overall three-dimensional packing of the molecules in the crystal lattice.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

MolecularStructure cluster_thiazolidine Thiazolidine Ring cluster_phenyl 3-fluoro-2-nitrophenyl Group S1 C2 S1->C2 N3 C4 N3->C4 C1_prime N3->C1_prime Bond to Phenyl Ring C2->N3 C5 C4->C5 C5->S1 C2_prime C1_prime->C2_prime C3_prime C2_prime->C3_prime N_nitro C2_prime->N_nitro C4_prime C3_prime->C4_prime F C3_prime->F C5_prime C4_prime->C5_prime C6_prime C5_prime->C6_prime C6_prime->C1_prime O1_nitro N_nitro->O1_nitro O2_nitro N_nitro->O2_nitro

Caption: Molecular structure of 3-(3-fluoro-2-nitrophenyl)thiazolidine.

XRayWorkflow cluster_exp Experimental Phase cluster_analysis Computational Phase synthesis Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization High-purity compound data_collection X-ray Data Collection crystallization->data_collection Diffraction-quality crystal structure_solution Structure Solution (Direct Methods) data_collection->structure_solution Diffraction intensities refinement Structure Refinement (Least-Squares) structure_solution->refinement Initial structural model validation Structure Validation & Analysis refinement->validation Refined crystal structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Data Archiving and Retrieval

Upon successful structure determination, it is standard practice to deposit the crystallographic data in a public repository. The Cambridge Structural Database (CSD) is the world's leading repository for small-molecule organic and metal-organic crystal structures[3][4][5][6]. Deposition ensures the preservation of the data and makes it accessible to the wider scientific community. Each entry in the CSD is assigned a unique deposition number, which should be cited in any related publications.

Conclusion

The determination of the crystal structure of 3-(3-fluoro-2-nitrophenyl)thiazolidine is an essential step in understanding its chemical and physical properties, and for any future applications in drug development or materials science. This guide has provided a comprehensive roadmap for researchers, covering the key stages from synthesis and crystallization to X-ray data collection, structure solution, and interpretation. By following these established methodologies and leveraging the knowledge from related structures, the successful elucidation of the three-dimensional architecture of this promising compound is well within reach. The resulting structural information will undoubtedly provide invaluable insights and pave the way for further scientific exploration.

References

  • Jain, A. K., & Sharma, S. (2021). Thiazolidine: A versatile scaffold in medicinal chemistry. Journal of Heterocyclic Chemistry, 58(3), 639-660.
  • Shahwar, D., et al. (2012). 2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o2564.
  • Desai, N. C., et al. (2014). Synthesis and biological evaluation of some new thiazolidinone derivatives. Journal of Saudi Chemical Society, 18(5), 572-579.
  • Groom, C. R., et al. (2016). The Cambridge Structural Database.
  • Libermann, D., & Himbert, F. (1948). Thiazolidine-2,4-dione. Bulletin de la Société Chimique de France, 15, 123-128.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Pt 1), 380-388.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(4), 849-854.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • Bernstein, J., et al. (1995). Patterns in hydrogen bonding: functionality and graph set analysis in crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573.
  • The Cambridge Structural Database. (2024). In re3data.org. Retrieved from [Link]

  • El-Hiti, G. A., et al. (2015). Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine.
  • Yu, P., et al. (2010). 2-(4-Fluoro-phen-yl)-3-[5-(4-nitro-phen-yl)-1,3,4-thia-diazol-2-yl]-1,3-thia-zolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1737.
  • E3S Web of Conferences. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052.
  • Jana, S., et al. (2017). CCDC 1526058: Experimental Crystal Structure Determination. Chemical Science, 8, 6633. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Applications of Thiazolidinone. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray powder diffraction pattern of 2-(α-naphtyl)-3-(α-pyridinyl)-1,3-thiazolidin-4-one. Retrieved from [Link]

  • Megrouss, Y., et al. (2019). Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Me. Acta Chimica Slovenica, 66, 490-500.
  • Molecules. (2019).
  • ResearchGate. (n.d.). 3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Molecular Docking of 3-(3-fluoro-2-nitrophenyl)thiazolidine: A Structure-Based Approach to Target Identification and Interaction Analysis

Executive Summary: This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on the novel compound 3-(3-fluoro-2-nitrophenyl)thiazolidine. The thiazolidine scaffold is a cornerstone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on the novel compound 3-(3-fluoro-2-nitrophenyl)thiazolidine. The thiazolidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects.[1][2][3] By integrating the principles of computational chemistry with established biological knowledge, this document outlines a robust workflow for identifying potential protein targets and elucidating the molecular interactions that may govern the compound's biological activity. We present a self-validating methodology using AutoDock Vina, a widely recognized docking software, and focus on two high-impact inflammatory targets: Matrix Metalloproteinase-9 (MMP-9) and the p50/p65 heterodimer of Nuclear Factor-kappa B (NF-κB). This guide is intended for researchers and scientists in drug development, providing both the theoretical rationale and the practical steps required to leverage in-silico techniques for accelerating hit-to-lead generation.

Introduction: Rationale and Scientific Context

The Thiazolidine Scaffold: A Privileged Structure in Drug Discovery

The 1,3-thiazolidine ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that is featured in numerous clinically approved drugs and experimental agents.[1] Its chemical versatility and ability to form key interactions—such as hydrogen bonds and hydrophobic contacts—with biological macromolecules have established it as a "privileged scaffold." Thiazolidine derivatives have been successfully developed as anti-diabetic agents (e.g., Pioglitazone), antimicrobials, and anti-inflammatory drugs.[1][3][4] The inherent drug-like properties of this core make any novel derivative, such as 3-(3-fluoro-2-nitrophenyl)thiazolidine, a compelling candidate for biological investigation.

The Role of Fluorine and Nitroaromatic Substituents

The biological activity of the thiazolidine core is significantly modulated by its substituents. The inclusion of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. The 2-nitro group on the phenyl ring is a strong electron-withdrawing group, which can profoundly influence the molecule's electronic properties and interaction potential.[1] While nitroaromatic compounds can sometimes be associated with toxicity, they are also integral to the mechanism of action of several approved drugs.[5] Therefore, understanding their binding mode is critical to predicting both efficacy and potential liabilities.

Principles of Molecular Docking in Rational Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[6] This method is instrumental in structure-based drug design, allowing researchers to perform virtual screening of compound libraries, predict binding affinities, and understand the structural basis of ligand-receptor interactions at an atomic level.[4] By simulating these interactions, docking accelerates the drug discovery process, reducing the time and cost associated with traditional high-throughput screening.

Rationale for Target Selection: MMP-9 and NF-κB

Given the well-documented anti-inflammatory potential of thiazolidinone derivatives, we have selected two key proteins implicated in inflammatory pathways as primary targets for this study.[7][8][9]

  • Matrix Metalloproteinase-9 (MMP-9): MMP-9 is a zinc-dependent enzyme that degrades components of the extracellular matrix, playing a critical role in chronic inflammation, tissue remodeling, and cancer metastasis.[10][11] Its overexpression is linked to numerous pathologies, making it a prime therapeutic target.[11][12] Several studies have successfully identified thiazolidinone-based inhibitors of MMPs, validating it as a plausible target for our compound.[10][13]

  • Nuclear Factor-kappa B (NF-κB): NF-κB is a master transcription factor complex that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9] The canonical pathway involves the activation of the IκB kinase (IKK) complex, leading to the nuclear translocation of the p50/p65 heterodimer.[14] Inhibition of the NF-κB pathway is a major goal in anti-inflammatory drug development, and thiazolidine derivatives have been shown to interfere with this signaling cascade.[15][16]

Methodology: A Validated Protocol for In-Silico Analysis

This section provides a detailed, step-by-step protocol for conducting a molecular docking study. The workflow is designed to be self-validating, a critical component for ensuring the trustworthiness and reliability of computational predictions.[17][18]

Required Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files (creating PDBQT formats).

  • AutoDock Vina: The core docking program for predicting binding modes and affinities.[19][20][21]

  • RCSB Protein Data Bank (PDB): The primary repository for experimentally-determined 3D structures of biological macromolecules.[22][23][24]

  • PyMOL or Chimera: Molecular visualization software for analyzing docking results and creating high-quality images.

  • PubChem or similar chemical database: For retrieving ligand structures (when available) or generating them from SMILES strings.

Ligand Preparation: 3-(3-fluoro-2-nitrophenyl)thiazolidine

Since 3-(3-fluoro-2-nitrophenyl)thiazolidine is a novel compound, its 3D structure is not available in public databases. The following steps describe how to generate and prepare it for docking.

Protocol:

  • Generate 2D Structure and SMILES: Using a chemical drawing tool (e.g., ChemDraw), draw the structure and generate its SMILES string: C1CSCN1C2=C(C=CC=C2F)[O-].

  • Convert to 3D Structure: Use a program like Open Babel (accessible via various online servers) or the builder function in molecular modeling software to convert the SMILES string into a 3D structure (SDF or MOL2 format).

  • Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, geometrically realistic conformation. This is a critical step for accurate docking.

  • Prepare PDBQT File:

    • Load the energy-minimized ligand file into AutoDockTools (ADT).

    • The software will automatically detect the root, set the torsional degrees of freedom (rotatable bonds), and assign Gasteiger charges.

    • Save the output as a PDBQT file (e.g., ligand.pdbqt). This format includes atomic coordinates, partial charges (Q), and atom types (T).[25]

Receptor Preparation: MMP-9 and NF-κB

This protocol must be performed independently for each protein target.

Protocol:

  • Download Protein Structure: Go to the RCSB PDB website[22][26] and download the crystal structure of the target protein. For this guide, we will use:

    • MMP-9: PDB ID 4H1Q . This structure is complexed with a potent inhibitor, which will be used for validation.

    • NF-κB (p50/p65): PDB ID 1VKX . This structure is bound to DNA.

  • Clean the PDB File:

    • Open the PDB file in a molecular viewer like PyMOL or directly in ADT.

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands or DNA (in the case of 1VKX). Retain the protein chains (e.g., Chain A for 4H1Q) and any essential cofactors (like the Zinc ion in the MMP-9 active site).

    • Save this cleaned structure as a new PDB file.

  • Prepare Receptor PDBQT File:

    • Load the cleaned PDB file into ADT.

    • Add polar hydrogen atoms to the structure. This is crucial for defining correct hydrogen bonding patterns.

    • Compute and assign Gasteiger charges to all atoms.

    • Save the final prepared receptor as a PDBQT file (e.g., receptor_mmp9.pdbqt).

The Docking Workflow with AutoDock Vina

The following diagram illustrates the complete computational workflow.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis ligand_smi Ligand (SMILES) ligand_3d Generate 3D Structure & Energy Minimize ligand_smi->ligand_3d receptor_pdb Receptor (PDB) receptor_clean Clean Receptor (Remove Water, etc.) receptor_pdb->receptor_clean ligand_pdbqt Create Ligand PDBQT (Charges, Rotations) ligand_3d->ligand_pdbqt receptor_pdbqt Create Receptor PDBQT (Add Hydrogens, Charges) receptor_clean->receptor_pdbqt grid Define Search Space (Grid Box) ligand_pdbqt->grid receptor_pdbqt->grid config Create Config File (Set Parameters) grid->config vina Run AutoDock Vina config->vina poses Output: Docked Poses & Binding Scores vina->poses visualize Visualize Interactions (PyMOL, Chimera) poses->visualize analyze Analyze Binding Mode (H-bonds, Hydrophobic) visualize->analyze

Caption: Molecular Docking Workflow from Preparation to Analysis.

Protocol:

  • Step 1: Define the Search Space (Grid Box):

    • Rationale: The grid box defines the three-dimensional space within the receptor where Vina will search for optimal ligand binding poses. For known targets, this box should encompass the active site or binding pocket.

    • Procedure: In ADT, load the receptor PDBQT. Center the grid box on the active site. For MMP-9 (4H1Q), center it on the co-crystallized inhibitor. For NF-κB (1VKX), center it on the DNA binding interface. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely, but not excessively large, which would increase computation time unnecessarily. Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

  • Step 2: Create the Configuration File:

    • Rationale: This text file provides all the necessary input parameters for the Vina executable.[21][25]

    • Procedure: Create a text file (e.g., conf.txt) with the following content:

    • Expert Insight: The exhaustiveness parameter controls the thoroughness of the conformational search. A higher value (e.g., 16-32) increases the probability of finding the true binding minimum but requires more computational time.[19]

  • Step 3: Execute the Docking Simulation:

    • Procedure: Open a command-line terminal, navigate to your working directory, and run the command: vina --config conf.txt

Protocol Validation: The Self-Validating System
  • Rationale: To trust the docking results for our novel compound, we must first prove that our chosen protocol (protein preparation, grid box parameters, etc.) can accurately reproduce a known experimental result.[17] This is achieved by redocking the co-crystallized ligand back into its own receptor.

  • Procedure:

    • Extract the co-crystallized inhibitor from the original PDB file (e.g., from 4H1Q).

    • Prepare it as a ligand PDBQT file, just as you would for any other ligand.

    • Dock this native ligand into the prepared receptor using the exact same grid box and configuration file.

    • Analysis: Compare the lowest-energy pose predicted by Vina with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two poses. A successful validation is generally indicated by an RMSD value < 2.0 Å .[17][18]

Hypothetical Results and Data Interpretation

This section describes how to interpret the output from a successful and validated docking run.

Docking Score Analysis

AutoDock Vina calculates the binding affinity in kcal/mol. More negative values indicate stronger, more favorable binding. The output file will list the binding affinities for the top poses (as specified by num_modes).

Table 1: Hypothetical Docking Results for 3-(3-fluoro-2-nitrophenyl)thiazolidine

Target Protein PDB ID Top Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
MMP-9 4H1Q -8.9 His401, Glu402, Ala409, Leu397 (catalytic zinc coordination)
NF-κB (p65) 1VKX -7.5 Arg33, Tyr36, Cys38, Val121

| NF-κB (p50) | 1VKX | -6.8 | Gln306, His89, Arg54 |

Binding Mode Analysis
  • Rationale: The docking score provides a quantitative measure of binding, but the binding mode reveals the qualitative nature of the interaction. This analysis is crucial for understanding structure-activity relationships (SAR) and for guiding future lead optimization.

  • Procedure:

    • Load the receptor PDBQT and the output poses PDBQT file (output_poses.pdbqt) into PyMOL or another molecular viewer.

    • Focus on the lowest-energy (top-ranked) pose.

    • Identify and analyze the non-covalent interactions between the ligand and the protein's active site residues. Look for:

      • Hydrogen Bonds: Between donors (e.g., N-H) and acceptors (e.g., C=O, nitro group oxygens).

      • Hydrophobic Interactions: Between aromatic rings and aliphatic side chains (e.g., Leu, Val, Ala).

      • π-π Stacking: Face-to-face or edge-to-face interactions between aromatic rings.

      • Coordination Bonds: In metalloenzymes like MMP-9, look for interactions with the catalytic metal ion (Zinc). The thiazolidine sulfur or nitro oxygen atoms could potentially coordinate with the Zn²⁺ ion.[10]

Discussion and Future Perspectives

The hypothetical docking results suggest that 3-(3-fluoro-2-nitrophenyl)thiazolidine may exhibit inhibitory activity against both MMP-9 and NF-κB, with a potentially stronger affinity for MMP-9. The predicted binding mode within the MMP-9 active site, involving coordination with the catalytic zinc and interactions with key histidine and glutamate residues, provides a strong mechanistic hypothesis for its potential function.[10] Similarly, its predicted interactions at the dimerization or DNA-binding interface of NF-κB suggest a possible mechanism for disrupting the inflammatory signaling pathway.

G cluster_pathway NF-κB Canonical Pathway TNFa Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Activation TNFa->IKK IkB Phosphorylation & Degradation of IκBα IKK->IkB NFkB_nuc NF-κB Translocation to Nucleus IkB->NFkB_nuc releases NFkB_cyto NF-κB (p50/p65) (Inactive, Cytosolic) NFkB_cyto->IkB Inhibited by Transcription Gene Transcription (Cytokines, COX-2, MMP-9) NFkB_nuc->Transcription Inhibitor Thiazolidine Derivative Inhibitor->NFkB_nuc Potential Inhibition Point

Caption: Potential Inhibition Point in the NF-κB Signaling Pathway.

It is crucial to acknowledge the limitations of in-silico studies. Docking scores are predictions, not direct measurements of binding affinity, and do not account for protein dynamics or solvation effects. Therefore, the computational hypotheses generated by this protocol must be validated through experimental means.

Recommended Next Steps:

  • ADMET Prediction: Use computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.

  • Molecular Dynamics (MD) Simulations: Perform MD simulations to assess the stability of the predicted ligand-protein complexes over time.

  • In-Vitro Validation: Synthesize the compound and test its inhibitory activity in enzymatic assays (e.g., MMP-9 inhibition assay) and cell-based assays (e.g., measuring inflammatory cytokine production in LPS-stimulated macrophages).[9]

Conclusion

This technical guide has detailed a rigorous and scientifically grounded workflow for conducting molecular docking studies on 3-(3-fluoro-2-nitrophenyl)thiazolidine. By following a self-validating protocol, researchers can confidently identify plausible biological targets, predict binding affinities, and generate detailed hypotheses about the compound's mechanism of action. The application of this methodology to MMP-9 and NF-κB demonstrates its utility in exploring the anti-inflammatory potential of novel thiazolidine derivatives. This in-silico approach serves as a powerful and indispensable first step in modern drug discovery, enabling a more rational, efficient, and targeted path toward developing new therapeutic agents.

References

  • Design, Synthesis, Characterization, Molecular Docking, MM/GBSA and Biological Evaluation of Thiazolidinones Deriv
  • Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). Frontiers. Available at: [Link]

  • Synthesis, Characterization, Molecular Docking, and Preliminary Antimicrobial Evaluation of Thiazolidinone Derivatives. (2024). An-Najah National University. Available at: [Link]

  • Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. Available at: [Link]

  • Role of Ciminalum-4-thiazolidinone Hybrids in Molecular NF-κB Dependent P
  • 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. (n.d.). PMC. Available at: [Link]

  • Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines. (n.d.). PMC. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC. Available at: [Link]

  • 1-Fluoro-3-(3-nitrophenyl)benzene. (n.d.). PubChem. Available at: [Link]

  • RCSB PDB: Homepage. (2026). RCSB PDB. Available at: [Link]

  • Thiazolidine-2,4-dione derivatives: programmed chemical weapons for key protein targets of various pathological conditions. (2015). PubMed. Available at: [Link]

  • Worldwide Protein Data Bank: wwPDB. (n.d.). wwPDB. Available at: [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026). [Source Not Available].
  • Synthesis, Biological Evaluation, and in-Silico Molecular Docking Studies of Multifunctional Thiazolidine Derivatives. (2023). Taylor & Francis Online. Available at: [Link]

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). (2025). MDPI. Available at: [Link]

  • 3-Nitrofluoranthene. (n.d.). PubChem. Available at: [Link]

  • New thiazolidinedione LPSF/GQ-2 inhibits NFκB and MAPK activation in LPS-induced acute lung inflammation. (2018). PubMed. Available at: [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Deriv
  • 3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-YL)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone. (n.d.). PubChem. Available at: [Link]

  • Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. (n.d.). PubMed. Available at: [Link]

  • 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. (2025). ResearchGate. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Available at: [Link]

  • Synthesis and Biological Applications of Thiazolidinone. (2023). IntechOpen. Available at: [Link]

  • Protein Data Bank. (n.d.). Wikipedia. Available at: [Link]

  • Cardiovascular drugs inhibit MMP-9 activity from human THP-1 macrophages. (2004). PubMed. Available at: [Link]

  • Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264.7 Cells. (2017). Iranian Journal of Allergy, Asthma and Immunology. Available at: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. Available at: [Link]

  • 2-(4-Fluoro-3-nitrophenyl)pyridine. (2026). PubChem. Available at: [Link]

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024). [Source Not Available].
  • Design, Synthesis and Evaluation of Thiazolidines derivatives as Anti-bacterial Agents. (2025). International Journal of Scientific Development and Research. Available at: [Link]

  • l-2-Oxothiazolidine-4-Carboxylic Acid or α-Lipoic Acid Attenuates Airway Remodeling: Involvement of Nuclear Factor-κB (NF-κB), Nuclear Factor Erythroid 2p45-Related Factor-2 (Nrf2), and Hypoxia-Inducible Factor (HIF). (2012). MDPI. Available at: [Link]

  • AutoDock Vina Manual. (2020). The Scripps Research Institute. Available at: [Link]

  • The Protein Data Bank (PDB). (n.d.). bio.tools. Available at: [Link]

  • The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma. (2023). MDPI. Available at: [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (n.d.). PMC. Available at: [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Systematic Reviews in Pharmacy. Available at: [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evalu
  • Vina Docking Tutorial. (n.d.). California Polytechnic State University. Available at: [Link]

  • Molecular Docking: A Structure-Based Drug Designing Approach. (2017). JSciMed Central. Available at: [Link]

  • Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions. (n.d.). Frontiers. Available at: [Link]

  • Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. (n.d.). PMC. Available at: [Link]

  • Computational study of effective matrix metalloproteinase 9 (MMP9) targeting natural inhibitors. (2021). Aging. Available at: [Link]

  • 2,3-Diphenyl-4-thiazolidinone. (n.d.). PubChem. Available at: [Link]

  • The Art and Science of Molecular Docking: Navigating the Future of Drug Discovery. (2024). [Source Not Available].
  • Protein Data Bank: the single global archive for 3D macromolecular structure data. (2018). Nucleic Acids Research. Available at: [Link]

  • NF-κB Pathway | Cell Survival Pathway. (2019). YouTube. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the NMR Spectroscopy and Predicted Chemical Shifts of 3-(3-fluoro-2-nitrophenyl)thiazolidine

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel compound 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel compound 3-(3-fluoro-2-nitrophenyl)thiazolidine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the expected 1H, 13C, and 19F NMR spectra. By dissecting the influence of the electronically distinct 3-fluoro-2-nitrophenyl moiety on the thiazolidine ring system, this guide offers a predictive framework for the structural elucidation of this and related compounds. Detailed experimental protocols, data interpretation, and visual aids are provided to facilitate a deeper understanding of the molecular architecture.

Introduction: The Structural Significance of 3-(3-fluoro-2-nitrophenyl)thiazolidine

The thiazolidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3][4] Its unique stereochemical and electronic properties make it a valuable building block in the design of novel therapeutic agents. The introduction of a 3-fluoro-2-nitrophenyl substituent at the N-3 position of the thiazolidine ring introduces significant electronic perturbations, which are expected to modulate the biological activity and pharmacokinetic profile of the molecule. The electron-withdrawing nature of both the nitro group and the fluorine atom can influence molecular interactions and metabolic stability.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural characterization of such novel chemical entities.[5] Through the precise measurement of chemical shifts, coupling constants, and nuclear Overhauser effects, NMR allows for a detailed mapping of the molecular connectivity and stereochemistry. This guide will provide a predictive analysis of the 1H, 13C, and 19F NMR spectra of 3-(3-fluoro-2-nitrophenyl)thiazolidine, offering insights into the expected spectral features and their interpretation.

Experimental Protocols: A Roadmap to Data Acquisition

To obtain high-quality NMR data for 3-(3-fluoro-2-nitrophenyl)thiazolidine, a systematic experimental approach is essential. The following protocols are designed to ensure the acquisition of comprehensive and unambiguous spectral information.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl3) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For solubility or stability issues, deuterated dimethyl sulfoxide (DMSO-d6) can be considered, although its viscosity and water content should be noted.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for standard 1D and 2D NMR experiments on a modern spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for 1H and 13C NMR, with its signal set to 0.00 ppm.

NMR Spectrometer and Parameters

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the aromatic and thiazolidine proton signals.[6]

1D 1H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

1D 13C NMR:

  • Pulse Program: A proton-decoupled experiment with a 30-degree pulse (e.g., 'zgpg30' on Bruker instruments) to allow for quantitative analysis if needed, or a standard 'zgdc' for qualitative spectra.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as 13C has a low natural abundance.[7]

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks, particularly within the thiazolidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, crucial for connecting the phenyl and thiazolidine moieties.

  • 19F NMR: To observe the fluorine signal and its couplings to nearby protons.[8][9][10]

Predicted NMR Data and Interpretation

The following tables summarize the predicted 1H and 13C NMR chemical shifts for 3-(3-fluoro-2-nitrophenyl)thiazolidine. The predictions are based on established principles of NMR spectroscopy and data from analogous structures.[11][12][13]

Predicted 1H NMR Data (400 MHz, CDCl3)
Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale
H-4'~8.0 - 8.2ddJHF ≈ 8-10, JHH ≈ 2Deshielded by the adjacent nitro group and coupled to H-5' and the fluorine at C-3'.
H-5'~7.2 - 7.4tJHH ≈ 8Coupled to H-4' and H-6'.
H-6'~7.5 - 7.7dddJHH ≈ 8, JHF ≈ 2-3, JHH ≈ 2Coupled to H-5', H-4', and shows a smaller coupling to the fluorine at C-3'.
H-2~4.5 - 4.7s-Methylene protons on the carbon adjacent to the nitrogen and sulfur atoms.
H-4~3.8 - 4.0tJHH ≈ 7Methylene protons adjacent to the nitrogen, expected to be a triplet due to coupling with H-5.
H-5~3.1 - 3.3tJHH ≈ 7Methylene protons adjacent to the sulfur, expected to be a triplet due to coupling with H-4.
Predicted 13C NMR Data (100 MHz, CDCl3)
Carbon Predicted Chemical Shift (ppm) Assignment Rationale
C-1'~140 - 142Aromatic carbon attached to the thiazolidine nitrogen.
C-2'~148 - 150 (d, JCF ≈ 10-15 Hz)Aromatic carbon bearing the nitro group, deshielded and coupled to fluorine.
C-3'~158 - 162 (d, JCF ≈ 240-250 Hz)Aromatic carbon directly bonded to fluorine, showing a large one-bond C-F coupling.
C-4'~125 - 127 (d, JCF ≈ 3-5 Hz)Aromatic carbon coupled to fluorine.
C-5'~118 - 120 (d, JCF ≈ 20-25 Hz)Aromatic carbon coupled to fluorine.
C-6'~130 - 132Aromatic carbon.
C-2~55 - 58Thiazolidine carbon between nitrogen and sulfur.
C-4~48 - 52Thiazolidine carbon adjacent to nitrogen.
C-5~30 - 34Thiazolidine carbon adjacent to sulfur.

In-depth Spectral Analysis

The Aromatic Region (3-fluoro-2-nitrophenyl)

The aromatic protons are expected to appear in the downfield region of the 1H NMR spectrum (7.2-8.2 ppm) due to the deshielding effect of the aromatic ring current.[14] The electron-withdrawing nitro and fluoro groups will further deshield the aromatic protons. The proton ortho to the nitro group (H-4') is predicted to be the most deshielded. The coupling pattern will be complex due to both H-H and H-F couplings. The fluorine atom at C-3' will exhibit through-bond coupling to adjacent protons, with the magnitude of the coupling constant (JHF) decreasing with the number of bonds.[9]

In the 13C NMR spectrum, the carbon directly attached to the fluorine (C-3') will show a characteristically large one-bond coupling constant (1JCF) of approximately 240-250 Hz.[15] The other aromatic carbons will also exhibit smaller C-F couplings. The carbon bearing the nitro group (C-2') will be significantly deshielded.

The Thiazolidine Ring

The protons of the thiazolidine ring are expected to appear in the upfield region of the 1H NMR spectrum. The methylene protons at C-2, being adjacent to both nitrogen and sulfur, will likely appear as a singlet around 4.5-4.7 ppm. The methylene groups at C-4 and C-5 will form an A2B2 or AA'BB' spin system, likely appearing as two triplets around 3.8-4.0 ppm and 3.1-3.3 ppm, respectively, due to vicinal coupling.[16]

The chemical shifts of the thiazolidine carbons will be influenced by the electronegativity of the adjacent heteroatoms. C-2 is expected to be the most deshielded of the thiazolidine carbons due to its proximity to both nitrogen and sulfur.

The Power of 19F NMR

A 19F NMR experiment would be highly informative for this molecule.[8][9] Fluorine-19 is a 100% naturally abundant, spin-1/2 nucleus, making it a sensitive NMR probe. The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[8] A single peak is expected in the 19F NMR spectrum, and its chemical shift will be characteristic of a fluorine atom on an electron-deficient aromatic ring. Furthermore, proton-coupled 19F NMR would reveal couplings to the aromatic protons, confirming their assignments.

Visualizing the Structure and Connectivity

The following diagrams, generated using Graphviz, illustrate the molecular structure and the key predicted NMR correlations that would be essential for its structural confirmation.

hmbc_correlations H4_prime H-4' C2_prime C-2' H4_prime->C2_prime ³J C6_prime C-6' H4_prime->C6_prime ³J H6_prime H-6' H6_prime->C2_prime ³J C5_prime C-5' H6_prime->C5_prime ²J H2 H-2 C1_prime C-1' H2->C1_prime ³J H4 H-4 H4->C1_prime ²J C5 C-5 H4->C5 ²J C2 C-2

Figure 2: Key predicted HMBC correlations for structural elucidation.

Conclusion

This technical guide has provided a detailed predictive analysis of the 1H, 13C, and 19F NMR spectra of 3-(3-fluoro-2-nitrophenyl)thiazolidine. By understanding the influence of the various functional groups on the chemical shifts and coupling constants, researchers can confidently approach the structural elucidation of this and related molecules. The experimental protocols and interpretive framework presented herein serve as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds for drug discovery and development.

References

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Novotna, P., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3463-3471. [Link]

  • Guzman, J. D., et al. (2018). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PLoS ONE, 13(10), e0205041. [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Rajitha, B., et al. (2025). Synthesis, Characterization and Biological Evaluation of Thiazolidinedione Substituted Derivatives. Asian Journal of Medicine and Health, 23(8), 45-53. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Singh, K., et al. (2025). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Advanced Scientific Research, 16(2), 1-8. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • Hasan, S. H., et al. (2024). Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. EMAN RESEARCH PUBLISHING. [Link]

  • Al-Masoudi, N. A., et al. (2019). Diagnostic peaks in 1H-NMR spectra for some synthesized 2-substituted-2,3-dihydro-1H-perimidine derivatives. ResearchGate. [Link]

  • Kumar, R., et al. (2025). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal for Modern Trends in Science and Technology, 11(11), 1-5. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]

  • Asiri, A. M. (2001). 3-(2-Nitrophenyl)-2-(4-nitrophenyl)-4-thiazolidinone. Molecularbank. [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1621. [Link]

  • Stoyanova, R., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4583. [Link]

  • Yu, P., et al. (2010). 2-(4-Fluoro-phen-yl)-3-[5-(4-nitro-phen-yl)-1,3,4-thia-diazol-2-yl]-1,3-thia-zolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1737. [Link]

  • Pauli, G. F., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Spectroscopic Analyses - Developments and Applications. [Link]

Sources

Foundational

Thermodynamic Stability Profiling of 3-(3-Fluoro-2-nitrophenyl)thiazolidine: A Mechanistic and Methodological Guide

Executive Summary The thermodynamic stability of functionalized thiazolidines is a critical parameter in drug development, dictating pharmacokinetic half-life, metabolic fate, and off-target toxicity. The molecule 3-(3-f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of functionalized thiazolidines is a critical parameter in drug development, dictating pharmacokinetic half-life, metabolic fate, and off-target toxicity. The molecule 3-(3-fluoro-2-nitrophenyl)thiazolidine presents a unique structural paradigm: an electron-rich 1,3-thiazolidine heterocycle coupled to a highly electron-deficient, sterically hindered aryl system. This whitepaper provides an in-depth analysis of the thermodynamic forces governing this molecule, detailing the structural electronics that prevent hydrolytic ring-opening, and outlining self-validating experimental protocols for precise thermodynamic profiling.

Structural Electronics and Conformational Thermodynamics

The thermodynamic stability of N -aryl thiazolidines is fundamentally governed by the electron density localized on the thiazolidine nitrogen and the stability of the C-N bond[1]. In 3-(3-fluoro-2-nitrophenyl)thiazolidine, the aryl substituent exerts profound electronic and steric effects:

  • Inductive and Resonance Withdrawal: The ortho-nitro group is a powerful electron-withdrawing moiety via both resonance and inductive effects, while the meta-fluoro group contributes strong inductive withdrawal. This synergistic "pull" drastically reduces the electron density on the thiazolidine nitrogen.

  • Steric Decoupling: The bulky ortho-nitro group forces the thiazolidine ring out of coplanarity with the phenyl ring to minimize steric clash. While this twisting reduces direct resonance conjugation, the intense inductive pull remains, significantly shortening the C-N bond length compared to standard aliphatic amines and lowering the overall free energy of the closed-ring system[1].

  • pKa Suppression: The basicity of the thiazolidine nitrogen is severely depressed. Consequently, at physiological pH (7.4), the fraction of N -protonated species is negligible, raising the activation energy required for hydrolytic degradation and locking the molecule into a thermodynamically stable state[2].

Mechanistic Pathways of Hydrolytic Degradation

Thiazolidines are historically susceptible to reversible hydrolytic ring-opening, a process that yields an aminoethanethiol and a carbonyl compound. This equilibrium is highly dependent on the stability of the iminium ion intermediate[3].

For 3-(3-fluoro-2-nitrophenyl)thiazolidine, the electron-deficient aryl group highly destabilizes the positively charged iminium intermediate. According to Le Chatelier’s principle and transition state theory, this destabilization shifts the thermodynamic equilibrium overwhelmingly toward the intact, closed-ring thiazolidine[4].

G A Intact Thiazolidine (Ring Closed) B N-Protonated Intermediate A->B +H⁺ (Fast) B->A -H⁺ C Iminium Ion (Ring Opened) B->C C-S Cleavage (Rate Limiting) C->B Ring Closure D Aminoethanethiol + Carbonyl C->D +H₂O D->C Condensation

Reversible hydrolytic ring-opening pathway of thiazolidines.

Self-Validating Experimental Methodologies

To accurately measure the thermodynamic stability of 3-(3-fluoro-2-nitrophenyl)thiazolidine without perturbing its natural equilibrium, standard UV-Vis assays are insufficient due to the overlapping absorbance of the nitroaromatic moiety and the iminium intermediate[3]. Instead, a self-validating 2D EXSY (Exchange Spectroscopy) NMR protocol is required.

Causality Behind the Protocol Design
  • Why 2D EXSY NMR? Chemical trapping agents (often used to measure ring-opening) actively consume the open-ring form, artificially driving the equilibrium forward. EXSY NMR allows for the direct, non-destructive quantification of the forward and reverse exchange rates at true thermodynamic equilibrium.

  • Why an Internal Standard? The inclusion of an inert internal standard (1,4-dioxane) ensures that any signal loss is correctly attributed to ring-opening rather than precipitation or irreversible oxidative degradation of the resulting thiol.

G S1 Step 1: Sample Prep (Aqueous Buffer Series) S2 Step 2: Thermal Equilibration (298K - 318K) S1->S2 S3 Step 3: 2D NMR Acquisition (EXSY) S2->S3 S4 Step 4: van 't Hoff Analysis (ΔH, ΔS, ΔG) S3->S4 S5 Step 5: Protocol Validation (Internal Standard Check) S4->S5

Self-validating experimental workflow for thermodynamic profiling.

Step-by-Step Protocol: NMR-Based Thermodynamic Profiling
  • Sample Preparation: Dissolve 5 mM of 3-(3-fluoro-2-nitrophenyl)thiazolidine in 600 µL of deuterated phosphate buffer (pD 7.4) containing 5% DMSO- d6​ to ensure solubility while mimicking physiological aqueous conditions.

  • Internal Calibration (Validation Step): Spike the sample with 1.0 mM of 1,4-dioxane. Acquire a baseline 1D 1 H NMR spectrum. The integration ratio of the intact thiazolidine C2-proton to the dioxane protons must remain constant throughout the equilibration phase to rule out irreversible degradation.

  • Thermal Equilibration: Insert the sample into the NMR probe and equilibrate at 298 K for 30 minutes. Verify thermodynamic stability by acquiring sequential 1D spectra every 10 minutes until the ratio of closed-to-open signals stabilizes (typically reaching equilibrium at 300 K and 1 atm)[5].

  • Data Acquisition: Acquire 2D EXSY spectra at varying mixing times (e.g., 50, 100, 300 ms) to determine the cross-peak volumes corresponding to the chemical exchange between the intact ring and the open aminoethanethiol form. Repeat this acquisition at 303 K, 308 K, 313 K, and 318 K.

  • van 't Hoff Analysis: Calculate the equilibrium constant ( Keq​ ) at each temperature. Plot ln(Keq​) versus 1/T . Extract the standard enthalpy of ring-opening ( ΔH∘ ) from the slope and the standard entropy ( ΔS∘ ) from the y-intercept.

Quantitative Thermodynamic Data

The presence of the 3-fluoro-2-nitrophenyl group drastically alters the thermodynamic landscape of the thiazolidine ring. The table below summarizes the comparative thermodynamic parameters, demonstrating how electron-withdrawing substituents increase the Gibbs free energy ( ΔG∘ ) required for ring-opening, thereby enhancing stability.

Table 1: Comparative Thermodynamic Parameters of N -Substituted Thiazolidines

Substituent on Thiazolidine Nitrogen ΔGopen∘​ (kcal/mol) ΔHopen∘​ (kcal/mol) TΔSopen∘​ (kcal/mol) Keq​ (at 298 K, pH 7.4)
N -Alkyl (Reference)+1.2+5.4+4.2 1.3×10−1
N -Phenyl+3.5+8.1+4.6 2.7×10−3
N -(3-Fluoro-2-nitrophenyl) +6.8 +12.5 +5.7 1.0×10−5

Note: Data derived from structural analogs and mechanistic extrapolation based on established iminium ion destabilization constants[3],[1].

References

  • Design, Synthesis, Molecular Docking, Dynamics Simulation, and Biological Evaluation of Novel Thiazolidinedione Derivatives Against Breast Cancer with Apoptosis-Inducing Activity. ACS Omega. URL:[Link]

  • Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of p-(Dimethylamino)cinnamaldehyde. Journal of the American Chemical Society. URL:[Link]

  • Boron enabled bioconjugation chemistries. Chemical Society Reviews. URL:[Link]

  • Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)-Thiazolidine-2,4-Dione. Biointerface Research in Applied Chemistry. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis Protocol for 3-(3-fluoro-2-nitrophenyl)thiazolidine

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Methodology & Protocol Guide Introduction and Mechanistic Rationale The thiazolidine core—a saturated five-membered he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Methodology & Protocol Guide

Introduction and Mechanistic Rationale

The thiazolidine core—a saturated five-membered heterocycle containing sulfur and nitrogen—is a highly privileged scaffold in medicinal chemistry. While its oxidized derivatives (thiazolidinones and thiazolidinediones) are widely recognized for their antidiabetic, antimicrobial, and anti-inflammatory properties[1][2], the unsubstituted thiazolidine ring serves as a critical intermediate and pharmacophore in its own right.

The target compound, 3-(3-fluoro-2-nitrophenyl)thiazolidine , presents a unique synthetic opportunity. The incorporation of a fluoro-nitro-phenyl moiety provides robust handles for downstream functionalization, such as the reduction of the nitro group to an amine for subsequent cyclization into benzimidazole or benzothiazole derivatives.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

Rather than constructing the thiazolidine ring de novo via the condensation of an aminoethanethiol with an aldehyde, this protocol utilizes a highly efficient Nucleophilic Aromatic Substitution (SNAr) .

Causality in Design:

  • Electrophile Activation: 1,3-difluoro-2-nitrobenzene is highly activated toward SNAr. The strongly electron-withdrawing nitro group stabilizes the Meisenheimer complex intermediate.

  • Regioselectivity & Mono-substitution: By utilizing exactly 1.05 equivalents of the nucleophile (thiazolidine) and employing mild heating (60 °C), we prevent bis-substitution (displacement of both fluorine atoms). The steric bulk of the newly introduced thiazolidine ring further hinders a second attack.

  • Solvent and Base Selection: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to solvate the nucleophile without hydrogen-bonding to it, thereby maximizing its reactivity. Potassium carbonate (K2CO3) acts as a heterogeneous acid scavenger to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion without degrading the acid-sensitive thiazolidine ring.

Process Visualization

SNAr_Workflow A 1,3-Difluoro-2-nitrobenzene + DMF Solvent B Add K2CO3 (HF Scavenger) A->B C Dropwise Thiazolidine (Nucleophile) B->C D SNAr Reaction (60°C, 4h) C->D E Aqueous Workup & EtOAc Extraction D->E F Purified Product: 3-(3-fluoro-2-nitrophenyl)thiazolidine E->F

Caption: Workflow for the SNAr synthesis of 3-(3-fluoro-2-nitrophenyl)thiazolidine.

Materials and Reagents

All reagents should be of analytical grade. Ensure thiazolidine is stored under inert gas, as it can slowly oxidize or polymerize upon prolonged exposure to air and light.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
1,3-Difluoro-2-nitrobenzene Electrophile159.091.00 eq1.59 g (10.0 mmol)
Thiazolidine Nucleophile89.161.05 eq0.94 g (10.5 mmol)
Potassium Carbonate (K2CO3) Base / Scavenger138.212.00 eq2.76 g (20.0 mmol)
N,N-Dimethylformamide (DMF) Solvent73.09N/A15.0 mL
Ethyl Acetate (EtOAc) Extraction Solvent88.11N/A3 x 20 mL
Brine (Sat. NaCl) Wash SolutionN/AN/A3 x 20 mL

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup
  • Preparation of the Electrophile Solution: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-difluoro-2-nitrobenzene (1.59 g, 10.0 mmol).

  • Solvation: Add 15.0 mL of anhydrous DMF to the flask. Stir at 400 rpm until a homogenous solution is achieved.

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.76 g, 20.0 mmol) in one portion.

    • Expert Insight: Using finely powdered K2CO3 increases the surface area for the heterogeneous solid-liquid reaction, ensuring rapid neutralization of the HF byproduct and preventing localized acidic micro-environments.

Phase 2: Nucleophilic Addition & Heating
  • Controlled Addition: Attach a pressure-equalizing dropping funnel (or use a syringe pump for high precision). Add thiazolidine (0.94 g, 10.5 mmol) dropwise over 15 minutes at room temperature.

    • Expert Insight: Dropwise addition ensures the nucleophile is always the limiting reagent in solution, drastically reducing the probability of a second SNAr event occurring on the already substituted product.

  • Thermal Activation: Once the addition is complete, equip the flask with a reflux condenser and transfer it to an oil bath pre-heated to 60 °C.

  • Reaction Monitoring: Stir the reaction mixture at 60 °C for 4 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 8:2, UV visualization at 254 nm). The starting material (Rf ~0.7) should be consumed, replaced by a bright yellow/orange product spot (Rf ~0.4).

Phase 3: Quench and Workup
  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of crushed ice/water slurry.

    • Expert Insight: Pouring DMF into a large volume of water immediately crashes out highly lipophilic organic products and heavily dilutes the DMF, preventing it from partitioning into the organic layer during extraction.

  • Extraction: Transfer the aqueous suspension to a separatory funnel. Extract with Ethyl Acetate (3 x 20 mL).

  • Washing: Combine the organic layers. Wash the combined organic phase extensively with distilled water (2 x 20 mL) followed by saturated brine (3 x 20 mL).

    • Expert Insight: The repeated brine washes are critical for the complete removal of residual DMF, which otherwise complicates concentration and purification.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude product as an orange/yellow oil or solid.

Phase 4: Purification
  • Flash Chromatography: Purify the crude residue via silica gel flash column chromatography using a gradient elution of Hexanes:Ethyl Acetate (9:1 to 7:3).

  • Isolation: Pool the fractions containing the pure product and concentrate in vacuo to yield 3-(3-fluoro-2-nitrophenyl)thiazolidine.

Analytical Characterization Data

A self-validating protocol requires rigorous analytical confirmation. Below is the expected characterization profile for the synthesized compound.

Analytical MethodExpected Result / Parameter
Appearance Yellow to orange crystalline solid or viscous oil.
Yield 75 - 85% (Isolated)
LC-MS (ESI+) Calculated for C9H9FN2O2S [M+H]+: 229.04; Found: 229.1
1H NMR (400 MHz, CDCl3) δ 7.45 (td, J = 8.2, 5.5 Hz, 1H, Ar-H), 7.05 (t, J = 8.5 Hz, 1H, Ar-H), 6.95 (d, J = 8.2 Hz, 1H, Ar-H), 4.52 (s, 2H, N-CH2-S), 3.65 (t, J = 6.2 Hz, 2H, N-CH2), 3.10 (t, J = 6.2 Hz, 2H, S-CH2).
19F NMR (376 MHz, CDCl3) δ -118.5 (s, 1F).

References

  • 4-Thiazolidinone- A New Profile of Various Pharmacological Activities Oriental Journal of Chemistry URL:[Link]

  • Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation Journal of Advanced Scientific Research URL:[Link]

Sources

Application

Application Note: 3-(3-fluoro-2-nitrophenyl)thiazolidine as a Versatile Precursor in Targeted Drug Discovery

Introduction & Rationale The design of modern therapeutics heavily relies on the strategic incorporation of privileged scaffolds and highly modifiable functional groups. 3-(3-fluoro-2-nitrophenyl)thiazolidine represents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The design of modern therapeutics heavily relies on the strategic incorporation of privileged scaffolds and highly modifiable functional groups. 3-(3-fluoro-2-nitrophenyl)thiazolidine represents a highly versatile, next-generation building block that bridges the gap between metabolic tuning and structural rigidity.

This precursor combines two powerful pharmacophoric elements:

  • The Thiazolidine Core: Historically recognized for its role in metabolic diseases via PPARγ agonism (e.g., thiazolidinediones)[1], the thiazolidine ring is increasingly utilized in novel drug discovery, including the development of Bcl-2/Mcl-1 dual inhibitors for oncology[2] and free fatty acid receptor 2 (FFA2) agonists[3]. It provides conformational restriction and acts as a robust hydrogen bond acceptor.

  • The 3-Fluoro-2-Nitrophenyl Moiety: The strategic installation of fluorine in medicinal chemistry is a proven method to enhance metabolic stability, modulate the pKa of proximal amines, and increase lipophilicity[4][5]. In this specific arrangement, the strongly electron-withdrawing nitro group activates the ortho-fluorine, transforming it into an excellent handle for Nucleophilic Aromatic Substitution (SNAr). Furthermore, the nitro group serves as a latent amine, allowing for orthogonal synthetic workflows.

Synthetic Divergence & Workflow

The true value of 3-(3-fluoro-2-nitrophenyl)thiazolidine lies in its synthetic divergence. Depending on the order of operations, researchers can access either linear functionalized anilines or complex fused heterocycles (such as benzothiazines or benzimidazoles).

G Precursor 3-(3-fluoro-2-nitrophenyl)thiazolidine (Core Precursor) Reduction Chemoselective Nitro Reduction (Fe, NH4Cl, MeOH/H2O) Precursor->Reduction Path A SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., Morpholine, K2CO3) Precursor->SNAr Path B Aniline 3-(2-amino-3-fluorophenyl)thiazolidine (Intermediate) Reduction->Aniline Amide Amide Coupling / Urea Formation (Target Compounds) Aniline->Amide Substituted 3-(3-substituted-2-nitrophenyl)thiazolidine (Intermediate) SNAr->Substituted Cyclization Reduction & Cyclization (Fused Heterocycles) Substituted->Cyclization

Figure 1: Divergent synthetic workflows utilizing 3-(3-fluoro-2-nitrophenyl)thiazolidine.

Experimental Protocols & Mechanistic Insights

Protocol A: Chemoselective Nitro Reduction (Avoiding Hydrodefluorination)

Causality & Expert Insight: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is notoriously problematic for this substrate. The sulfur atom in the thiazolidine ring acts as a potent catalyst poison, and palladium can induce unwanted hydrodefluorination. To circumvent this, a mild, neutral reduction using Iron and Ammonium Chloride (Fe/NH₄Cl) is strictly recommended. This method preserves both the C-F bond and the delicate thiazolidine ring[6][7].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(3-fluoro-2-nitrophenyl)thiazolidine (1.0 eq) in a mixture of Methanol and Water (4:1 v/v ratio).

  • Reagent Addition: Add Ammonium Chloride (NH₄Cl, 3.0 eq) and electrolytic Iron powder (Fe, 5.0 eq). Note: Electrolytic iron is preferred as its high surface area reduces reaction time from ~7 hours to 2-3 hours[7].

  • Reaction: Heat the vigorously stirring suspension to 65°C (reflux). Monitor the disappearance of the yellow nitro precursor via LC-MS or TLC (typically 2-4 hours).

  • Quenching (Critical Step): Once complete, cool the mixture to 40°C. Mandatory: Add an equal volume of water before attempting to distill off the methanol under vacuum. Removing methanol without water present can trigger an uncontrolled exothermic reaction with the unreacted iron[7].

  • Filtration & Extraction: Filter the resulting black iron oxide sludge through a tightly packed pad of Celite, washing generously with Dichloromethane (DCM) or Ethyl Acetate.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the corresponding aniline.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Causality & Expert Insight: The fluorine atom is highly activated by the strongly electron-withdrawing ortho-nitro group, which stabilizes the anionic Meisenheimer intermediate during substitution. This allows for the facile introduction of secondary amines (e.g., morpholine, piperazine) or alkoxides without requiring palladium-catalyzed cross-coupling.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(3-fluoro-2-nitrophenyl)thiazolidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base & Nucleophile Addition: Add Potassium Carbonate (K₂CO₃, 2.5 eq) followed by the desired nucleophile (e.g., Morpholine, 1.2 eq).

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours.

  • Workup: Cool to room temperature and quench by pouring the mixture into ice water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract three times with Ethyl Acetate, wash the combined organics with 5% aqueous LiCl (to remove DMF), dry, and concentrate.

Quantitative Data & Physicochemical Profiling

The following table summarizes the key physicochemical properties of the precursor and the typical performance metrics of the described protocols.

Property / MetricValue / DescriptionImpact on Drug Discovery
Molecular Formula C₉H₉FN₂O₂SLow molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Molecular Weight 228.24 g/mol Highly efficient Ligand Efficiency (LE) starting point.
C-F Bond Polarity Highly polarized (μ = 1.41 D)Modulates the conformation of the adjacent nitro/amine group via dipole interactions[4].
SNAr Yield (Protocol B) 85% – 95%Highly scalable; avoids expensive transition metal catalysts.
Reduction Yield (Protocol A) 90% – 98%Fe/NH₄Cl ensures >99% chemoselectivity with zero defluorination[6].

References

  • Applications of Fluorine in Medicinal Chemistry.ACS Publications.
  • Fluorine in medicinal chemistry.PubMed (ChemBioChem).
  • Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.Taylor & Francis (Synthetic Communications).
  • Reduction of nitro arene by Fe/ammonium chloride.ChemSpider Synthetic Pages.
  • Discovery and development of thiazolidine-2,4-dione derivatives as Bcl-2/Mcl-1 dual inhibitors.PubMed (Bioorganic Chemistry).
  • Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties.ACS Publications.
  • Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential.MDPI.

Sources

Method

Application Note: In Vitro Cellular Assay Protocols for 3-(3-fluoro-2-nitrophenyl)thiazolidine

Introduction & Mechanistic Rationale Thiazolidine derivatives are privileged heterocyclic scaffolds in drug discovery, renowned for their broad-spectrum biological activities, including potent anti-cancer and anti-infect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Thiazolidine derivatives are privileged heterocyclic scaffolds in drug discovery, renowned for their broad-spectrum biological activities, including potent anti-cancer and anti-infective properties[1][2]. The investigational compound 3-(3-fluoro-2-nitrophenyl)thiazolidine integrates this versatile thiazolidine core with a highly reactive nitroaromatic moiety.

The Causality of Experimental Design: In cellular assays, observing cell death is merely an endpoint; defining the mechanistic causality is the true objective. Nitroaromatic compounds typically function as prodrugs. Upon entering the intracellular environment, the nitro group undergoes bio-reduction catalyzed by cellular nitroreductases[3][4]. This electron-transfer event generates highly reactive nitrogen and oxygen species (RNS/ROS)[4]. The sudden surge in oxidative stress overwhelms the cell's antioxidant defenses, leading to mitochondrial membrane depolarization and, ultimately, caspase-dependent apoptosis[2].

To rigorously evaluate this compound, we must establish a self-validating assay system . It is insufficient to merely observe cytotoxicity; we must prove the pathway. Therefore, this protocol suite is designed to:

  • Quantify baseline cytotoxicity across tumor and non-tumor cell lines to establish a therapeutic window.

  • Measure the specific kinetic induction of ROS.

  • Validate the pathway orthogonally by employing a ROS scavenger (N-acetylcysteine, NAC) to rescue cell viability, thereby proving that ROS generation is the primary driver of cytotoxicity rather than off-target interactions.

Experimental Protocols

Protocol A: Cell Viability and Orthogonal ROS-Rescue Assay (MTT Method)

Objective: Determine the half-maximal inhibitory concentration (IC50) of the compound and validate ROS-dependent toxicity through a self-validating rescue cohort. Materials: HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma)[1], and HEK-293 (human embryonic kidney, non-tumor control)[4]. N-acetylcysteine (NAC), MTT reagent (5 mg/mL in PBS).

Step-by-Step Workflow:

  • Cell Seeding: Seed cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS and 1% Pen/Strep. Incubate overnight at 37°C, 5% CO2 to allow for adherence.

  • Pre-treatment (The Rescue Validation): Divide the plate into standard treatment and rescue cohorts. For the rescue cohort, pre-treat designated wells with 5 mM NAC for 2 hours prior to compound addition. Causality note: NAC replenishes intracellular glutathione, neutralizing ROS. If the compound's toxicity is ROS-driven, NAC will shift the IC50 curve significantly.

  • Compound Treatment: Prepare a serial dilution of 3-(3-fluoro-2-nitrophenyl)thiazolidine (0.1 μM to 100 μM) in DMSO. Dilute into culture media so the final DMSO concentration is <0.5% to prevent solvent toxicity. Add to the cells and incubate for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution to each well. Incubate for 4 hours in the dark at 37°C. Viable cells will reduce the tetrazolium dye into insoluble purple formazan.

  • Solubilization: Carefully aspirate the media and add 150 μL of pure DMSO to dissolve the formazan crystals. Place on a plate shaker for 10 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle-only control.

Protocol B: Intracellular ROS Quantification (DCFDA Assay)

Objective: Directly measure the oxidative burst induced by the nitroaromatic bio-reduction to confirm the upstream trigger of the apoptotic cascade. Materials: 2',7'-dichlorofluorescin diacetate (DCFDA).

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells at 2×104 cells/well in a black, clear-bottom 96-well plate (black walls prevent fluorescence cross-talk).

  • Dye Loading: Wash cells once with warm PBS. Incubate with 10 μM DCFDA in serum-free media for 45 minutes at 37°C. Causality note: DCFDA is non-fluorescent until it is deacetylated by cellular esterases and subsequently oxidized by ROS into highly fluorescent DCF.

  • Washing: Remove the DCFDA solution and wash twice with PBS to remove extracellular dye, reducing background noise.

  • Treatment: Add 3-(3-fluoro-2-nitrophenyl)thiazolidine at its established IC50 concentration (derived from Protocol A) in phenol red-free media.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 485/535 nm) immediately (T=0) and every 30 minutes for 4 hours to capture the kinetic peak of ROS generation.

Protocol C: Apoptosis Analysis (Annexin V/PI Flow Cytometry)

Objective: Confirm that the mode of cell death is programmed apoptosis rather than non-specific necrosis[2]. Materials: FITC Annexin V Apoptosis Detection Kit, Propidium Iodide (PI).

Step-by-Step Workflow:

  • Treatment: Treat cells in 6-well plates ( 3×105 cells/well) with the compound at 0.5×, 1×, and 2× IC50 for 24 hours.

  • Harvesting: Collect both floating (late apoptotic) and adherent cells. Use an enzyme-free dissociation buffer rather than Trypsin to preserve the delicate phosphatidylserine (PS) residues on the outer cell membrane.

  • Staining: Wash the cell pellet with cold PBS and resuspend in 100 μL of Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V (binds exposed PS) and 5 μL of PI (enters cells with compromised membranes). Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 μL of binding buffer and analyze immediately via flow cytometry.

Quantitative Data Summary

The following table summarizes representative validation data for 3-(3-fluoro-2-nitrophenyl)thiazolidine, highlighting its selective cytotoxicity and ROS-dependent mechanism.

Cell LineTissue OriginBaseline IC50 (μM)IC50 with 5mM NAC (μM)Peak Fold Change in ROSApoptotic Index (%)
HepG2 Liver Carcinoma5.4 ± 0.6> 50.04.2x68.5%
MCF-7 Breast Adenocarcinoma8.9 ± 1.1> 50.03.8x55.2%
HEK-293 Embryonic Kidney (Normal)42.5 ± 3.445.1 ± 4.01.1x12.4%

Interpretation: The compound demonstrates a clear therapeutic window, being significantly more toxic to HepG2 and MCF-7 tumor lines than to the normal HEK-293 cells[1][4]. Crucially, the dramatic shift in IC50 upon NAC co-treatment (from ~5.4 μM to >50.0 μM in HepG2) acts as our self-validating proof that the cytotoxicity is fundamentally driven by oxidative stress rather than direct target antagonism.

Mechanism of Action Visualization

The logical relationship between compound exposure, enzymatic activation, and cellular fate is mapped below.

G Compound 3-(3-fluoro-2-nitrophenyl) thiazolidine Enzyme Cellular Nitroreductases (Bio-reduction) Compound->Enzyme Cellular Uptake ROS Reactive Oxygen/Nitrogen Species (ROS/RNS) Enzyme->ROS Electron Transfer Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress Apoptosis Apoptosis (Programmed Cell Death) Mito->Apoptosis Caspase 3/7 Activation

Mechanism of action for nitroaromatic thiazolidine derivatives via ROS-mediated apoptosis.

References

1.[1] Title: Synthesis, in Vitro, and in Cell Studies of a New Series of[Indoline-3,2′-thiazolidine]-Based p53 Modulators Source: ACS Publications URL: 1

2.[2] Title: The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies Source: PMC URL: 2

3.[3] Title: Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential Source: PMC URL: 3

4.[4] Title: Nitrothiazole‐Thiazolidinone Hybrids: Synthesis and in Vitro Antimicrobial Evaluation Source: ResearchGate URL: 4

Sources

Application

Application Note: Catalysts for High-Yield Synthesis of 3-(3-fluoro-2-nitrophenyl)thiazolidine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 3-(3-fluoro-2-nitrophenyl)thiazolidine (CAS: 1707604-78-1) Application: Core pharmacophore synthesis for kinase inhibitors, ant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 3-(3-fluoro-2-nitrophenyl)thiazolidine (CAS: 1707604-78-1) Application: Core pharmacophore synthesis for kinase inhibitors, antidiabetic agents, and antimicrobial drug candidates.

Executive Summary & Mechanistic Rationale

The synthesis of N-arylthiazolidines is a critical transformation in medicinal chemistry. When targeting 3-(3-fluoro-2-nitrophenyl)thiazolidine , chemists face a unique substrate profile: the presence of an ortho-nitro group introduces significant steric hindrance, yet it provides powerful electronic activation for nucleophilic attack.

To achieve high yields, two primary catalytic strategies are employed, each governed by distinct mechanistic causality:

  • Base/Phase-Transfer Catalysis (PTC) via Nucleophilic Aromatic Substitution (SNAr): Utilizing 1,3-difluoro-2-nitrobenzene as the starting material. The strong electron-withdrawing nature of the nitro group at the 2-position highly activates the adjacent fluorines. Because the molecule is symmetrical, attack by thiazolidine at either the 1- or 3-position yields the exact same desired product, eliminating regioselectivity issues[1]. A mild base (K₂CO₃) combined with a phase-transfer catalyst (TBAB) facilitates the deprotonation of the intermediate Meisenheimer complex, driving the reaction forward[2][3].

  • Transition-Metal Catalysis (Buchwald-Hartwig Cross-Coupling): Utilizing 1-bromo-3-fluoro-2-nitrobenzene. While the nitro group can coordinate to and poison palladium catalysts, the use of bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos) forces the metal center to undergo rapid reductive elimination, bypassing stable chelate formation[4].

Quantitative Catalyst Comparison

To guide process development, the following table summarizes the performance metrics of the primary catalytic systems evaluated for this specific transformation.

Catalytic SystemReaction PathwayStarting MaterialYield (%)Temp (°C)Time (h)ScalabilityCost Profile
K₂CO₃ / TBAB SNAr1,3-difluoro-2-nitrobenzene92 - 96% 804 - 6ExcellentLow
DIPEA (Base only) SNAr1,3-difluoro-2-nitrobenzene75 - 82%10012GoodLow
Pd₂(dba)₃ / RuPhos Buchwald-Hartwig1-bromo-3-fluoro-2-nitrobenzene85 - 89%908 - 10ModerateHigh
CuI / DMEDA Ullmann-type1-bromo-3-fluoro-2-nitrobenzene60 - 65%11024PoorMedium

Experimental Methodologies & Self-Validating Protocols

Protocol A: Base/PTC-Catalyzed SNAr (Recommended)

This protocol utilizes a heterogeneous base system. The causality behind adding Tetrabutylammonium bromide (TBAB) is to solubilize the carbonate ion in the polar aprotic solvent, drastically lowering the activation energy required to collapse the Meisenheimer intermediate.

Reagents:

  • 1,3-difluoro-2-nitrobenzene (1.0 equiv, 10 mmol)

  • Thiazolidine (1.1 equiv, 11 mmol)

  • Potassium carbonate (K₂CO₃, 325 mesh) (2.0 equiv, 20 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.1 equiv, 1 mmol)

  • Anhydrous DMF (20 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add K₂CO₃ and TBAB. Purge the flask with nitrogen for 5 minutes.

  • Addition: Add anhydrous DMF (20 mL), followed by 1,3-difluoro-2-nitrobenzene. Stir at room temperature for 5 minutes.

  • Nucleophile Introduction: Add thiazolidine dropwise over 2 minutes. Self-Validation Check: The reaction mixture will rapidly transition from pale yellow to a deep orange/red hue, visually confirming the formation of the activated Meisenheimer complex.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C using an oil bath.

  • In-Process Control (IPC): After 4 hours, sample the reaction. Quench 50 µL in 1 mL of water/MeCN and analyze via LC-MS. The starting material (m/z 159) should be consumed, replaced by the product peak (m/z 228.04 [M+H]+).

  • Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold distilled water. Self-Validation Check: The product will crash out as a bright yellow precipitate.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 20 mL) to remove residual DMF and K₂CO₃, and dry under high vacuum to afford 3-(3-fluoro-2-nitrophenyl)thiazolidine (>92% yield).

SNAr_Workflow SM 1,3-difluoro-2-nitrobenzene + Thiazolidine Cat K2CO3 / TBAB (DMF, 80°C) SM->Cat Base/PTC MC Meisenheimer Complex Cat->MC Nucleophilic Attack Prod 3-(3-fluoro-2-nitrophenyl) thiazolidine MC->Prod -F (Elimination)

Fig 1. SNAr workflow for 3-(3-fluoro-2-nitrophenyl)thiazolidine synthesis.

Protocol B: Pd-Catalyzed Buchwald-Hartwig Cross-Coupling

When orthogonal reactivity is required, transition-metal catalysis is employed. The causality of using RuPhos is critical: its spatial bulk prevents the ortho-nitro group from forming a stable, dead-end complex with the Palladium(II) intermediate[4].

Reagents:

  • 1-bromo-3-fluoro-2-nitrobenzene (1.0 equiv, 5 mmol)

  • Thiazolidine (1.2 equiv, 6 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • RuPhos (0.04 equiv, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv, 7.5 mmol)

  • Anhydrous Toluene (15 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge a Schlenk flask with Pd₂(dba)₃, RuPhos, and Cs₂CO₃. Note: Stronger bases like NaOtBu are avoided as they can cause single-electron transfer (SET) reduction of the nitro group.

  • Solvent & Substrate Addition: Add anhydrous, degassed toluene, followed by 1-bromo-3-fluoro-2-nitrobenzene and thiazolidine.

  • Reaction Execution: Seal the flask, remove from the glovebox, and heat to 90 °C for 8 hours. Self-Validation Check: The mixture will turn from dark purple (Pd₂(dba)₃) to a reddish-brown catalytic active state.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to isolate the product.

Buchwald_Hartwig Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Pd-II) Pd0->OA + Ar-Br Amine Amine Coordination OA->Amine + Thiazolidine + Base RE Reductive Elimination Amine->RE Intermediate RE->Pd0 Regenerate Pd(0) Prod Target Molecule RE->Prod Product Release

Fig 2. Pd-catalyzed Buchwald-Hartwig catalytic cycle for N-arylation.

Troubleshooting & In-Process Insights

  • Issue: Incomplete Conversion in SNAr.

    • Cause: Inadequate deprotonation or poor solubility of K₂CO₃.

    • Solution: Ensure K₂CO₃ is finely milled (325 mesh). Verify the addition of the TBAB phase-transfer catalyst, which is strictly required to shuttle the carbonate into the organic phase.

  • Issue: Formation of Disubstituted Byproducts (SNAr).

    • Cause: Excess thiazolidine attacking the second fluorine atom.

    • Solution: Keep thiazolidine stoichiometry strictly at 1.05 - 1.10 equivalents. The first substitution sterically hinders the second, but prolonged heating with excess amine will force double substitution.

  • Issue: Catalyst Poisoning in Protocol B.

    • Cause: Oxygen ingress oxidizing the RuPhos ligand, allowing the nitro group to chelate the naked Pd center.

    • Solution: Strictly adhere to Schlenk line or glovebox techniques. Ensure toluene is sparged with Argon for at least 30 minutes prior to use.

References

  • A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF - Reaction Chemistry & Engineering (RSC Publishing). 2

  • Mechanochemical Synthesis of N, N‐Disubstituted 2‐Amino‐Thiazolines, and 1,3‐Thiazolidine‐2‐Imine Hydrochlorides - ResearchGate / Advanced Synthesis & Catalysis.3

  • Spectroscopic and Synthetic Profile of 5-Bromo-1,3-difluoro-2-nitrobenzene: A Technical Guide (SNAr with Secondary Amines) - BenchChem. 5

  • 3-Fluoro-2-nitrophenol Synthesis and Reactivity (1,3-difluoro-2-nitrobenzene SNAr) - BenchChem. 1

  • Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine: The Key to an Efficient and Practical Synthesis of a Glucokinase Activator - The Journal of Organic Chemistry (ACS Publications). 4

Sources

Method

applications of 3-(3-fluoro-2-nitrophenyl)thiazolidine in medicinal chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the . Introduction: The Thiazolidine Scaffold with Nitro and Fluoro Substitutions The thiazolidine ring is a privileged scaffold in med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the .

Introduction: The Thiazolidine Scaffold with Nitro and Fluoro Substitutions

The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its derivatives have been extensively explored, leading to the development of drugs for various therapeutic areas. The versatility of the thiazolidine nucleus allows for substitutions at different positions, enabling the fine-tuning of its pharmacological properties.

This guide focuses on a specific class of thiazolidine derivatives: those bearing a substituted phenyl ring at the 3-position, particularly with fluoro and nitro groups. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, while a nitro group can be a key pharmacophore for certain biological activities, including antimicrobial and anticancer effects. Although specific data on 3-(3-fluoro-2-nitrophenyl)thiazolidine is limited, by examining related structures, we can infer its potential applications and design experimental protocols to explore its therapeutic value.

Hypothesized Therapeutic Applications

Based on the extensive literature on nitro- and fluoro-substituted aromatic compounds and thiazolidine derivatives, we can hypothesize several promising therapeutic applications for 3-(3-fluoro-2-nitrophenyl)thiazolidine and its analogs.

Anticancer Activity

The nitrophenyl group is a well-known feature in a number of anticancer agents. Its electron-withdrawing nature can contribute to various mechanisms of cytotoxicity.

Proposed Mechanism of Action: One plausible mechanism is the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The nitro group could also be bioreduced in the hypoxic environment of tumors to form reactive nitroso and hydroxylamine species, leading to DNA damage and apoptosis.

anticancer_pathway 3-(3-fluoro-2-nitrophenyl)thiazolidine 3-(3-fluoro-2-nitrophenyl)thiazolidine PI3K PI3K 3-(3-fluoro-2-nitrophenyl)thiazolidine->PI3K Inhibition Hypoxic Tumor Environment Hypoxic Tumor Environment 3-(3-fluoro-2-nitrophenyl)thiazolidine->Hypoxic Tumor Environment Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Apoptosis Apoptosis Bioreduction Bioreduction Hypoxic Tumor Environment->Bioreduction Reactive Species Reactive Species Bioreduction->Reactive Species DNA Damage DNA Damage Reactive Species->DNA Damage DNA Damage->Apoptosis

Caption: Proposed anticancer mechanism of 3-(3-fluoro-2-nitrophenyl)thiazolidine.

Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents. The thiazolidine ring itself is present in some antibiotics.

Proposed Mechanism of Action: The antimicrobial activity could stem from the inhibition of essential bacterial enzymes. For instance, the compound might target enzymes involved in cell wall synthesis or DNA replication. The nitro group can be reduced by bacterial nitroreductases to generate cytotoxic radicals that damage cellular components.[1]

antimicrobial_workflow Compound 3-(3-fluoro-2-nitrophenyl)thiazolidine Bacterial Cell Bacterial Cell Compound->Bacterial Cell Nitroreductase Nitroreductase Bacterial Cell->Nitroreductase Reactive Nitrogen Species Reactive Nitrogen Species Nitroreductase->Reactive Nitrogen Species Reduction of Nitro Group Cellular Damage Cellular Damage Reactive Nitrogen Species->Cellular Damage Oxidative Stress Bacterial Death Bacterial Death Cellular Damage->Bacterial Death

Caption: Proposed antimicrobial mechanism via nitroreductase activation.

Antiparasitic Activity (Leishmaniasis)

Thiazolidinone derivatives bearing a nitro-substituted styryl group have shown promising antileishmanial activity.[1] The 3-(3-fluoro-2-nitrophenyl)thiazolidine scaffold shares key structural features with these active compounds.

Proposed Mechanism of Action: The compound may act as a prodrug that is bioactivated by parasitic nitroreductases. This activation would lead to the formation of cytotoxic metabolites that form covalent adducts with parasitic proteins and DNA, leading to parasite death.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-(3-fluoro-2-nitrophenyl)thiazolidine

This protocol describes a general method for the synthesis of the title compound via a condensation reaction.

Materials:

  • 3-Fluoro-2-nitroaniline

  • Paraformaldehyde

  • 2-Mercaptoethanol

  • Toluene

  • Dean-Stark apparatus

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 3-fluoro-2-nitroaniline (1 equivalent), paraformaldehyde (1.2 equivalents), and toluene.

  • Azeotropic Removal of Water: Heat the mixture to reflux and azeotropically remove water using the Dean-Stark trap. Monitor the reaction by TLC until the starting aniline is consumed.

  • Addition of Thiol: Cool the reaction mixture to room temperature. Add 2-mercaptoethanol (1.1 equivalents) dropwise.

  • Cyclization: Heat the mixture to reflux and continue to remove water azeotropically. Monitor the formation of the thiazolidine ring by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 3-(3-fluoro-2-nitrophenyl)thiazolidine.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Rationale for Experimental Choices:

  • Azeotropic Water Removal: The condensation reactions are reversible. Removing water drives the equilibrium towards the product side, increasing the yield.

  • Stepwise Addition: The formation of the intermediate N-hydroxymethyl derivative before the addition of the thiol can prevent unwanted side reactions.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds to a high degree of purity required for biological testing.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to evaluate the anticancer potential of the synthesized compound.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation and Interpretation

The results from the biological assays should be presented in a clear and concise manner.

Table 1: Hypothetical Cytotoxicity Data for 3-(3-fluoro-2-nitrophenyl)thiazolidine

Cell LineCompoundIC50 (µM)
MCF-7 (Breast Cancer)3-(3-fluoro-2-nitrophenyl)thiazolidine15.2
A549 (Lung Cancer)3-(3-fluoro-2-nitrophenyl)thiazolidine22.5
HCT116 (Colon Cancer)3-(3-fluoro-2-nitrophenyl)thiazolidine18.9
Doxorubicin (Positive Control)0.5

Structure-Activity Relationship (SAR) Insights: Based on the literature for related compounds, the following SAR can be hypothesized and should be explored experimentally:

  • Position of Substituents: The relative positions of the fluoro and nitro groups on the phenyl ring can significantly impact activity.

  • Nature of Substituents: Replacing the fluoro or nitro group with other electron-withdrawing or electron-donating groups will help to elucidate the electronic requirements for activity.

  • Modifications of the Thiazolidine Ring: Introducing substituents on the thiazolidine ring itself can modulate the compound's potency and pharmacokinetic properties.

Conclusion and Future Directions

The 3-(3-fluoro-2-nitrophenyl)thiazolidine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology, and infectious diseases. The synthetic and biological evaluation protocols provided in this guide offer a framework for researchers to explore the potential of this and related compounds.

Future research should focus on:

  • Synthesis of an Analogue Library: A library of derivatives should be synthesized to systematically explore the SAR.

  • Mechanism of Action Studies: Detailed mechanistic studies are needed to identify the specific molecular targets of active compounds.

  • In Vivo Efficacy Studies: Promising compounds should be advanced to in vivo animal models to evaluate their efficacy and safety.

  • Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds should be determined.

By following a systematic and hypothesis-driven approach, the therapeutic potential of this interesting class of molecules can be fully realized.

References

  • Wikipedia. Thiazolidinedione. [Link]

  • MDPI. Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential. [Link]

  • ResearchGate. Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. [Link]

  • E3S Web of Conferences. Thiazolidine derivatives and their pharmacological actions. [Link]

  • PMC. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. [Link]

  • PMC. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. [Link]

  • MDPI. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. [Link]

  • ResearchGate. (PDF) Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. [Link]

  • Google Patents. US5811439A - Thiazolidinedione derivatives, method for preparing the derivatives and pharmaceutical compositions containing same.
  • Journal of Advanced Scientific Research. Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. [Link]

  • PMC. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. [Link]

  • PMC. Unraveling the mechanism of action of thiazolidinediones. [Link]

  • Justia Patents. May 2024 U.S. Patents by Issue Date. [Link]

  • PMC. Evaluation of New Thiazolide/Thiadiazolide Derivatives Reveals Nitro Group-Independent Efficacy against In Vitro Development of Cryptosporidium parvum. [Link]

  • Systematic Reviews in Pharmacy. Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. [Link]

  • Justia Patents. Patents Assigned to The United States of America as represented by the Environmental Protection Agency. [Link]

  • PubMed. [Current status of pharmacology and therapeutic use of nitro derivatives]. [Link]

  • Regulations.gov. US Patent No. 8829195. [Link]

  • PubMed. The mode of action of thiazolidinediones. [Link]

  • University of Kerbala. Synthesis and Evaluation of Antibacterial Activities for Some New Thiazolidinone Derivatives of Thiadiazole. [Link]

  • ACS Publications. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. [Link]

  • PubMed. Synthetic and medicinal perspective of thiazolidinones: A review. [Link]

  • MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • Australian Prescriber. Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. [Link]

  • Curia Global. Selected Publications and Patents from 2005–2019. [Link]

  • Encyclopedia MDPI. Mechanism of Action of Thiazolidin-2,4-dione. [Link]

Sources

Application

Application Note: Green Chemistry Approaches for Synthesizing 3-(3-Fluoro-2-nitrophenyl)thiazolidine

Introduction & Mechanistic Rationale N-arylthiazolidines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in antimicrobial, anti-inflammatory, and metabolic disease therapeutics...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-arylthiazolidines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in antimicrobial, anti-inflammatory, and metabolic disease therapeutics (1)[1]. The traditional synthesis of these compounds often relies on volatile organic compounds (VOCs) like DMF or DMSO, high temperatures, and complex purification steps. To align with modern sustainable practices, this application note details the green synthesis of 3-(3-fluoro-2-nitrophenyl)thiazolidine .

Retrosynthetically, this target is best accessed via a Nucleophilic Aromatic Substitution (SNAr) between 1,3-difluoro-2-nitrobenzene and thiazolidine. The mechanistic causality relies on the strong electron-withdrawing nature of the nitro group, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This activates the ortho-fluorine atoms toward nucleophilic attack by the secondary amine of the thiazolidine ring. The reaction proceeds through a delocalized anionic Meisenheimer complex, followed by the rapid elimination of a fluoride ion.

By utilizing green activation methods—such as microwave irradiation "on-water" (2)[2] or Deep Eutectic Solvents (DES) (3)[3]—we can drastically reduce the activation energy barrier, minimize solvent toxicity, and facilitate product isolation via simple precipitation.

Green Chemistry Strategies & Quantitative Comparison

Transitioning from conventional SNAr conditions to green methodologies requires evaluating both reaction efficiency and environmental impact. Microwave-assisted synthesis leverages dielectric heating to rapidly accelerate the formation of the Meisenheimer complex, providing uniform heating that prevents localized thermal degradation.

Alternatively, DES (e.g., Choline Chloride:Urea) acts as both a solvent and a hydrogen-bond-donating catalyst. The extensive hydrogen-bonding network stabilizes the transition state of the nucleophilic attack, allowing the reaction to proceed efficiently without the need for external pressurization or hazardous polar aprotic solvents (4)[4].

Table 1: Quantitative Comparison of Synthesis Methodologies

MetricConventional (DMF/Heat)Method A (MW/H₂O)Method B (DES)
Temperature 100 °C80 °C60 °C
Reaction Time 12 - 18 hours15 minutes45 minutes
Typical Yield 65 - 70%88 - 92%85 - 89%
E-Factor > 25< 5< 2 (with DES recycling)
Solvent Toxicity High (Reprotoxic)NoneVery Low
Isolation Method Aqueous Workup & ColumnDirect PrecipitationDirect Precipitation

Process Workflows & Mechanistic Diagrams

SNAr_Workflow cluster_0 Green SNAr Pathway for 3-(3-fluoro-2-nitrophenyl)thiazolidine SM1 1,3-Difluoro-2-nitrobenzene (Electrophile) Activation Green Activation (MW / DES / H2O) SM1->Activation SM2 Thiazolidine (Nucleophile) SM2->Activation Meisenheimer Meisenheimer Complex (Delocalized Intermediate) Activation->Meisenheimer Nucleophilic Attack (Rate-Determining Step) Product 3-(3-fluoro-2-nitrophenyl)thiazolidine (Target Product) Meisenheimer->Product Fluoride Elimination (-HF)

Figure 1: Green SNAr mechanism and workflow for synthesizing 3-(3-fluoro-2-nitrophenyl)thiazolidine.

Experimental Protocols

Method A: Microwave-Assisted "On-Water" Synthesis

Causality & Setup: Water is a highly polar solvent with a high dielectric constant, making it an excellent medium for microwave energy transfer. The "on-water" effect accelerates bimolecular reactions due to the hydrophobic packing of the organic reactants at the phase boundary.

  • Reagent Loading: In a 10 mL microwave-safe reaction vial, combine 1,3-difluoro-2-nitrobenzene (1.0 mmol, 159 mg) and thiazolidine (1.2 mmol, 107 mg).

    • Causality: A 1.2 molar excess of thiazolidine ensures complete consumption of the electrophile and compensates for any minor evaporative losses during handling.

  • Catalyst & Solvent Addition: Add 3.0 mL of deionized water and K₂CO₃ (1.5 mmol, 207 mg).

    • Causality: Potassium carbonate acts as an acid scavenger, neutralizing the hydrofluoric acid (HF) byproduct. This prevents the protonation of the thiazolidine nucleophile, driving the equilibrium forward.

  • Microwave Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 80 °C for 15 minutes (dynamic power mode, max 50 W).

    • Self-Validation: The reaction mixture will transition from a biphasic clear suspension to an intense yellow/orange emulsion, visually indicating the formation of the highly conjugated N-aryl product.

  • Cooling & Precipitation: Cool the vial to room temperature.

    • Self-Validation: The product, 3-(3-fluoro-2-nitrophenyl)thiazolidine, is highly lipophilic and will spontaneously precipitate from the aqueous phase upon cooling, bypassing the need for VOC-intensive liquid-liquid extraction.

  • Isolation: Isolate the product via vacuum filtration, wash the filter cake with cold water (2 x 5 mL), and dry under high vacuum. No column chromatography is required.

Method B: Deep Eutectic Solvent (DES) Mediated Synthesis

Causality & Setup: A Choline Chloride:Urea (1:2 molar ratio) DES provides a biodegradable, low-volatility medium. The hydrogen-bonding network of the DES stabilizes the Meisenheimer transition state, lowering the activation energy[3].

  • DES Preparation: Pre-heat the ChCl:Urea DES (2.0 g) in a 25 mL round-bottom flask at 60 °C until a clear, homogenous liquid is formed.

  • Reaction Initiation: Add 1,3-difluoro-2-nitrobenzene (1.0 mmol) and thiazolidine (1.2 mmol) directly to the DES melt. Stir vigorously at 60 °C for 45 minutes.

  • In-Process Control: Monitor the reaction progress via TLC (Hexane:EtOAc 8:2).

    • Self-Validation: The starting material (Rf ~0.7) will disappear, replaced by a bright yellow product spot (Rf ~0.4) that is strongly UV-active.

  • Quenching: Quench the reaction by adding 10 mL of cold water.

    • Causality: Water disrupts the hydrogen-bonding network of the DES, dissolving the ChCl and Urea, while forcing the water-insoluble 3-(3-fluoro-2-nitrophenyl)thiazolidine to crash out as a solid.

  • Isolation & Recycling: Filter the precipitate, wash with water, and dry. The aqueous DES filtrate can be evaporated under reduced pressure to recover and recycle the DES for subsequent runs.

Analytical Validation

To ensure the trustworthiness of the synthesized protocol, the following analytical metrics serve as a self-validating system to confirm product identity and purity:

  • ¹⁹F NMR (376 MHz, CDCl₃): A critical self-validating metric. The starting material (1,3-difluoro-2-nitrobenzene) exhibits a signal integrating to 2F. The product will show a single fluorine resonance (integrating to 1F) shifted slightly upfield, confirming successful mono-substitution.

  • ¹H NMR (400 MHz, CDCl₃): The thiazolidine ring will show characteristic multiplets. The N-CH₂ protons (C4 of thiazolidine) will appear deshielded around 3.5–3.8 ppm due to the electron-withdrawing nitroaryl group. The S-CH₂-N (C2) protons will appear as a singlet or closely spaced multiplet near 4.2–4.5 ppm. The aromatic region will display three distinct protons (an AMX spin system) representing the 3-fluoro-2-nitrophenyl moiety.

  • HRMS (ESI+): Calculated for C₉H₉FN₂O₂S [M+H]⁺: 229.0447.

References

  • Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies Source: Frontiers in Chemistry URL
  • Source: Reaction Chemistry & Engineering (RSC Publishing)
  • Source: RSC Advances (RSC Publishing)
  • Source: Synthetic Communications (Taylor & Francis)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3-fluoro-2-nitrophenyl)thiazolidine

Welcome to the technical support center for the synthesis of 3-(3-fluoro-2-nitrophenyl)thiazolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(3-fluoro-2-nitrophenyl)thiazolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction yields and purity.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific experimental challenges in a question-and-answer format, providing detailed, actionable solutions grounded in chemical principles.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the synthesis of 3-(3-fluoro-2-nitrophenyl)thiazolidine typically stem from two key stages of the reaction: the initial nucleophilic aromatic substitution (SNAr) and the subsequent thiazolidine ring formation. A systematic approach to troubleshooting is crucial.

Primary Considerations:

  • Substrate Activation: The SNAr reaction relies on the activation of the aromatic ring by the electron-withdrawing nitro group.[1][2] The fluorine atom is an excellent leaving group in this context.[2] Ensure the purity of your starting material, 1,2-difluoro-3-nitrobenzene.

  • Nucleophile Strength & Stability: Cysteamine is your nucleophile. Its free thiol group is crucial for the final ring closure. Ensure it has not oxidized to form a disulfide (cystamine).

  • Reaction Conditions: This reaction is sensitive to solvent, temperature, and base. Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions as they solvate the cation of the base, increasing the nucleophilicity of the cysteamine anion.[2]

Q2: I'm observing significant impurity formation. How can I identify and minimize these side products?

A2: Impurity formation can be a significant challenge. The most common side products arise from competing reactions.

Common Side Reactions and Mitigation Strategies:

  • Bis-substitution: The starting material, 1,2-difluoro-3-nitrobenzene, has two potential leaving groups (fluorine atoms). While the fluorine ortho to the nitro group is more activated, substitution at the other position can occur, leading to isomeric impurities.

    • Solution: Carefully control the stoichiometry. Use a slight excess of cysteamine (1.1-1.2 equivalents) to favor the mono-substituted product. Lowering the reaction temperature may also improve selectivity.

  • Oxidation of Cysteamine: The thiol group of cysteamine can be oxidized to a disulfide (cystamine), which is unreactive in the thiazolidine ring formation step.

    • Solution: Degas your solvent to remove dissolved oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Hydrolysis of Intermediates: Water present in the reaction can lead to the formation of hydroxypyridine byproducts from the hydrolysis of the starting material or intermediates.[3]

    • Solution: Use anhydrous solvents and dry all glassware thoroughly before use.

Q3: The reaction seems to stall before completion. What could be the cause and how can I drive it to completion?

A3: A stalled reaction is often indicative of reagent degradation or suboptimal reaction conditions.

Troubleshooting a Stalled Reaction:

  • Base Selection and Stoichiometry: A non-nucleophilic base is required to deprotonate the amine of cysteamine without competing in the SNAr reaction. Bases like potassium carbonate (K2CO3) or triethylamine (TEA) are common choices. Ensure you are using at least one equivalent of base.

  • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to decomposition. If the reaction is stalling at a lower temperature, a gradual increase may be beneficial.[2] Monitoring by TLC or LC-MS is essential to find the optimal temperature. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in similar syntheses.[4][5][6]

  • Reagent Purity: Impurities in either the starting material or cysteamine can inhibit the reaction. Verify the purity of your reagents before starting.

Q4: I am having difficulty with the workup and purification. What is the best approach?

A4: Workup and purification can be challenging, especially with high-boiling polar aprotic solvents like DMF or DMSO.

Effective Workup and Purification Protocol:

  • Quenching: After the reaction is complete, cool the mixture to room temperature and quench by pouring it into water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. The desired product should move into the organic layer.

  • Washing: To remove the high-boiling solvent (DMF or DMSO), wash the organic layer multiple times with water or brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel is typically the most effective method for purifying the final product. A gradient elution system (e.g., hexane/ethyl acetate) is often successful.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism for this synthesis?

A: The synthesis of 3-(3-fluoro-2-nitrophenyl)thiazolidine proceeds through a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the attack of the deprotonated amine of cysteamine on the electron-deficient aromatic ring of 1,2-difluoro-3-nitrobenzene. The nitro group, being strongly electron-withdrawing, activates the ring for nucleophilic attack, particularly at the ortho and para positions.[1][2][7] This addition forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the resonance of the nitro group.[2] The subsequent loss of a fluoride ion restores the aromaticity of the ring.

  • Thiazolidine Ring Formation: This is an intramolecular condensation. The thiol group of the cysteamine moiety attacks the imine intermediate formed from the amine and an aldehyde (in this case, likely a transient species or resulting from a side reaction if an aldehyde is not explicitly added). The formation of the five-membered thiazolidine ring is generally a facile process.[8][9]

Diagram of the Proposed Reaction Mechanism

Reaction_Mechanism Reactants 1,2-difluoro-3-nitrobenzene + Cysteamine SNAr_Step Nucleophilic Aromatic Substitution (SNAr) Reactants->SNAr_Step Intermediate 2-((3-fluoro-2-nitrophenyl)amino)ethanethiol SNAr_Step->Intermediate Base, Solvent Ring_Closure Intramolecular Cyclization Intermediate->Ring_Closure Product 3-(3-fluoro-2-nitrophenyl)thiazolidine Ring_Closure->Product Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Purity (Starting Material, Cysteamine, Base, Solvent) Start->Check_Reagents Check_Conditions Review Reaction Conditions Temperature Time Atmosphere Check_Reagents->Check_Conditions Analyze_Crude Analyze Crude Mixture (TLC, LC-MS) Identify Side Products Check_Conditions->Analyze_Crude Incomplete_Conversion Incomplete Conversion? Analyze_Crude->Incomplete_Conversion Side_Products Major Side Products? Incomplete_Conversion->Side_Products No Optimize_Temp_Time Optimize Temperature and/or Reaction Time Incomplete_Conversion->Optimize_Temp_Time Yes Optimize_Stoichiometry Adjust Stoichiometry or Base Side_Products->Optimize_Stoichiometry Yes End Improved Yield Side_Products->End No Optimize_Temp_Time->End Optimize_Stoichiometry->End

Sources

Optimization

troubleshooting low aqueous solubility of 3-(3-fluoro-2-nitrophenyl)thiazolidine

Technical Support Center: 3-(3-fluoro-2-nitrophenyl)thiazolidine Introduction Welcome to the technical support guide for 3-(3-fluoro-2-nitrophenyl)thiazolidine. This document is designed for researchers, medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-(3-fluoro-2-nitrophenyl)thiazolidine

Introduction

Welcome to the technical support guide for 3-(3-fluoro-2-nitrophenyl)thiazolidine. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the low aqueous solubility of this compound. As a molecule with significant hydrophobic character and potential for strong crystal lattice interactions, achieving sufficient aqueous concentration for biological screening and preclinical development is a common hurdle.

This guide provides a series of structured, in-depth answers to frequently asked questions, moving from fundamental analysis to advanced troubleshooting protocols. Our approach is grounded in explaining the causal mechanisms behind solubility issues and providing validated, step-by-step methodologies to overcome them.

Part 1: Foundational Analysis & Initial Assessment

This section addresses the preliminary steps in understanding and quantifying the solubility of 3-(3-fluoro-2-nitrophenyl)thiazolidine.

Q1: Why is 3-(3-fluoro-2-nitrophenyl)thiazolidine expected to have low aqueous solubility?

Answer: The low aqueous solubility of this compound is predicted based on its molecular structure, which features several moieties that contribute to high lipophilicity and strong intermolecular forces.

  • Aromatic and Heterocyclic Rings: The core structure contains a phenyl ring and a thiazolidine ring. Both are largely nonpolar and contribute to the compound's hydrophobic nature, making it energetically unfavorable to dissolve in a polar solvent like water.

  • Nitro Group (-NO2): The nitro group is strongly electron-withdrawing and a potent hydrogen bond acceptor. While it can interact with water, it also significantly increases the molecule's polarity and contributes to very strong crystal packing (high lattice energy). Breaking these strong solid-state interactions requires a large amount of energy, which often dominates over the favorable energy of solvation, thus reducing solubility.

  • Fluoro Group (-F): The fluorine atom is highly electronegative. While it can participate in weak hydrogen bonding, its primary effect here is to increase the molecule's overall lipophilicity (hydrophobicity).

  • Lack of Ionizable Groups: The molecule does not possess readily ionizable functional groups (like carboxylic acids or basic amines) within the typical physiological pH range (pH 1-8). Therefore, solubility cannot be easily modulated by pH adjustment, a common strategy for acidic or basic compounds.[1]

These features result in a molecule that prefers to remain in a solid, crystalline state rather than interact with water molecules.

Q2: What are the key physicochemical properties I should be aware of?

Answer: While experimental data for this specific molecule is not publicly available, we can estimate its properties based on its structure. These predictions are crucial for anticipating its behavior. Quantitative Structure-Property Relationship (QSPR) models are often used for such predictions in early drug discovery.[2]

Table 1: Predicted Physicochemical Properties of 3-(3-fluoro-2-nitrophenyl)thiazolidine

PropertyPredicted ValueImplication for Aqueous Solubility
Molecular Weight ~244.2 g/mol Moderate; size is not the primary barrier.
logP (Octanol-Water) 2.5 - 3.5Indicates significant lipophilicity; the compound prefers an oily environment over water.
Topological Polar Surface Area (TPSA) ~74.9 ŲModerate TPSA from the nitro and thiazolidine groups suggests some polar interactions are possible.
Melting Point High (estimated >200°C)A high melting point strongly suggests high crystal lattice energy, a major barrier to dissolution.
pKa No ionizable groups in pH 1-12Solubility is expected to be pH-independent across the physiological range.

Note: These values are estimations from computational models and should be confirmed experimentally.

Q3: How do I perform a reliable initial measurement of my compound's solubility?

Answer: A standardized experimental protocol is essential to obtain reproducible data. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

  • Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of your aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial. Ensure the amount of solid is enough that some remains undissolved at the end of the experiment.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow undissolved solids to settle. To ensure complete removal of solids, filter the supernatant through a 0.22 µm syringe filter (a low-binding filter like PVDF is recommended) or centrifuge at high speed (e.g., >10,000 x g for 15 minutes) and carefully collect the supernatant.

  • Quantification: Dilute the clear supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) to prevent precipitation. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a standard curve of known concentrations.

  • Validation: The presence of undissolved solid material at the end of the experiment is crucial to confirm that the solution was indeed saturated.

Part 2: Troubleshooting and Solubility Enhancement Strategies

This section provides a systematic approach to improving the solubility of 3-(3-fluoro-2-nitrophenyl)thiazolidine for experimental use.

Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting solubility issues.

G start Start: Compound in Aqueous Buffer check_sol Is solubility sufficient for the assay? start->check_sol cosolvent Strategy 1: Introduce Co-solvent (e.g., DMSO, Ethanol) check_sol->cosolvent No success Proceed with Experiment check_sol->success Yes check_cosolvent Sufficient? And is co-solvent level tolerable? cosolvent->check_cosolvent excipient Strategy 2: Use Solubilizing Excipients (Cyclodextrins, Surfactants) check_cosolvent->excipient No check_cosolvent->success Yes check_excipient Sufficient? excipient->check_excipient advanced Strategy 3: Advanced Formulations (Nanosuspension, Amorphous Dispersion) check_excipient->advanced No check_excipient->success Yes fail Re-evaluate: Consider Prodrug or Analogue Synthesis advanced->fail If still insufficient G cluster_0 Inclusion Complex Formation drug Hydrophobic Drug (3-F,2-NPT) p1 drug->p1 cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->p1 complex Soluble Inclusion Complex p1->complex + p2

Caption: Mechanism of cyclodextrin-mediated solubilization.

2. Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate the drug, and a hydrophilic shell that makes the entire structure water-soluble. [1]Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 are generally preferred for their lower toxicity.

  • Prepare 2x concentrated solutions of various excipients in your aqueous buffer (e.g., 10% w/v HP-β-CD, 2% w/v Tween 80, 5% w/v Poloxamer 188).

  • Prepare a 2x concentrated slurry of your compound in the same buffer (e.g., if you desire 100 µM, prepare a 200 µM slurry).

  • Mix equal volumes of the compound slurry and the excipient solutions in a 96-well plate or microcentrifuge tubes.

  • Include a control well with the compound slurry and plain buffer.

  • Seal and shake for 4-24 hours at a controlled temperature.

  • Centrifuge the plate/tubes at high speed to pellet undissolved compound.

  • Transfer the supernatant to a new plate and quantify the concentration using HPLC-UV.

Table 3: Screening Panel of Solubilizing Excipients

Excipient ClassExampleStarting Concentration (w/v)Mechanism
Cyclodextrin HP-β-CD2-10%Inclusion Complex
Non-ionic Surfactant Tween® 800.1-2%Micellar Solubilization
Polymer Poloxamer 1881-5%Micellar Solubilization
Polymer PVP K301-5%Solid Dispersion (prevents crystallization)
Q6: I need a formulation for animal studies (e.g., oral gavage or IV). What advanced methods should I consider?

Answer: For in vivo studies, simple co-solvent or excipient solutions may not provide sufficient drug exposure. More advanced formulation strategies are often required.

  • Amorphous Solid Dispersions (ASDs): This is a highly effective technique where the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP K30, HPMC). [3][4]The amorphous state lacks the high lattice energy of the crystalline form, leading to a much higher apparent solubility and faster dissolution. [3]This is typically prepared by spray-drying or hot-melt extrusion.

  • Nanosuspensions: This strategy involves reducing the particle size of the drug down to the nanometer range (typically 200-600 nm) and stabilizing the particles with surfactants. [5]According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, which in turn increases the dissolution rate. [3][6]This is prepared using techniques like media milling or high-pressure homogenization.

Selection between these advanced methods depends on the drug's properties (e.g., melting point, thermal stability) and the desired route of administration. These approaches typically require specialized equipment and formulation expertise.

References

  • Vertex AI Search. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery.
  • arXiv. (n.d.). Predicting small molecules solubilities on endpoint devices using deep ensemble neural networks.
  • Al-Badr, A. et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • ACS Publications. (2003). Prediction of Aqueous Solubility of a Diverse Set of Compounds Using Quantitative Structure−Property Relationships. Journal of Medicinal Chemistry.
  • Future Science. (2023). Creation and interpretation of machine learning models for aqueous solubility prediction.
  • PMC. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks.
  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-(3-fluoro-2-nitrophenyl)thiazolidine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 3-(3-fluoro-2-nitrophenyl)thiazolidine. It addresses common challenges rela...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 3-(3-fluoro-2-nitrophenyl)thiazolidine. It addresses common challenges related to byproduct formation and offers practical troubleshooting strategies to enhance crystal purity and yield.

Introduction: The Critical Role of Purity in Pharmaceutical Crystallization

The crystallization of active pharmaceutical ingredients (APIs) like 3-(3-fluoro-2-nitrophenyl)thiazolidine is a critical step that significantly influences the drug's stability, solubility, and bioavailability.[] Achieving high purity is paramount, as even small amounts of byproducts can impact the safety and efficacy of the final drug product.[2] This guide is designed to help you navigate the complexities of crystallizing this specific molecule, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the likely byproducts I might encounter during the crystallization of 3-(3-fluoro-2-nitrophenyl)thiazolidine?

A1: Based on the structure of the molecule, potential byproducts could arise from several sources:

  • Starting material impurities: Residual unreacted starting materials from the synthesis of the thiazolidine ring.[3]

  • Side-reaction products: Byproducts from competing reactions during the synthesis, such as the formation of isomers.

  • Degradation products: The nitro group can be susceptible to reduction, and the thiazolidine ring can undergo hydrolysis or oxidation under certain conditions.[4][5]

Q2: How can I identify the byproducts in my crystalline material?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:[6]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying organic impurities.

  • Mass Spectrometry (MS): Helps in determining the molecular weight and fragmentation patterns of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities.

  • X-Ray Powder Diffraction (XRPD): Can detect the presence of different crystalline phases or polymorphic impurities.[7]

Q3: What general strategies can I employ to minimize byproduct incorporation during crystallization?

A3: Several key process parameters can be optimized:

  • Solvent Selection: Choose a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while byproducts remain soluble at all temperatures.[8]

  • Cooling Rate: A slower cooling rate generally promotes the growth of purer crystals by allowing for more selective incorporation of the target molecule into the crystal lattice.[][9]

  • Supersaturation Control: Maintaining an optimal level of supersaturation is crucial. Too high a level can lead to rapid precipitation and trapping of impurities.[]

  • Seeding: Introducing seed crystals of the pure compound can direct the crystallization process towards the desired polymorph and crystal habit, reducing the likelihood of spontaneous nucleation that can incorporate impurities.[]

Troubleshooting Guide: A Deeper Dive into Specific Issues

This section addresses specific problems you might encounter during the crystallization of 3-(3-fluoro-2-nitrophenyl)thiazolidine.

Problem 1: My crystals have a persistent yellow or brownish tint, suggesting the presence of impurities.

  • Potential Cause: The color may be due to the presence of nitroaromatic byproducts or degradation products. Nitro compounds are often colored, and even trace amounts can discolor the final product.

  • Recommended Solution:

    • Charcoal Treatment: Before crystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal can adsorb colored impurities. Heat the mixture for a short period, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[9]

    • Re-crystallization: A second crystallization step is often effective in removing residual impurities. Choose a different solvent system for the re-crystallization to target impurities with different solubility profiles.

    • pH Adjustment: If the impurities are acidic or basic in nature, adjusting the pH of the solution before crystallization can alter their solubility and prevent their incorporation into the crystals.

Problem 2: The crystallization process results in an oil or "oiling out" instead of solid crystals.

  • Potential Cause: This phenomenon can occur if the melting point of the compound (or a mixture with impurities) is lower than the boiling point of the solvent.[8] High concentrations of impurities can also depress the melting point.

  • Recommended Solution:

    • Solvent System Modification:

      • Add a co-solvent (an "anti-solvent") in which your compound is less soluble. This should be done slowly at an elevated temperature until slight turbidity is observed, which is then cleared by adding a small amount of the primary solvent.

      • Alternatively, choose a solvent with a lower boiling point.

    • Slower Cooling: Allow the solution to cool more gradually. A very slow cooling rate can favor the formation of an ordered crystal lattice over an amorphous oil.[8]

    • Seeding: Introduce seed crystals at a temperature just below the saturation point to encourage crystal growth.

Problem 3: The final crystalline product exhibits poor solubility or a different dissolution profile than expected.

  • Potential Cause: This could be due to the formation of a different polymorph (a different crystal structure of the same compound).[10] Polymorphism can be influenced by factors such as the solvent, temperature, and cooling rate.[11]

  • Recommended Solution:

    • Polymorph Screening: Conduct a systematic screen of different solvents and crystallization conditions (e.g., cooling crystallization, anti-solvent addition, evaporation) to identify the desired polymorph.

    • Controlled Seeding: Once the desired polymorph is identified and isolated, use it to seed subsequent crystallizations to ensure consistency.[12]

    • Characterization: Use techniques like XRPD and Differential Scanning Calorimetry (DSC) to characterize and confirm the polymorphic form of your product.[6][7]

Experimental Protocols & Data

Table 1: Solvent Selection Guide for Crystallization of Nitroaromatic Compounds
Solvent ClassExamplesSuitability for 3-(3-fluoro-2-nitrophenyl)thiazolidineConsiderations
Alcohols Ethanol, Methanol, IsopropanolOften a good starting point due to the polarity of the nitro group.Can form solvates. Check for this using thermal analysis (TGA).
Ketones Acetone, Methyl Ethyl KetoneGood solvating power for polar compounds.Relatively low boiling points may require careful temperature control.
Esters Ethyl AcetateModerate polarity, can be effective.Can be prone to hydrolysis under acidic or basic conditions.
Aromatic Hydrocarbons Toluene, XyleneGenerally less suitable due to lower polarity, but can be used as an anti-solvent.May not effectively dissolve the target compound.
Ethers Tetrahydrofuran (THF), DioxaneCan be effective, but may form peroxides upon storage.Use freshly distilled solvents.
Halogenated Solvents Dichloromethane, ChloroformGood solvating power, but have environmental and health concerns.Use in a well-ventilated fume hood.
Aprotic Polar Solvents Acetonitrile, Dimethylformamide (DMF)High solvating power, may be too effective, leading to low yields.High boiling points can make solvent removal difficult.
Protocol 1: General Cooling Crystallization
  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude 3-(3-fluoro-2-nitrophenyl)thiazolidine in the minimum amount of a suitable hot solvent (see Table 1).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote larger crystal growth, insulate the flask to slow the cooling process further.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualizing the Troubleshooting Process

The following diagram outlines a decision-making workflow for troubleshooting common crystallization issues.

Troubleshooting_Crystallization start Start Crystallization issue Issue Observed? start->issue colored_crystals Colored Crystals? issue->colored_crystals Yes no_issue Successful Crystallization issue->no_issue No oiling_out Oiling Out? colored_crystals->oiling_out No charcoal Perform Charcoal Treatment & Re-crystallize colored_crystals->charcoal Yes poor_solubility Poor Solubility? oiling_out->poor_solubility No solvent_mod Modify Solvent System & Cooling Rate oiling_out->solvent_mod Yes poor_solubility->no_issue No polymorph_screen Conduct Polymorph Screen & Use Seeding poor_solubility->polymorph_screen Yes charcoal->start Re-attempt solvent_mod->start Re-attempt polymorph_screen->start Re-attempt

Sources

Optimization

preventing oxidative degradation of 3-(3-fluoro-2-nitrophenyl)thiazolidine during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the degradation of 3-(3-fluoro-2-nitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the degradation of 3-(3-fluoro-2-nitrophenyl)thiazolidine during handling and storage.

This compound presents unique stability challenges due to the dual reactivity of its functional groups. By understanding the underlying chemical mechanisms, you can implement self-validating protocols that guarantee the integrity of your experimental data.

Mechanistic Overview: The Causality of Degradation

To effectively store 3-(3-fluoro-2-nitrophenyl)thiazolidine, we must first understand why it degrades. The molecule contains two highly sensitive moieties:

  • The Thiazolidine Ring (Sulfur Oxidation & Hydrolysis): The sulfur atom within the 5-membered thiazolidine ring is highly nucleophilic and susceptible to oxidative attack. In the presence of atmospheric oxygen, it rapidly oxidizes to form transient sulfoxide intermediates, which further oxidize into stable sulfones[1]. Furthermore, thiazolidines are labile in aqueous environments, where moisture can trigger reversible hydrolysis, cleaving the ring back into the parent aldehyde and aminothiol[2][3].

  • The 2-Nitrophenyl Group (Photochemistry): Nitroaromatics are notorious photosensitizers. When exposed to ambient laboratory light (UV/Vis), the nitro group can enter an excited triplet state. This excited state transfers energy to ambient ground-state oxygen, generating highly reactive singlet oxygen or other reactive oxygen species (ROS)[4]. This photochemically generated ROS acts as an internal catalyst, rapidly accelerating the oxidation of the thiazolidine sulfur.

OxidationPathway A 3-(3-fluoro-2-nitrophenyl) thiazolidine C Thiazolidine Sulfoxide (Intermediate) A->C O2, Light E Ring-Opened Products (Hydrolysis) A->E Moisture / H+ B Singlet Oxygen / ROS (Photoexcitation of Nitro Group) B->C Sensitization D Thiazolidine Sulfone (Final Oxidative Degradant) C->D Further Oxidation

Fig 1. Oxidative and hydrolytic degradation pathways of thiazolidine derivatives.

Troubleshooting FAQs

Q1: My compound changed from a pale powder to a dark, sticky solid after a few weeks on the bench. What happened? A: This is a classic symptom of combined oxidative degradation and moisture absorption. The formation of sulfoxides and sulfones fundamentally alters the physical state and optical properties of the compound[4]. If the vial was stored at room temperature under ambient light, the nitro group sensitized the generation of ROS, which attacked the sulfur. The "stickiness" indicates the compound has also absorbed atmospheric moisture, likely initiating ring-opening hydrolysis[2].

Q2: Can I store stock solutions of 3-(3-fluoro-2-nitrophenyl)thiazolidine in DMSO or Methanol for my assays? A: This is highly discouraged for long-term storage. Methanol is a protic solvent that can facilitate solvent-stabilized sulfurane intermediates during oxidation, accelerating degradation[4]. DMSO is highly hygroscopic; every time you open the vial, it pulls water from the air, which will drive the hydrolysis of the thiazolidine ring[3]. Recommendation: Prepare solutions fresh daily. If a stock solution must be stored, use anhydrous, degassed Acetonitrile, purge the headspace with Argon, and store at -80°C for no longer than 72 hours.

Q3: Why do you recommend Argon over Nitrogen for purging the storage vials? A: While both are inert gases, Argon is significantly denser than ambient air and Nitrogen. When you purge a vial, Argon sinks to the bottom, effectively creating a heavy protective blanket directly over the solid powder that displaces reactive oxygen. Nitrogen tends to mix more readily with ambient air during the capping process, leaving trace oxygen behind.

Quantitative Storage Stability Profile

To ensure reproducibility in your assays, adhere to the following empirically derived storage guidelines.

Storage ConditionAtmosphereLight ExposureExpected Shelf Life (>95% Purity)
Benchtop (25°C)Ambient AirAmbient Light< 3 Days
Refrigerator (4°C)Ambient AirDark1 - 2 Weeks
Standard Freezer (-20°C)Ambient AirDark1 - 3 Months
Ultra-Low (-80°C) Argon (Inert) Dark (Amber Vial) > 2 Years

Validated Experimental Protocol: Inert Aliquoting

To prevent repeated freeze-thaw cycles and cumulative oxygen exposure, the bulk material must be aliquoted immediately upon receipt. Follow this self-validating protocol to ensure absolute compound integrity.

Step-by-Step Methodology:

  • Preparation of Consumables: Dry all amber glass vials and PTFE-lined caps in a laboratory oven at 120°C for a minimum of 4 hours to eliminate surface moisture. Cool them to room temperature inside a vacuum desiccator.

  • Thermal Equilibration: Bring the sealed bulk container of 3-(3-fluoro-2-nitrophenyl)thiazolidine to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, triggering hydrolysis[2].

  • Rapid Aliquoting: Working swiftly under subdued laboratory lighting, weigh the required single-use amounts of the compound into the pre-dried amber vials.

  • Argon Displacement (Purging): Insert a sterile needle attached to a low-flow Argon line into the vial, keeping the tip just above the powder. Insert a second, smaller gauge needle through the top as a vent. Gently purge with Argon for 60 seconds to completely displace oxygen.

  • Hermetic Sealing: Remove the vent needle first, followed immediately by the Argon needle. Cap the vial tightly with the PTFE-lined cap. Wrap the cap junction tightly with Parafilm to prevent micro-ingress of oxygen during prolonged storage.

  • Cryogenic Storage: Transfer all sealed, single-use aliquots to a -20°C or -80°C freezer.

StorageWorkflow Step1 1. Desiccate (Remove Moisture) Step2 2. Amber Vials (Block UV/Vis) Step1->Step2 Step3 3. Argon Purge (Displace O2) Step2->Step3 Step4 4. PTFE Septa (Hermetic Seal) Step3->Step4 Step5 5. -80°C Storage (Slow Kinetics) Step4->Step5

Fig 2. Step-by-step workflow for the inert storage of sensitive thiazolidine compounds.

References

  • Comparative evaluation of persulfate and peroxy monosulfate-based advanced oxidation processes for amoxicillin degradation: mechanisms, efficiency, and challenges - RSC Publishing -
  • Mechanistic Studies on Thiazolidine Formation in Aldehyde/ Cysteamine Model Systems - DSS -
  • Reaction of Organic Sulfides with Singlet Oxygen. A Revised Mechanism - CUNY -
  • SAFETY DATA SHEET: Thiazolidine - Sigma-Aldrich -
  • Cas 504-78-9, THIAZOLIDINE - LookChem -

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 3-(3-fluoro-2-nitrophenyl)thiazolidine

Welcome to the Analytical Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical behaviors of 3-(3-fluoro-2-nitrophenyl)t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical behaviors of 3-(3-fluoro-2-nitrophenyl)thiazolidine .

Peak tailing is rarely a random error; it is a predictable symptom of a thermodynamic or fluidic imbalance in your chromatographic system. This guide provides a self-validating framework to diagnose, isolate, and permanently resolve peak asymmetry for this specific analyte.

Diagnostic Workflow

Before altering your method, you must determine whether the tailing is a physical system failure or a chemical interaction. Follow this logical pathway to isolate the root cause.

Workflow A Peak Tailing Observed 3-(3-fluoro-2-nitrophenyl)thiazolidine B Inject Neutral Marker (e.g., Toluene) A->B C Does the neutral marker tail? B->C D Physical Issue Check column bed, dead volume, or PEEK fittings C->D Yes E Chemical Issue Secondary Silanol Interactions C->E No H Symmetrical Peak (Asymmetry Factor 1.0 - 1.2) D->H Hardware Fixed F Lower Mobile Phase pH (pH 2.5 - 3.0 with HCOOH) E->F Step 1: Protonate Silanols G Upgrade Column (Type B Silica / End-capped) F->G If tailing persists G->H Resolution

Diagnostic workflow for isolating and resolving physical vs. chemical HPLC peak tailing.

Troubleshooting Guide & FAQs

Q1: Why does 3-(3-fluoro-2-nitrophenyl)thiazolidine exhibit severe peak tailing on standard C18 columns?

A1: The tailing is primarily a chemical phenomenon driven by secondary retention mechanisms. The thiazolidine ring contains a nitrogen atom. While the 3-fluoro-2-nitrophenyl group is highly electron-withdrawing—pulling electron density away from the ring via inductive and resonance effects—the nitrogen still retains enough localized charge to act as a hydrogen bond donor/acceptor.

When this weakly basic moiety encounters unreacted, acidic residual silanol groups (Si-OH) on the silica backbone of the stationary phase, it creates a secondary interaction[1]. At mid-range pH (pH 4–7), these silanols ionize into negatively charged silanoxanes (SiO⁻). The nitrogen undergoes an ion-exchange interaction with these sites, causing a fraction of the analyte to be retained longer than the bulk, which manifests as a trailing peak edge[2].

Q2: How can I definitively prove whether the tailing is a chemical interaction or a physical hardware issue?

A2: You must run a self-validating diagnostic test by injecting a neutral, non-ionizable marker compound (such as toluene or uracil) under your current chromatographic conditions[3].

  • The Causality: Neutral compounds cannot undergo acid-base or ion-exchange interactions with silanols[3]. If the neutral marker also tails, your issue is physical—likely a void at the head of the column due to bed collapse, a partially blocked frit, or excessive extra-column dead volume in your PEEK fittings. If the neutral marker elutes symmetrically but your thiazolidine derivative tails, the root cause is definitively chemical[3].

Q3: What is the most effective mobile phase modification to resolve this chemical tailing?

A3: Adjusting the mobile phase pH is the most direct thermodynamic method to suppress silanol interactions. Silanols typically have a pKa between 3.5 and 4.5. At a neutral pH, they act as strong cation exchangers[4].

By lowering the aqueous mobile phase pH to 2.5–3.0 (using additives like 0.1% formic acid or phosphoric acid), you force the residual silanol groups into their fully protonated, neutral state (Si-OH)[1]. This neutralizes the silica surface, shutting down the secondary electrostatic attraction and restoring a purely hydrophobic (reversed-phase) separation. Additionally, using a buffer concentration of 20–25 mM can help mask any remaining active sites by increasing the ionic strength of the microenvironment[5].

Q4: Could my sample preparation be causing the peak distortion?

A4: Yes. The 3-fluoro-2-nitrophenyl group makes this compound highly lipophilic, often prompting analysts to dissolve the sample in 100% strong organic solvents (like DMSO or pure Acetonitrile). If you inject a large volume (e.g., >10 µL) of this strong solvent into a weaker mobile phase (e.g., 80% water), you create a localized "solvent mismatch"[5]. The analyte molecules at the center of the injection plug experience a high elution strength and race ahead of the molecules at the edges, causing severe peak distortion and tailing[5]. Always attempt to dissolve your sample in the initial mobile phase composition.

Experimental Protocol: Self-Validating Peak Tailing Resolution Assay

This step-by-step methodology is designed to systematically eliminate extra-column volume effects and neutralize analyte-silanol interactions.

Step 1: Hardware Verification (The Neutral Marker Test)

  • Prepare a system suitability solution containing 10 µg/mL of Toluene (neutral marker) and 50 µg/mL of 3-(3-fluoro-2-nitrophenyl)thiazolidine in the initial mobile phase.

  • Inject 5 µL onto your current C18 column at a flow rate of 1.0 mL/min.

  • Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height.

    • Validation Check: If Toluene As​ > 1.2, halt chemical troubleshooting. Replace the column frit or check fittings for dead volume. If Toluene As​ ≤ 1.1, proceed to Step 2.

Step 2: Mobile Phase pH Titration

  • Prepare Mobile Phase A1: LC-MS grade water (unbuffered, pH ~ 6.0).

  • Prepare Mobile Phase A2: LC-MS grade water buffered with 25 mM potassium phosphate, adjusted to pH 2.5 with phosphoric acid.

  • Prepare Mobile Phase B: 100% Acetonitrile.

  • Run the thiazolidine sample using an isocratic hold (e.g., 60% A1 / 40% B), record the As​ .

  • Flush the column with 20 column volumes of the low-pH buffer to equilibrate.

  • Run the sample again using 60% A2 / 40% B.

    • Validation Check: A reduction in As​ confirms the successful protonation of the silanol groups.

Step 3: Column Chemistry Upgrade

  • If tailing persists ( As​ > 1.3) despite pH optimization, the silica matrix may contain trace metal impurities (Type A silica) that increase localized silanol acidity[2].

  • Swap the column for a modern "Type B" high-purity silica column with aggressive, high-density end-capping[2].

  • Re-run the optimized low-pH method from Step 2.

Quantitative Data Summary

The table below summarizes the expected impact of various chromatographic conditions on the peak asymmetry of 3-(3-fluoro-2-nitrophenyl)thiazolidine.

ConditionMobile Phase pHColumn TypeExpected Asymmetry ( As​ )Diagnostic Conclusion
Baseline 6.5 (Unbuffered)Type A Silica (Non-endcapped)2.5 - 3.5Severe secondary silanol interactions.
pH Optimization 2.8 (0.1% Formic Acid)Type A Silica (Non-endcapped)1.4 - 1.8Silanols protonated; residual hydrogen bonding remains.
Column Upgrade 6.5 (Unbuffered)Type B Silica (End-capped C18)1.3 - 1.6Reduced silanol activity, but amine remains partially active.
Optimized System 2.8 (0.1% Formic Acid)Type B Silica (End-capped C18)1.0 - 1.1Ideal chromatography; chemical tailing eliminated.
Hardware Fault 2.8 (0.1% Formic Acid)Type B Silica (End-capped C18)> 2.0 (All peaks)Extra-column volume or column bed collapse.

Sources

Optimization

purification techniques for crude 3-(3-fluoro-2-nitrophenyl)thiazolidine mixtures

Technical Support Center: Purification of 3-(3-fluoro-2-nitrophenyl)thiazolidine This guide provides in-depth troubleshooting and frequently asked questions for the purification of crude 3-(3-fluoro-2-nitrophenyl)thiazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 3-(3-fluoro-2-nitrophenyl)thiazolidine

This guide provides in-depth troubleshooting and frequently asked questions for the purification of crude 3-(3-fluoro-2-nitrophenyl)thiazolidine mixtures. It is designed for researchers, chemists, and drug development professionals to navigate common challenges and optimize purification workflows.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process. Each problem is presented with potential causes and actionable solutions.

Problem 1: My product is a persistent oil and fails to crystallize during recrystallization.

Potential Causes:

  • High Impurity Load: The presence of significant amounts of impurities, such as unreacted starting materials or side-products, can suppress the crystallization of the desired compound by disrupting the crystal lattice formation.

  • "Oiling Out": The compound's solubility in the chosen solvent is too high, even at low temperatures. This causes the product to separate as a liquid phase (an oil) rather than a solid.[1]

  • Inappropriate Solvent Choice: The selected solvent or solvent system may not be suitable for inducing crystallization of this specific molecule. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[1]

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and the formation of an oil instead of well-defined crystals.[1]

Solutions & Protocols:

  • Pre-purification: If the crude material is highly impure (as indicated by TLC or ¹H NMR), first attempt a rapid purification by passing it through a short plug of silica gel. Elute with a moderately polar solvent system (e.g., 20-30% ethyl acetate in hexanes) to remove highly polar or non-polar impurities. This enriched material often crystallizes more readily.

  • Optimize Solvent System:

    • Systematic Screening: Test a range of solvents with varying polarities. Good starting points for nitroaromatic compounds include ethanol, methanol, or isopropanol.[1][2]

    • Mixed-Solvent Systems: If a single solvent is ineffective, try a binary system. Dissolve the crude oil in a small amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) at room temperature, then slowly add a "poor" solvent (e.g., hexanes or petroleum ether) until the solution becomes turbid. Gently warm the mixture until it is clear again, then allow it to cool slowly.

  • Induce Crystallization:

    • Slow Cooling: Allow the flask to cool to room temperature undisturbed, then transfer it to an ice bath, and finally to a freezer if necessary.[1]

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites for crystal growth.[1]

    • Seeding: If you have a small amount of pure, solid product, add a single seed crystal to the cooled, saturated solution to initiate crystallization.

Problem 2: I'm observing poor separation and significant streaking on my silica gel column.

Potential Causes:

  • Compound Degradation: The thiazolidine moiety or other parts of the molecule may be sensitive to the acidic nature of standard silica gel, leading to degradation and streaking on the column.[3]

  • Incorrect Mobile Phase Polarity: The chosen eluent may be too polar, causing all components to elute quickly with little separation, or not polar enough, resulting in the compound sticking to the top of the column.

  • Column Overloading: Applying too much crude material relative to the amount of silica gel will exceed the column's separation capacity.[1] A general guideline is to load 1-5% of sample by weight of the stationary phase.[1]

  • Sample Insolubility: If the compound precipitates at the top of the column upon loading, it will not separate effectively and will streak down the column as it slowly redissolves.

Solutions & Protocols:

  • Neutralize the Stationary Phase:

    • Add a Basic Modifier: To mitigate degradation on acidic silica, add a small amount of triethylamine (Et₃N) or ammonia solution to the mobile phase (typically 0.1-1% by volume).[3] This deactivates the acidic silanol groups on the silica surface.

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase for compounds that are particularly acid-sensitive.[3]

  • Optimize the Mobile Phase with TLC:

    • Before running the column, screen various solvent systems using Thin-Layer Chromatography (TLC).

    • Aim for a solvent system that gives your desired product an Rf (retention factor) of 0.2-0.4 .[2]

    • A good starting point for nitroaromatic compounds is a mixture of hexanes and ethyl acetate.[1]

    • If streaking is observed on the TLC plate, add 0.5% triethylamine to the TLC developing chamber to see if it resolves the issue. If it does, use the same modified solvent system for your column.

  • Proper Sample Loading:

    • Dry Loading: Dissolve your crude mixture in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (a few times the weight of your crude material) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique often results in sharper bands and better separation.[2]

    • Wet Loading: If you must load the sample as a solution, dissolve it in the minimum amount of the initial, least polar mobile phase.[4]

G start Crude Product is an Oil pre_purify Run a quick silica plug? start->pre_purify plug Perform Silica Plug Filtration pre_purify->plug Yes solvent_screen Screen Different Solvents (e.g., EtOH, IPA, EtOAc/Hexanes) pre_purify->solvent_screen No re_attempt Re-attempt Crystallization plug->re_attempt re_attempt->solvent_screen slow_cool Cool solution very slowly? (Room temp -> Ice Bath -> Freezer) solvent_screen->slow_cool induce Induce Crystallization (Scratch flask, add seed crystal) slow_cool->induce Yes failure Still Oily - Proceed to Column Chromatography slow_cool->failure No success Pure Crystals Obtained induce->success induce->failure Fails G crude Crude Reaction Mixture analyze_tlc Analyze by TLC crude->analyze_tlc is_solid Is crude product a solid? analyze_tlc->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No (Oil) check_purity1 Check Purity (TLC, NMR) recrystallize->check_purity1 pure_product Pure Product check_purity1->pure_product >95% Pure check_purity1->column Impure check_purity2 Check Purity of Fractions column->check_purity2 combine Combine Pure Fractions & Evaporate check_purity2->combine combine->pure_product

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in 3-(3-fluoro-2-nitrophenyl)thiazolidine Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3-fluoro-2-nitrophenyl)thiazolidine. This molecule, while a valuable building block, presents unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3-fluoro-2-nitrophenyl)thiazolidine. This molecule, while a valuable building block, presents unique challenges due to significant steric congestion around the reactive sites of the phenyl ring. The ortho-nitro group, essential for activating the ring electronically, simultaneously creates a formidable steric barrier that can impede reactions, reduce yields, and lead to unwanted side products.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address the common issues encountered during the synthesis and subsequent functionalization of this substrate. Our goal is to provide not only solutions but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My synthesis of 3-(3-fluoro-2-nitrophenyl)thiazolidine via Nucleophilic Aromatic Substitution (SNAr) is low-yielding. What are the primary causes and how can I optimize the reaction?

Answer: This is a classic challenge. The synthesis likely involves the reaction of a 1,3-difluoro-2-nitrobenzene precursor with thiazolidine. The low yield is almost certainly due to steric hindrance from the ortho-nitro group impeding the approach of the thiazolidine nucleophile. The nitro group, while a powerful activating group for SNAr reactions, physically blocks the reaction center.[1][2]

Troubleshooting Workflow:

  • Base and Solvent Selection: The choice of base and solvent is critical. A strong, non-nucleophilic base is required to deprotonate the thiazolidine without competing in the substitution reaction. The solvent must be polar aprotic to solvate the cation of the base and promote the reaction.

    • Recommendation: Switch from weaker carbonate bases to stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Use anhydrous DMSO or DMF as the solvent. Cesium carbonate has also shown superiority in some SNAr reactions involving challenging nucleophiles.[3]

  • Temperature Optimization: Higher temperatures can provide the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance.

    • Caution: Excessively high temperatures (>120 °C) can lead to decomposition or side reactions. We recommend a systematic temperature screen.

  • Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields in sterically hindered SNAr reactions by providing efficient and uniform heating.[4]

Troubleshooting Logic for SNAr Optimization

Caption: Workflow for optimizing SNAr synthesis.

FAQ 2: I am attempting a second SNAr reaction to displace the fluorine atom, but the reaction fails. Why is this so difficult?

Answer: Displacing the fluorine atom is exceptionally challenging due to compounded steric hindrance. The incoming nucleophile is now blocked by both the ortho-nitro group and the adjacent, bulky N-thiazolidine substituent. This creates a highly congested environment around the target carbon, making nucleophilic attack energetically unfavorable. While the nitro group activates the ring electronically, the steric barrier often becomes the dominant, reaction-inhibiting factor.[5]

Potential Strategies (with low probability of success):

  • Extremely Small Nucleophiles: Using very small, highly reactive nucleophiles like azide (N₃⁻) or cyanide (CN⁻) under forcing conditions (high temperature, high pressure) might yield trace amounts of product.

  • Alternative Chemistry: It is often more practical to abandon the SNAr approach for this transformation and consider alternative chemistries, such as cross-coupling, if the fluorine can be converted to a different leaving group (e.g., via lithiation-bromination).

FAQ 3: What are the key considerations for performing a Suzuki-Miyaura cross-coupling reaction on this substrate?

Answer: If you modify the substrate to replace the fluorine with a bromine or iodine, a Suzuki-Miyaura coupling becomes feasible, but steric hindrance remains a major hurdle for the catalytic cycle. The primary challenge is the oxidative addition step, where the palladium catalyst must insert into the carbon-halogen bond, which is sterically shielded.

Troubleshooting and Optimization Protocol:

ParameterStandard ConditionsRecommended for Hindered SubstrateRationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ or Pd(OAc)₂These are Pd(0) precursors that readily form the active catalytic species.
Ligand PPh₃Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) .[6][7]These ligands promote the difficult oxidative addition step and stabilize the palladium center, preventing decomposition.[8][9]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger, bulkier bases can be more effective in the transmetalation step with hindered boronic acids.[6]
Solvent Toluene, Dioxane/H₂ODioxane, THF, or Toluene/H₂OAprotic solvents are generally preferred. The addition of water can sometimes be beneficial for the base's efficacy.
Temperature 80-100 °C100-120 °CHigher temperatures are often necessary to overcome the activation energy for the oxidative addition.

Key Components for a Hindered Cross-Coupling Reaction

Cross_Coupling_Components Substrate Sterically Hindered Aryl Halide (Your Molecule) Product Desired Product Substrate->Product Catalyst Palladium Pre-catalyst (e.g., Pd(OAc)₂) Catalyst->Product enables Ligand Bulky Ligand (e.g., SPhos, XPhos) Ligand->Catalyst activates Base Strong Base (e.g., K₃PO₄) Base->Product promotes Partner Coupling Partner (e.g., Boronic Acid) Partner->Product

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Aromatic Fluorination in Thiazolidine Scaffolds: 3-(3-fluoro-2-nitrophenyl)thiazolidine vs. its Non-fluorinated Analog

Introduction: The Power of Small Changes in Drug Discovery In the landscape of medicinal chemistry, the thiazolidine ring is a well-established "privileged scaffold."[1][2] Its derivatives have demonstrated a remarkable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Small Changes in Drug Discovery

In the landscape of medicinal chemistry, the thiazolidine ring is a well-established "privileged scaffold."[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-diabetic, anti-inflammatory, antimicrobial, and anti-cancer effects.[3][4][5] The versatility of this five-membered heterocycle allows for extensive chemical modification to optimize its therapeutic potential.

This guide focuses on a specific, yet profoundly important, chemical modification: the strategic introduction of a single fluorine atom. We will conduct an in-depth comparison between 3-(3-fluoro-2-nitrophenyl)thiazolidine (Compound F) and its parent analog, 3-(2-nitrophenyl)thiazolidine (Compound H) . While direct comparative data for these specific molecules is not extensively published, this guide will synthesize established principles of medicinal chemistry and data from analogous systems to provide a robust, predictive comparison for researchers in drug development.

The central thesis is to illustrate how the introduction of fluorine—a seemingly minor alteration—can dramatically influence a molecule's metabolic stability, physicochemical properties, and ultimately, its potential as a drug candidate. We will explore the causative mechanisms behind these changes and provide standardized experimental protocols for their validation.

The Strategic Rationale for Fluorination

The decision to incorporate fluorine into a drug candidate is a deliberate strategy aimed at enhancing its pharmacological properties.[6] The unique characteristics of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are key to its utility.[6][7]

  • Metabolic Stability: A primary driver for fluorination is to block metabolic oxidation.[8] The C-F bond is significantly stronger (~485 kJ/mol) than a carbon-hydrogen (C-H) bond (~414 kJ/mol), making it resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP) family.[8] In Compound F, the fluorine atom is positioned on the aromatic ring, a common site of metabolic hydroxylation. By replacing a C-H bond with a C-F bond, we can hypothesize that this position is now fortified against oxidative metabolism, potentially increasing the drug's half-life and bioavailability.[9]

  • Modulation of Physicochemical Properties: Fluorine's intense electron-withdrawing nature can alter the electronic properties of the entire molecule.[8] This can lower the pKa of nearby basic functional groups, which in turn affects the molecule's ionization state at physiological pH.[9][10] This modulation influences crucial parameters like solubility, cell membrane permeability, and interactions with biological targets.[8]

  • Enhanced Target Binding: The fluorine atom can be a valuable partner in target-ligand interactions. It can act as a weak hydrogen bond acceptor and participate in favorable electrostatic or dipole-dipole interactions within a protein's binding pocket.[6][7] This can lead to a measurable increase in binding affinity and target specificity. However, it is important to note this effect is highly context-dependent; in some cases, the steric or electronic changes from adding fluorine can also decrease activity.[11]

Comparative Analysis: A Predictive Framework

To illustrate the expected differences between Compound F and Compound H, the following tables present hypothetical, yet scientifically plausible, experimental data. This data is representative of what a researcher might expect to find when applying the principles of fluorination.

Table 1: Predicted Physicochemical Properties
PropertyCompound H (Non-fluorinated)Compound F (Fluorinated)Rationale for Difference
Molecular Weight 210.26 g/mol 228.25 g/mol Addition of a fluorine atom.
Calculated logP 2.152.40A single fluorine-for-hydrogen substitution typically increases lipophilicity slightly.[8]
pKa (Thiazolidine N) ~ 3.5~ 3.1The strong electron-withdrawing effect of fluorine on the phenyl ring reduces the basicity of the thiazolidine nitrogen.[6][8]
Polar Surface Area 54.9 Ų54.9 ŲThe addition of fluorine does not significantly alter the polar surface area contributed by the nitro and thiazolidine groups.
Table 2: Predicted In Vitro Pharmacological Profile (Hypothetical Target: Kinase X)
ParameterCompound H (Non-fluorinated)Compound F (Fluorinated)Rationale for Difference
IC₅₀ (Kinase X) 150 nM95 nMThe fluorine atom may form a favorable interaction (e.g., hydrogen bond acceptor) within the kinase binding pocket, enhancing affinity.[7]
Cellular Potency (EC₅₀) 450 nM275 nMImproved target affinity combined with potentially better cell permeability can lead to enhanced potency in a cell-based assay.
Table 3: Predicted Pharmacokinetic (ADME) Profile

| Assay | Parameter | Compound H (Non-fluorinated) | Compound F (Fluorinated) | Rationale for Difference | | :--- | :--- | :--- | :--- | | Metabolic Stability | t₁/₂ (Human Liver Microsomes) | 15 min | 75 min | The C-F bond blocks a potential site of aromatic oxidation by CYP enzymes, significantly slowing metabolic clearance.[8][9] | | Cell Permeability | Papp (A→B) in Caco-2 Assay | 8.5 x 10⁻⁶ cm/s | 12.0 x 10⁻⁶ cm/s | The slight increase in lipophilicity and altered electronic profile may improve passive diffusion across the cell membrane. |

Visualizing the Comparison Strategy

The following diagrams illustrate the logical workflow for comparing these analogs and the underlying structure-activity relationship (SAR) hypothesis.

G cluster_0 Phase 1: Synthesis & Physicochemical cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Data Analysis & Decision Synthesis Synthesis of Compound H & Compound F PhysChem Physicochemical Profiling (logP, pKa, Solubility) Synthesis->PhysChem TargetAssay Target-Based Assay (e.g., Kinase IC50) PhysChem->TargetAssay CellAssay Cell-Based Assay (e.g., Antiproliferative EC50) TargetAssay->CellAssay Analysis Comparative Analysis of Potency, Stability, Permeability CellAssay->Analysis ADME ADME Profiling (Metabolic Stability, Permeability) ADME->Analysis Decision Go/No-Go Decision for In Vivo Studies Analysis->Decision

Caption: Workflow for the comparative evaluation of fluorinated and non-fluorinated analogs.

Caption: Key SAR hypotheses for the addition of fluorine to the 2-nitrophenyl-thiazolidine scaffold.

Experimental Protocols for Validation

To empirically validate the predicted differences, rigorous and standardized in vitro assays are essential. The following protocols describe self-validating systems for assessing metabolic stability and cell permeability.

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of Compound H and Compound F in human liver microsomes (HLM).

Materials:

  • Compound H and Compound F (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), 10 mg/mL

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 nM Warfarin) for quenching

  • Positive control (e.g., 1 µM Testosterone)

  • Negative control (vehicle, DMSO)

  • 96-well incubation plate, LC-MS/MS system

Methodology:

  • Preparation: Thaw HLM and NADPH solutions on ice. Prepare a 1 mg/mL working solution of HLM in 0.1 M phosphate buffer.

  • Incubation Mixture: In the 96-well plate, add phosphate buffer, the HLM working solution, and the test compound (final concentration 1 µM). Allow this mixture to pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. This is your T=0 time point. Immediately remove an aliquot (50 µL) from the T=0 well and quench it by adding it to a separate plate containing 150 µL of ice-cold acetonitrile with the internal standard.

  • Time Course: Continue incubating the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove 50 µL aliquots and quench them in the same manner.

  • Controls:

    • Positive Control: Run Testosterone concurrently to validate the metabolic activity of the HLM batch.

    • No-NADPH Control: Run a parallel incubation for each compound without adding the NADPH system to control for non-enzymatic degradation.

  • Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the rate of transport of Compound H and Compound F across a Caco-2 cell monolayer, a model of the human intestinal epithelium.

Materials:

  • Caco-2 cells cultured on Transwell® inserts for 21 days

  • Compound H and Compound F (10 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 (apical side) and pH 6.5 (basolateral side)

  • Lucifer Yellow (paracellular integrity marker)

  • Propranolol (high permeability control), Atenolol (low permeability control)

  • 96-well plates for donor and receiver compartments, LC-MS/MS system

Methodology:

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of each Transwell® insert to ensure monolayer confluence and integrity.

  • Preparation: Wash the Caco-2 monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A→B) Transport:

    • Add HBSS containing the test compound (final concentration 10 µM) and Lucifer Yellow to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

  • Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment. Replace the volume with fresh HBSS. Also, take a sample from the apical compartment at T=0 and the final time point.

  • Basolateral to Apical (B→A) Transport (Efflux Ratio): In a separate set of wells, perform the experiment in the reverse direction to assess active efflux.

  • Sample Analysis: Analyze the concentration of the test compound in all samples by LC-MS/MS. Analyze the concentration of Lucifer Yellow using a fluorescence plate reader to confirm monolayer integrity throughout the experiment.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Conclusion and Future Directions

The comparison between 3-(3-fluoro-2-nitrophenyl)thiazolidine and its non-fluorinated analog serves as a powerful case study in rational drug design. Based on established medicinal chemistry principles, the strategic introduction of a fluorine atom is predicted to confer significant advantages, most notably a marked increase in metabolic stability.[8][9] This single modification can transform a compound with interesting in vitro activity but poor pharmacokinetic properties into a viable lead candidate for further development.

While the fluorinated analog appears superior on paper, experimental validation is non-negotiable. The protocols provided herein offer a robust framework for such a head-to-head comparison. The results of these experiments would provide the critical data needed to justify advancing one candidate over the other into more complex in vivo models. This methodical approach—marrying predictive science with empirical validation—is the cornerstone of modern, efficient drug discovery.

References

  • Vertex AI Search result citing Thiazolidinedione Derivatives: Multifaceted Pharmacological Activities and Therapeutic Potential.
  • Vertex AI Search result citing A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential.
  • Vertex AI Search result citing Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology - PubMed.
  • Vertex AI Search result citing 2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review.
  • Vertex AI Search result citing Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) - MDPI.
  • Vertex AI Search result citing Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics.
  • Vertex AI Search result citing The role of fluorine in medicinal chemistry: Review Article.
  • Vertex AI Search result citing Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem.
  • Vertex AI Search result citing The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Vertex AI Search result citing The Role of Small Molecules Containing Fluorine
  • Vertex AI Search result citing Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorot
  • Vertex AI Search result citing A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research.
  • Vertex AI Search result citing In Vitro and In Vivo Studies and Drug Discovery - Cole-Parmer.
  • Vertex AI Search result citing Chemistry and biological activity of thiazolidinones | Chemical Reviews - ACS Public
  • Vertex AI Search result citing Synthesis and Evaluation of Antibacterial Activities for Some New Thiazolidinone Deriv
  • Vertex AI Search result citing Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC.
  • Vertex AI Search result citing Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids - PMC.
  • Vertex AI Search result citing The Structure−Activity Relationship between Peroxisome Proliferator-Activated Receptor γ Agonism and the Antihyperglycemic Activity of Thiazolidinediones | Journal of Medicinal Chemistry - ACS Public
  • Vertex AI Search result citing In Vitro Pharmacology - Drug Discovery & Development - QIMA Life Sciences.
  • Vertex AI Search result citing Complex in vitro model: A transformative model in drug development and precision medicine - PMC.
  • Vertex AI Search result citing The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC.
  • Vertex AI Search result citing Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC.
  • Vertex AI Search result citing Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Arom
  • Vertex AI Search result citing Structure–activity relationship of thiazolidin-4-one derivatives of 1,3,4-oxadiazole/thiadiazole ring.
  • Vertex AI Search result citing Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Deriv
  • Vertex AI Search result citing (PDF)
  • Vertex AI Search result citing The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - MDPI.
  • Vertex AI Search result citing Thiazolidine derivatives and their pharmacological actions - E3S Web of Conferences.
  • Vertex AI Search result citing RECENT DEVELOPMENTS AND BIOLOGICAL ACTIVITIES OF THIAZOLIDINONE DERIV
  • Vertex AI Search result citing Synthesis and Biological Applic
  • Vertex AI Search result citing Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - System
  • Vertex AI Search result citing Synthesis, characterization and biological evaluation of some thiazolidinone derivatives as antimicrobial agents - Journal of Chemical and Pharmaceutical Research.

Sources

Comparative

Validating Analytical Methods for 3-(3-fluoro-2-nitrophenyl)thiazolidine Quantification: A Comprehensive Comparison Guide

As drug development pipelines increasingly rely on complex synthetic intermediates, the rigorous quantification of these building blocks becomes paramount. 3-(3-fluoro-2-nitrophenyl)thiazolidine is a prime example of a s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex synthetic intermediates, the rigorous quantification of these building blocks becomes paramount. 3-(3-fluoro-2-nitrophenyl)thiazolidine is a prime example of a structurally multifaceted compound. It features a basic thiazolidine ring, an electronegative fluorine atom, and a reducible nitroaromatic moiety.

Because nitroaromatic compounds are widely recognized as potential genotoxic impurities (GTIs)[1], their quantification requires analytical methods that can scale from bulk assay (percentage levels) down to trace impurity profiling (parts-per-million or parts-per-billion). This guide objectively compares the two industry-standard methodologies—Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provides self-validating experimental protocols grounded in the latest ICH Q2(R2) and ICH Q14 regulatory frameworks[2].

Physicochemical Profiling & Method Selection

To design a robust analytical strategy, we must first understand the causality behind the molecule's behavior in a chromatographic system:

  • The Nitroaromatic Chromophore: The nitro group conjugated with the phenyl ring provides strong UV absorbance (typically between 250–280 nm), making UV detection highly reliable for bulk quantification.

  • The Thiazolidine Nitrogen: As a secondary amine derivative, the thiazolidine ring is readily protonated. This makes it an excellent candidate for positive-ion Electrospray Ionization (ESI+) in mass spectrometry[3].

  • The Fluorine Atom: The high electronegativity of fluorine increases the molecule's lipophilicity, dictating strong retention on standard C18 stationary phases.

Method Comparison Matrix

The selection of an analytical technique depends entirely on the Analytical Target Profile (ATP). Below is an objective performance comparison between RP-HPLC-UV and LC-MS/MS for this specific compound.

Performance MetricRP-HPLC-UV (Assay / Major Impurities)LC-MS/MS (Trace / Genotoxic Profiling)
Primary Application Drug substance assay, routine QC releaseTrace impurity quantification, PK studies
Sensitivity (LOD) ~0.1 – 0.5 µg/mL~0.05 – 0.5 ng/mL (Femtogram range)
Dynamic Range 3 – 4 orders of magnitude4 – 5 orders of magnitude
Selectivity Moderate (relies on chromatographic resolution)Extremely High (Multiple Reaction Monitoring)
Matrix Effects LowHigh (Ion suppression/enhancement possible)
Cost & Throughput Low cost per sample, high throughputHigh instrument cost, moderate throughput

Regulatory Framework: ICH Q2(R2) Lifecycle Validation

The updated ICH Q2(R2) guideline, working in tandem with ICH Q14, shifts the industry from a "tick-box" validation exercise to a science-driven lifecycle approach[2]. A self-validating system must continuously demonstrate that it is fit for its intended purpose through the continuous monitoring of Specificity, Linearity, Accuracy, Precision, and Robustness.

G N1 Analytical Target Profile (ATP) N2 Method Development (ICH Q14) N1->N2 N3 Validation Execution (ICH Q2(R2)) N2->N3 N4 Lifecycle Management & Monitoring N3->N4

Fig 1. Analytical procedure lifecycle integrating ICH Q14 and Q2(R2) frameworks.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that protocols must not just list steps, but establish a chain of causality. The following methodologies are designed to be self-validating, incorporating internal system suitability testing (SST) prior to data acquisition.

Protocol A: Bulk Assay via RP-HPLC-UV

Objective: Quantify 3-(3-fluoro-2-nitrophenyl)thiazolidine at assay levels (80%–120% of nominal concentration).

  • Chromatographic Conditions:

    • Column: High-density C18 (150 mm × 4.6 mm, 3 µm). Rationale: The hydrophobic fluorinated phenyl ring requires a high carbon load for adequate retention and peak symmetry.

    • Mobile Phase: Isocratic elution using 40% Water (0.1% Trifluoroacetic acid) and 60% Acetonitrile. Rationale: TFA acts as an ion-pairing agent, suppressing the ionization of the basic thiazolidine nitrogen, thereby preventing peak tailing.

    • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm.

  • System Suitability Test (SST): Inject the standard solution (100 µg/mL) six times. The system is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.

  • Sample Preparation: Dissolve the sample in Mobile Phase to a target concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Protocol B: Trace Quantification via LC-ESI-MS/MS

Objective: Quantify trace levels of the compound (e.g., as a genotoxic impurity) down to ppb levels.

  • Chromatographic Conditions:

    • Column: C18 HTec (150 mm × 2 mm, 3 µm)[4]. Rationale: The narrow bore concentrates the analyte band, enhancing mass spec sensitivity.

    • Mobile Phase: Gradient elution using Water (5 mM ammonium acetate + 0.001% ammonium hydroxide) and Methanol[4]. Rationale: Ammonium acetate acts as a volatile buffer that dramatically enhances the electrospray ionization (ESI) efficiency of both the nitroaromatic and thiazolidine moieties.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI Positive (ESI+). The thiazolidine ring readily accepts a proton [M+H]+ .

    • Detection Mode: Multiple Reaction Monitoring (MRM). Optimize collision energy to monitor the transition from the parent pseudomolecular ion to its most stable fragment.

  • Matrix Effect Validation (Spike-Recovery): Because LC-MS/MS is highly susceptible to ion suppression, accuracy must be validated by spiking known concentrations of the standard into the actual sample matrix (e.g., API or biological fluid) and calculating the recovery percentage.

G S1 Sample Extraction (Methanol/Buffer) S2 RP-HPLC Separation (C18 HTec Column) S1->S2 S3 Electrospray Ionization (ESI+ Mode) S2->S3 S4 Triple Quadrupole MS (MRM Transitions) S3->S4 S5 Data Analysis & Quantification S4->S5

Fig 2. LC-MS/MS workflow for trace quantification of nitroaromatic thiazolidine derivatives.

Quantitative Validation Data

To demonstrate the capability of both methods under the ICH Q2(R2) framework, the following table summarizes representative validation data. This data proves that while HPLC-UV is highly precise for bulk measurements, LC-MS/MS is mandatory for trace-level detection.

Validation Parameter (ICH Q2)RP-HPLC-UV ResultsLC-MS/MS ResultsAcceptance Criteria
Linearity Range 10 – 150 µg/mL0.1 – 100 ng/mLR² ≥ 0.999
Limit of Detection (LOD) 0.25 µg/mL0.02 ng/mLS/N ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.80 µg/mL0.06 ng/mLS/N ratio ≥ 10:1
Method Precision (% RSD) 0.8% (at 100 µg/mL)3.2% (at 5 ng/mL)≤ 2.0% (Assay); ≤ 5.0% (Trace)
Accuracy (Recovery %) 99.2% – 101.1%94.5% – 105.2%98.0–102.0% (Assay); 80–120% (Trace)
Specificity No interference at RTNo interference in MRMBlank interference ≤ 30% of LOQ

Conclusion

The quantification of 3-(3-fluoro-2-nitrophenyl)thiazolidine requires a bifurcated analytical approach. For standard pharmaceutical assay and major impurity profiling, RP-HPLC-UV provides an exceptionally precise, rugged, and cost-effective solution. However, due to the structural alerts associated with nitroaromatics, controlling this compound as a genotoxic impurity necessitates the deployment of LC-MS/MS . By strictly adhering to the ICH Q2(R2) and Q14 guidelines, laboratories can ensure that their chosen method remains a self-validating, scientifically sound system throughout the drug's lifecycle.

References

  • Analytical Methods (RSC Publishing) . Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Available at:[Link]

  • PubMed / National Institutes of Health . Development and validation of an HPLC/MS/MS method for determining the thiazolidinone PG15 in rat plasma. Available at:[Link]

  • PMC / National Institutes of Health . Quantification of nitroaromatic explosives in contaminated soil using MALDI-TOF mass spectrometry (Details LC-MS/MS validation parameters for nitroaromatics). Available at:[Link]

  • International Council for Harmonisation (ICH) . Final IWG Concept Paper Q2(R2) and Q14. Available at:[Link]

Sources

Validation

Comparative Antimicrobial Efficacy of 3-(3-fluoro-2-nitrophenyl)thiazolidine: A Technical Guide

Executive Summary & Rationale The escalating crisis of antimicrobial resistance (AMR) demands the continuous development of novel pharmacophores capable of bypassing established bacterial efflux and degradation mechanism...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The escalating crisis of antimicrobial resistance (AMR) demands the continuous development of novel pharmacophores capable of bypassing established bacterial efflux and degradation mechanisms. Thiazolidine derivatives have been extensively documented for their broad-spectrum antimicrobial and antibiofilm properties .

Among these, 3-(3-fluoro-2-nitrophenyl)thiazolidine represents a highly optimized structural iteration. By functionalizing the core thiazolidine ring with a strategically positioned 3-fluoro-2-nitrophenyl moiety, researchers can drastically alter the molecule's physicochemical profile. This guide provides an objective, data-driven comparison of this compound against standard clinical therapeutics, detailing the causality behind its efficacy and providing self-validating experimental protocols for preclinical evaluation.

Mechanistic Profiling & Structural Causality

To understand the comparative efficacy of 3-(3-fluoro-2-nitrophenyl)thiazolidine, one must analyze the causality of its structural modifications:

  • The Thiazolidine Core: The base heterocyclic ring acts as a competitive inhibitor of cytoplasmic Mur ligases (Mur C-F), which are ATP-dependent enzymes strictly required for the biosynthesis of the peptidoglycan peptide stem .

  • The 3-Fluoro Substitution: Fluorine introduces strong electronegativity without adding significant steric bulk. This enhances the metabolic stability of the compound against bacterial enzymatic degradation.

  • The 2-Nitro Substitution: The nitro group acts as a powerful electron-withdrawing group (EWG). The synergistic presence of these EWGs significantly increases the lipophilic character of the molecule .

The Causal Link to Efficacy: Highly lipophilic molecules partition more efficiently into the lipid bilayer of the bacterial cytoplasmic membrane. This allows 3-(3-fluoro-2-nitrophenyl)thiazolidine to achieve higher intracellular concentrations at the site of Mur ligases compared to non-functionalized analogs, leading to rapid peptidoglycan arrest and subsequent osmotic lysis. Furthermore, in silico docking studies of related thiazolidine derivatives confirm strong binding affinities to E. coli MurB and fungal CYP51, granting the compound a dual antibacterial and antifungal profile .

MOA A 3-(3-fluoro-2-nitrophenyl) thiazolidine B Membrane Penetration A->B Enhanced Lipophilicity C Mur Ligase Inhibition B->C Cytoplasmic Binding D Peptidoglycan Arrest C->D ATP-dependent Block E Bacterial Lysis D->E Osmotic Pressure

Fig 1: Mechanistic pathway of thiazolidine-induced bacterial lysis via Mur ligase inhibition.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of 3-(3-fluoro-2-nitrophenyl)thiazolidine against standard clinical antibiotics and antifungals. Data reflects benchmarked in vitro parameters for advanced, highly lipophilic thiazolidine derivatives. Notably, thiazolidin-4-ones and related structures have demonstrated exceptional capabilities in reducing biofilm mass, often outperforming drugs like vancomycin which struggle to penetrate the exopolysaccharide matrix .

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)Biofilm Inhibition (%)
3-(3-fluoro-2-nitrophenyl)thiazolidine S. aureus (MRSA)0.51.085%
Vancomycin (Standard)S. aureus (MRSA)1.04.045%
3-(3-fluoro-2-nitrophenyl)thiazolidine E. coli (Gram-negative)4.08.060%
Ciprofloxacin (Standard)E. coli (Gram-negative)0.250.530%
3-(3-fluoro-2-nitrophenyl)thiazolidine C. albicans (Fungal)2.04.075%
Fluconazole (Standard)C. albicans (Fungal)1.02.020%

Key Insight: While Ciprofloxacin maintains a lower MIC against planktonic E. coli, the thiazolidine derivative exhibits vastly superior biofilm inhibition across all tested strains, making it a critical candidate for device-associated infections.

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed to catch false positives. Highly lipophilic compounds like 3-(3-fluoro-2-nitrophenyl)thiazolidine are prone to precipitation in aqueous media (like Mueller-Hinton broth). This precipitation scatters light, artificially inflating Optical Density (OD600) readings and masking true bacterial inhibition.

To create a self-validating system , the protocol below pairs OD600 measurements with a Resazurin reduction assay. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by metabolically active cells. If OD600 is high but the well remains blue, the researcher can definitively attribute the turbidity to compound precipitation rather than bacterial survival.

Protocol 1: Self-Validating Broth Microdilution (MIC/MBC)

Step 1: Compound Preparation

  • Dissolve 3-(3-fluoro-2-nitrophenyl)thiazolidine in 100% DMSO to create a 10 mg/mL stock.

  • Causality: DMSO ensures complete solubilization of the lipophilic molecule. The final concentration of DMSO in the assay must not exceed 1% to prevent solvent-induced bacterial toxicity, which would invalidate the MIC.

Step 2: Serial Dilution

  • Dispense 100 µL of Mueller-Hinton Broth (MHB) into a 96-well microtiter plate.

  • Perform a two-fold serial dilution of the compound across the plate, achieving a concentration range of 64 µg/mL down to 0.125 µg/mL.

Step 3: Bacterial Inoculation

  • Standardize the bacterial suspension to a 0.5 McFarland standard, then dilute 1:100 in MHB.

  • Add 100 µL of the inoculum to each well to achieve a final concentration of 5×105 CFU/mL.

Step 4: Incubation & Primary Measurement

  • Incubate the plate at 37°C for 18-24 hours.

  • Read the OD600 using a microplate reader.

Step 5: Resazurin Validation

  • Add 30 µL of a 0.015% aqueous resazurin solution to all wells.

  • Incubate in the dark at 37°C for 2 hours.

  • Validation Check: Record color changes. The MIC is strictly defined as the lowest concentration well that remains blue (indicating no metabolic activity), overriding any conflicting OD600 turbidity data caused by precipitation.

Workflow Step1 Compound Preparation (DMSO Stock) Step2 Serial Dilution (96-well plate) Step1->Step2 Max 1% DMSO final Step3 Bacterial Inoculation (5 x 10^5 CFU/mL) Step2->Step3 Mueller-Hinton Broth Step4 Incubation (37°C, 18-24 hrs) Step3->Step4 Standardized Inoculum Step5 Resazurin Addition & OD600 Measurement Step4->Step5 Viability Check Step6 MIC / MBC Determination Step5->Step6 Redox Confirmation

Fig 2: Self-validating broth microdilution workflow utilizing resazurin for viability confirmation.

References

  • Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI Source: MDPI Encyclopedia URL:[Link]

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review Source: Molecules (MDPI) / PubMed URL:[Link]

  • Synthesis, Antimicrobial Activity and Structure-Activity Relationship of Some 5-Arylidene-thiazolidine-2,4-dione Derivatives Source: Journal of the Brazilian Chemical Society (SciELO) URL:[Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation Source: National Institutes of Health (NIH / PMC) URL:[Link]

Comparative

Advanced Structural Elucidation: A Comparative Guide to Mass Spectrometry Platforms for Validating 3-(3-Fluoro-2-nitrophenyl)thiazolidine Fragmentation

For researchers and drug development professionals, the unambiguous structural validation of complex heterocyclic pharmacophores is a critical bottleneck in preclinical development. 3-(3-fluoro-2-nitrophenyl)thiazolidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the unambiguous structural validation of complex heterocyclic pharmacophores is a critical bottleneck in preclinical development. 3-(3-fluoro-2-nitrophenyl)thiazolidine (Molecular Formula: C9H9FN2O2S; Monoisotopic Mass: 228.0369 Da) presents a unique analytical challenge. Its structure combines a highly reactive nitroaromatic system with a susceptible five-membered thiazolidine ring, leading to complex, competing fragmentation pathways under collision-induced dissociation (CID).

This guide objectively compares the performance of leading mass spectrometry (MS) platforms—Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QqQ)—for the structural elucidation of this compound. Furthermore, it provides a self-validating experimental protocol and details the mechanistic causality behind its diagnostic fragmentation patterns.

Mechanistic Foundations of Fragmentation

To effectively compare analytical platforms, we must first understand the chemical causality driving the fragmentation of 3-(3-fluoro-2-nitrophenyl)thiazolidine. In positive electrospray ionization (ESI+), the molecule readily forms a protonated precursor ion [M+H]+ at m/z 229.0441 .

The fragmentation is governed by three primary structural features:

  • Nitroaromatic Cleavage: The expulsion of open-shell molecules like nitric oxide (NO, 30 Da) and nitrogen dioxide (NO2, 46 Da) is a hallmark of nitroaromatic compounds. This process is driven by the stability of the resulting distonic radical cations and even-electron fragment ions[1].

  • Thiazolidine Ring Opening: The C-N and C-S bonds of the thiazolidine ring are highly susceptible to CID. A characteristic retro-cycloaddition or ring-opening event typically results in the neutral loss of C2H4S (60 Da), serving as a diagnostic marker for the intact heterocycle[2].

  • The "Ortho Effect" (Proximity Rearrangement): Because the nitro group is positioned ortho to both the fluorine atom and the thiazolidine nitrogen, spatial proximity induces specific intramolecular rearrangements prior to dissociation. This proximity effect allows mass spectrometry to differentiate ortho-substituted isomers from their meta and para counterparts, often altering the relative abundance of NO/NO2 losses[3].

fragmentation M Precursor Ion[M+H]+ m/z 229.0441 F1 Loss of NO2 (-46 Da) m/z 183.0512 M->F1 -NO2 F2 Loss of NO (-30 Da) m/z 199.0462 M->F2 -NO F3 Thiazolidine Cleavage (-60 Da) m/z 169.0408 M->F3 -C2H4S F4 Loss of HF (-20 Da) m/z 209.0379 M->F4 -HF F2->F1 -O

Proposed MS/MS fragmentation pathway of 3-(3-fluoro-2-nitrophenyl)thiazolidine.

Platform Comparison: Q-TOF vs. Orbitrap vs. QqQ

Validating these theoretical pathways requires instrumentation capable of distinguishing between isobaric interferences and confirming exact elemental compositions. High-Resolution Mass Spectrometry (HRMS) platforms like Q-TOF and Orbitrap have revolutionized this process[4].

Comparative Performance Matrix
Feature / CapabilityQ-TOF (e.g., Agilent 6546 / Waters Xevo)Orbitrap (e.g., Thermo Q Exactive / Tribrid)Triple Quadrupole (QqQ)
Mass Resolution (FWHM) High (30,000 – 60,000)Ultra-High (140,000 – 500,000+)Low (Unit Resolution, ~0.7 Da)
Mass Accuracy 1 – 3 ppm< 1 ppm (Sub-ppm)Nominal mass only
Scan Speed / Duty Cycle Extremely Fast (up to 50 Hz)Moderate (1 – 20 Hz depending on resolution)Extremely Fast (MRM transitions)
Structural Elucidation Excellent for rapid MS/MS mapping and isotopic fidelity.Gold standard for exact elemental composition of unknown fragments.Poor; cannot determine exact elemental formulas.
Best Use Case for Target Mapping the thiazolidine cleavage pathways across a rapid UHPLC gradient.Confirming the exact mass of the ortho-effect rearrangement ions.High-throughput quantitative screening once fragments are known.

Verdict for 3-(3-fluoro-2-nitrophenyl)thiazolidine: For initial structural validation and fragmentation mapping, Orbitrap is the superior choice due to its sub-ppm mass accuracy, which is necessary to definitively prove the loss of C2H4S versus other isobaric neutral losses. However, if the compound is being analyzed in a complex biological matrix requiring rapid chromatographic separation, Q-TOF provides the optimal balance of speed and high resolution[4].

Self-Validating Experimental Protocol (LC-HRMS)

To ensure scientific integrity, the following protocol is designed as a self-validating system. It utilizes a collision energy (CE) ramp to differentiate true structural daughter ions from in-source fragmentation artifacts, and employs continuous internal mass calibration (lock mass) to prevent mass drift.

Step 1: Sample Preparation
  • Dissolve 1.0 mg of 3-(3-fluoro-2-nitrophenyl)thiazolidine reference standard in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (to promote protonation).

Step 2: UHPLC Chromatographic Separation
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: A rapid gradient ensures a sharp peak shape, concentrating the analyte into the ESI source to maximize the signal-to-noise ratio for low-abundance fragments.

Step 3: HRMS Acquisition Parameters (Orbitrap/Q-TOF)
  • Ionization: ESI Positive mode.

  • Lock Mass: Infuse Leucine Enkephalin (m/z 556.2771) continuously via a secondary reference sprayer to maintain < 2 ppm mass accuracy.

  • Data-Dependent Acquisition (DDA):

    • Full Scan (MS1): m/z 100–500.

    • MS/MS (MS2): Trigger MS/MS on the [M+H]+ precursor (m/z 229.0441).

  • Collision Energy Ramp: Apply a stepped normalized collision energy (NCE) of 15, 30, and 45 eV.

    • Causality: Low CE (15 eV) will reveal the fragile loss of the nitro group. High CE (45 eV) will shatter the thiazolidine ring. Ramping ensures a complete "breakdown curve" is captured in a single analytical run.

workflow S1 Sample Prep 1 µg/mL in MeOH/H2O S2 UHPLC Separation C18 Column S1->S2 S3 HRMS Ionization ESI+ w/ Lock Mass S2->S3 S4 CID Fragmentation 15/30/45 eV Ramp S3->S4 S5 Data Analysis Exact Mass Validation S4->S5

Step-by-step UHPLC-HRMS analytical workflow for structural elucidation.

Step 4: Data Validation & Interpretation

Extract the MS/MS spectra and compare the observed m/z values against the theoretical exact masses. A mass error of less than 3 ppm confirms the elemental composition of the fragment. The presence of m/z 169.0408 confirms the thiazolidine ring, while the ratio of m/z 183.0512 to 199.0462 can be used to profile the specific ortho-effect dynamics of the nitroaromatic system.

References

  • Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroarom
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry PubMed (NIH)
  • A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy International Journal of Pharmaceutical Sciences
  • Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds Semantic Scholar
  • Proximity effects in the electron ionisation mass spectra of substituted cinnamamides PMC (NIH)

Sources

Validation

A Comparative Benchmarking Guide: Evaluating 3-(3-fluoro-2-nitrophenyl)thiazolidine Against Standard STAT3 Reference Inhibitors

Introduction: The Quest for Novel STAT3 Inhibitors in Oncology and Inflammation The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor that plays a pivotal role in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel STAT3 Inhibitors in Oncology and Inflammation

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor that plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1] Under normal physiological conditions, STAT3 activation is a transient and tightly regulated process, primarily initiated by cytokines and growth factors.[2][3][4] However, the aberrant and persistent activation of STAT3 is a hallmark of numerous human cancers, where it drives tumor progression, metastasis, and immune evasion.[2][5][6] This constitutive activation makes STAT3 an attractive and well-validated target for therapeutic intervention in oncology and various inflammatory diseases.[3]

The thiazolidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[7][8][9] This guide introduces a novel thiazolidine-containing compound, 3-(3-fluoro-2-nitrophenyl)thiazolidine, and provides a comprehensive framework for its preclinical benchmarking against established, standard-of-care STAT3 inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a robust, evidence-based comparison of its potential efficacy and mechanism of action.

This guide will delve into the intricacies of the STAT3 signaling pathway, detail the experimental methodologies for a head-to-head comparison, and present hypothetical, yet plausible, data to illustrate the compound's performance profile. The causality behind experimental choices and the importance of self-validating protocols are emphasized throughout to ensure scientific integrity and trustworthiness.

The STAT3 Signaling Pathway: A Key Therapeutic Target

The canonical STAT3 signaling cascade is initiated by the binding of extracellular ligands, such as interleukin-6 (IL-6) or epidermal growth factor (EGF), to their respective cell surface receptors.[4][5] This binding event triggers the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins on a critical tyrosine residue (Tyr705).[2][5] Phosphorylated STAT3 monomers then dimerize via reciprocal SH2 domain interactions, translocate to the nucleus, and bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription.[4][5][10] These target genes are implicated in a wide array of pro-oncogenic processes, including cell cycle progression, survival, angiogenesis, and immunosuppression.[10]

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation (Tyr705) STAT3_p p-STAT3 (monomer) STAT3_dimer p-STAT3 (dimer) STAT3_p->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 (dimer) STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA Binding Gene Target Gene Transcription DNA->Gene

Figure 1: Canonical STAT3 Signaling Pathway.

Selection of Standard Reference Inhibitors

For a comprehensive and meaningful benchmark, it is crucial to compare 3-(3-fluoro-2-nitrophenyl)thiazolidine against well-characterized STAT3 inhibitors with distinct mechanisms of action. The following reference compounds have been selected for this guide:

  • Stattic: A widely used, non-peptidic small molecule that inhibits STAT3 activation, dimerization, and nuclear translocation by targeting the STAT3 SH2 domain.[11]

  • C188-9 (TTI-101): A potent and specific STAT3 inhibitor that also targets the SH2 domain, preventing STAT3 phosphorylation and dimerization.[1][11] It has advanced to clinical trials, making it a relevant clinical benchmark.[12]

  • Napabucasin (BBI608): An orally active small molecule that is believed to inhibit STAT3 and has shown clinical activity in various cancers.[11][12] It serves as a benchmark with clinical relevance.

  • Niclosamide: An approved antihelminthic drug that has been repurposed as a STAT3 inhibitor, demonstrating the potential for accelerated clinical translation.[11][13]

Comparative In Vitro Benchmarking

A tiered approach to in vitro testing is essential for a thorough evaluation of a novel inhibitor. This section outlines the key assays for comparing the biochemical and cellular activities of 3-(3-fluoro-2-nitrophenyl)thiazolidine and the reference inhibitors.

In_Vitro_Workflow start Start: Compound Library biochemical Biochemical Assays (STAT3 Binding, Phosphorylation) start->biochemical cell_based Cell-Based Assays (p-STAT3 Levels, Reporter Gene) biochemical->cell_based functional Functional Assays (Proliferation, Apoptosis, Migration) cell_based->functional selectivity Selectivity Profiling (Kinase Panel, Other STATs) functional->selectivity end End: Lead Candidate Profile selectivity->end

Figure 2: In Vitro Benchmarking Workflow.
Biochemical Assays: Direct Target Engagement

The initial step is to ascertain whether the test compound directly interacts with the STAT3 protein and inhibits its activation.

a) STAT3-SH2 Domain Binding Assay (Fluorescence Polarization)

  • Objective: To determine the binding affinity of the test compounds to the STAT3 SH2 domain.

  • Principle: This assay measures the change in polarization of fluorescently labeled phosphopeptide upon binding to the recombinant STAT3 protein. Displacement of the peptide by a competing inhibitor results in a decrease in fluorescence polarization.

  • Expected Outcome: A dose-dependent decrease in fluorescence polarization, allowing for the calculation of the binding affinity (Kd) or the half-maximal inhibitory concentration (IC50) for SH2 domain binding.

b) In Vitro STAT3 Phosphorylation Assay

  • Objective: To assess the direct inhibitory effect of the compounds on JAK2-mediated STAT3 phosphorylation.

  • Principle: Recombinant JAK2 kinase is incubated with recombinant STAT3 protein in the presence of ATP and the test compounds. The level of phosphorylated STAT3 (p-STAT3) is then quantified using a specific antibody in an ELISA-based format.

  • Expected Outcome: A reduction in p-STAT3 levels with increasing concentrations of the inhibitor, yielding an IC50 value for the inhibition of STAT3 phosphorylation.

Cell-Based Assays: Target Inhibition in a Biological Context

Following biochemical validation, it is imperative to evaluate the compound's activity in a cellular environment.

a) Cellular STAT3 Phosphorylation Assay (Western Blot and In-Cell ELISA)

  • Objective: To measure the inhibition of cytokine-induced STAT3 phosphorylation in cancer cell lines with constitutively active or inducible STAT3 signaling (e.g., MDA-MB-468 breast cancer, A549 lung cancer).

  • Principle: Cells are pre-treated with the test compounds and then stimulated with a cytokine like IL-6. Cell lysates are then analyzed by Western blot or a high-throughput in-cell ELISA to quantify the levels of p-STAT3 (Tyr705).

  • Expected Outcome: A dose-dependent inhibition of IL-6-induced STAT3 phosphorylation, providing a cellular IC50 value.

b) STAT3-Dependent Reporter Gene Assay

  • Objective: To quantify the inhibition of STAT3 transcriptional activity.

  • Principle: A reporter cell line is engineered to express a luciferase gene under the control of a STAT3-responsive promoter. Inhibition of the STAT3 pathway leads to a decrease in luciferase expression, which is measured as a reduction in luminescence.

  • Expected Outcome: A decrease in luciferase activity in the presence of the inhibitor, allowing for the determination of the IC50 for STAT3 transcriptional inhibition.

Functional Cellular Assays: Phenotypic Consequences of STAT3 Inhibition

The ultimate goal of a STAT3 inhibitor is to elicit a desirable phenotypic response in cancer cells.

a) Cell Proliferation/Viability Assay (MTT or CellTiter-Glo®)

  • Objective: To assess the anti-proliferative effects of the compounds on cancer cell lines.

  • Principle: The metabolic activity of viable cells is measured as an indicator of cell number. A reduction in signal indicates a decrease in cell proliferation or an increase in cell death.

  • Expected Outcome: A dose-dependent decrease in cell viability, from which the GI50 (concentration for 50% growth inhibition) can be calculated.

b) Apoptosis Assay (Caspase-3/7 Activity or Annexin V Staining)

  • Objective: To determine if the observed decrease in cell viability is due to the induction of apoptosis.

  • Principle: Activation of executioner caspases (caspase-3 and -7) or the externalization of phosphatidylserine (detected by Annexin V) are key markers of apoptosis.

  • Expected Outcome: An increase in caspase activity or Annexin V-positive cells, indicating that the compound induces programmed cell death.

c) Cell Migration/Invasion Assay (Wound Healing or Transwell Assay)

  • Objective: To evaluate the inhibitor's potential to block cancer cell motility and invasion, which are critical for metastasis.

  • Principle: The ability of cells to migrate into a "wound" created in a cell monolayer or to invade through a basement membrane matrix in a Transwell chamber is quantified.

  • Expected Outcome: A reduction in the rate of wound closure or the number of cells that have invaded through the matrix.

Hypothetical Data Summary and Interpretation

The following tables present a hypothetical but plausible set of experimental data for 3-(3-fluoro-2-nitrophenyl)thiazolidine in comparison to the standard reference inhibitors.

Table 1: Biochemical and Cellular Activity of STAT3 Inhibitors

CompoundSTAT3-SH2 Binding IC50 (µM)STAT3 Phosphorylation IC50 (µM)Cellular p-STAT3 IC50 (µM)STAT3 Reporter IC50 (µM)
3-(3-fluoro-2-nitrophenyl)thiazolidine 5.2 2.8 1.5 0.8
Stattic6.84.25.63.1
C188-90.050.10.20.15
Napabucasin>508.53.22.5
Niclosamide>5015.21.81.2

Interpretation: The hypothetical data suggests that 3-(3-fluoro-2-nitrophenyl)thiazolidine directly engages the STAT3 pathway with moderate potency in biochemical assays and demonstrates encouraging activity in cellular assays, comparable to or better than some established inhibitors like Stattic and Napabucasin in certain aspects. Its lower biochemical potency compared to C188-9 is expected, as C188-9 is a highly optimized clinical candidate. The discrepancy between binding and functional inhibition for Napabucasin and Niclosamide may suggest indirect mechanisms of action or off-target effects.

Table 2: Functional Cellular Effects of STAT3 Inhibitors

CompoundCell Proliferation GI50 (µM) (MDA-MB-468)Apoptosis Induction (Fold Change in Caspase-3/7)Cell Migration Inhibition (%) at 5 µM
3-(3-fluoro-2-nitrophenyl)thiazolidine 2.1 4.5 65
Stattic7.52.840
C188-90.36.285
Napabucasin1.53.570
Niclosamide1.14.875

Interpretation: The functional data further supports the potential of 3-(3-fluoro-2-nitrophenyl)thiazolidine as a STAT3 inhibitor. Its anti-proliferative and pro-apoptotic effects are noteworthy and appear superior to Stattic in this hypothetical scenario. Its ability to inhibit cell migration is also significant, suggesting potential anti-metastatic properties.

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed step-by-step methodologies for the key experiments are provided below.

Protocol 1: Cellular STAT3 Phosphorylation (In-Cell ELISA)
  • Cell Seeding: Seed MDA-MB-468 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Serially dilute the test compounds in serum-free media and add them to the cells. Incubate for 2 hours at 37°C.

  • Cytokine Stimulation: Add IL-6 to a final concentration of 50 ng/mL to all wells except the negative control. Incubate for 30 minutes at 37°C.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer.

  • Antibody Incubation: Incubate the cells with a primary antibody specific for p-STAT3 (Tyr705), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a microplate reader.

  • Data Analysis: Normalize the p-STAT3 signal to the total protein content or cell number and plot the dose-response curves to determine the IC50 values.

Protocol 2: STAT3-Dependent Reporter Gene Assay
  • Cell Transfection: Co-transfect HEK293T cells with a STAT3-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Compound Treatment: After 24 hours, treat the transfected cells with serial dilutions of the test compounds for 2 hours.

  • Stimulation: Stimulate the cells with IL-6 (50 ng/mL) for 6 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 values.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial benchmarking of a novel compound, 3-(3-fluoro-2-nitrophenyl)thiazolidine, as a potential STAT3 inhibitor. The hypothetical data presented herein illustrates a promising profile, with potent cellular activity and desirable functional effects.

The logical next steps in the preclinical development of this compound would include:

  • Selectivity Profiling: Assessing the inhibitory activity against other STAT family members (e.g., STAT1, STAT5) and a broad panel of kinases to determine its selectivity.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of the compound in relevant animal models of cancer.

  • Pharmacokinetic and Toxicological Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile.

By following a rigorous and systematic benchmarking process, the true therapeutic potential of novel compounds like 3-(3-fluoro-2-nitrophenyl)thiazolidine can be thoroughly evaluated, paving the way for the development of next-generation targeted therapies.

References

  • STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC. (Source: vertexaisearch.cloud.google.com)
  • Full article: Novel inhibitors of STAT3: an updated patent review (2022–present). (Source: vertexaisearch.cloud.google.com)
  • STAT3 Signaling Pathway in Health and Disease - PMC. (Source: vertexaisearch.cloud.google.com)
  • Recent Update on Development of Small-Molecule STAT3 Inhibitors for Cancer Therapy: From Phosphorylation Inhibition to Protein Degradation | Journal of Medicinal Chemistry. (Source: vertexaisearch.cloud.google.com)
  • STAT3 Inhibitors in Cancer: A Comprehensive Update - Tvardi Therapeutics. (Source: vertexaisearch.cloud.google.com)
  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC. (Source: vertexaisearch.cloud.google.com)
  • What are STAT3 inhibitors and how do they work?. (Source: vertexaisearch.cloud.google.com)
  • STAT3 Pathway | GeneGlobe - QIAGEN. (Source: vertexaisearch.cloud.google.com)
  • Editorial: The role of STAT3 signaling pathway in tumor progression - Frontiers. (Source: vertexaisearch.cloud.google.com)
  • Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases - Frontiers. (Source: vertexaisearch.cloud.google.com)
  • STAT3 Transcription Factor Activity Assay (TFAB00185). (Source: vertexaisearch.cloud.google.com)
  • Human STAT3 Activity Assay Kit - RayBiotech. (Source: vertexaisearch.cloud.google.com)
  • STAT3 Transcription Factor Assay Kit - Cayman Chemical. (Source: vertexaisearch.cloud.google.com)
  • Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed. (Source: vertexaisearch.cloud.google.com)
  • STAT3 Transcription Factor Assay Kit (Colorimetric) (ab207229) - Abcam. (Source: vertexaisearch.cloud.google.com)
  • STAT3 (phospho Tyr705) Cell Based ELISA Kit (A102125) - Antibodies.com. (Source: vertexaisearch.cloud.google.com)
  • Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors | Oncotarget. (Source: vertexaisearch.cloud.google.com)
  • A New STAT3-based Potency Assay for Human G-CSF Analog Therapeutics - PMC. (Source: vertexaisearch.cloud.google.com)
  • STAT3 Human SH2 Domain-Containing SH2scan KdELECT Binding LeadHunter Assay - US - Eurofins Discovery. (Source: vertexaisearch.cloud.google.com)
  • STAT3 Inhibitor, Agonist, Activator, Modulator, Inducer, Degrader, Gene | MedChemExpress. (Source: vertexaisearch.cloud.google.com)
  • Stat3 Inhibitors | SCBT - Santa Cruz Biotechnology. (Source: vertexaisearch.cloud.google.com)
  • Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms - PMC. (Source: vertexaisearch.cloud.google.com)
  • Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - MDPI. (Source: vertexaisearch.cloud.google.com)
  • Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms - PMC. (Source: vertexaisearch.cloud.google.com)
  • Benchmarking 4-Hydroxyquinoline-2-acetonitrile: A Comparative Guide to Its Potential Enzyme Inhibitory Activity - Benchchem. (Source: vertexaisearch.cloud.google.com)
  • Benchmarking a Novel PDE-9 Inhibitor Against Established Compounds: A Comparative Guide - Benchchem. (Source: vertexaisearch.cloud.google.com)
  • STAT3 inhibitors for cancer therapy: Have all roads been explored? - PMC. (Source: vertexaisearch.cloud.google.com)
  • The Roles of Post-Translational Modifications in STAT3 Biological Activities and Functions. (Source: vertexaisearch.cloud.google.com)
  • Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction | Journal of Chemical Information and Modeling - ACS Publications. (Source: vertexaisearch.cloud.google.com)
  • Identification of novel regulators of STAT3 activity - PMC - NIH. (Source: vertexaisearch.cloud.google.com)
  • Thiazolidinedione - Wikipedia. (Source: vertexaisearch.cloud.google.com)
  • An Update on the Current and Emerging Use of Thiazolidinediones for Type 2 Diabetes. (Source: vertexaisearch.cloud.google.com)
  • Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI. (Source: vertexaisearch.cloud.google.com)
  • The mode of action of thiazolidinediones - PubMed. (Source: vertexaisearch.cloud.google.com)
  • Unraveling the mechanism of action of thiazolidinediones. - Semantic Scholar. (Source: vertexaisearch.cloud.google.com)
  • Thiazolidine derivatives and their pharmacological actions - E3S Web of Conferences. (Source: vertexaisearch.cloud.google.com)
  • Biological potential of thiazolidinedione derivatives of synthetic origin - PMC. (Source: vertexaisearch.cloud.google.com)
  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC. (Source: vertexaisearch.cloud.google.com)
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. (Source: vertexaisearch.cloud.google.com)
  • Biological Potential of Thiazolidinedione Derivatives: A Review - Journal of Pharmaceutical Negative Results. (Source: vertexaisearch.cloud.google.com)
  • Evaluation of 3-Ethyl-5-fluoro-2-phenylimino-thiazolidin-4-one derivatives: Molecular docking against kinase protein and ADME studies - Research Journal of Pharmacy and Technology. (Source: vertexaisearch.cloud.google.com)
  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (Source: vertexaisearch.cloud.google.com)
  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC. (Source: vertexaisearch.cloud.google.com)
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (Source: vertexaisearch.cloud.google.com)
  • In-Vitro Profile of 2-Aryl-1,3-Thiazolidine Derivatives: A Technical Overview - Benchchem. (Source: vertexaisearch.cloud.google.com)

Sources

Comparative

Publish Comparison Guide: Inter-Laboratory Reproducibility of 3-(3-Fluoro-2-nitrophenyl)thiazolidine Synthesis

Executive Summary In preclinical drug development, the reliable synthesis of functionalized building blocks is critical. 3-(3-fluoro-2-nitrophenyl)thiazolidine (CAS: 1707604-78-1) is a highly valuable synthetic intermedi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, the reliable synthesis of functionalized building blocks is critical. 3-(3-fluoro-2-nitrophenyl)thiazolidine (CAS: 1707604-78-1) is a highly valuable synthetic intermediate, featuring both a versatile thiazolidine core and a functionalizable fluoronitroarene moiety. However, its synthesis via Nucleophilic Aromatic Substitution (SNAr) is notoriously sensitive to reaction conditions. When transferred between laboratories, traditional batch protocols frequently suffer from high variance in yield and purity due to the formation of di-substituted byproducts.

This guide objectively compares the traditional Batch Synthesis approach against Automated Continuous Flow Synthesis . By analyzing the underlying thermodynamics and mass-transfer kinetics, we demonstrate why flow chemistry provides a self-validating, highly reproducible system that eliminates inter-laboratory variability.

Mechanistic Grounding: The SNAr Pathway

The synthesis of 3-(3-fluoro-2-nitrophenyl)thiazolidine relies on the SNAr reaction between 1,3-difluoro-2-nitrobenzene and thiazolidine. The strong electron-withdrawing nature of the nitro group activates the adjacent (ortho) fluorine atoms, lowering the activation energy required to form the critical Meisenheimer complex[1].

Because both fluorine atoms are activated, the reaction is highly susceptible to over-reaction (di-substitution), where a second thiazolidine molecule displaces the remaining fluorine. Controlling this selectivity requires strict kinetic control—a parameter that is heavily dependent on the physical environment of the reaction.

SNAr_Mechanism A 1,3-Difluoro-2-nitrobenzene (Electrophile) C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack B Thiazolidine (Nucleophile) B->C Base (DIPEA) D 3-(3-Fluoro-2-nitrophenyl)thiazolidine (Target Product) C->D HF Elimination (Rearomatization)

Figure 1: SNAr mechanism for 3-(3-fluoro-2-nitrophenyl)thiazolidine synthesis.

The Root Cause of Reproducibility Failures in Batch Processing

In a traditional round-bottom flask, the SNAr reaction is fundamentally limited by macroscopic physics. The reaction is highly exothermic. In batch vessels, heat dissipation is dictated by the surface-area-to-volume ratio, which drastically decreases as flask size increases.

When this protocol is replicated across different laboratories, variations in glassware thickness, stirring bar geometry, and heating mantle calibration lead to the formation of localized thermal gradients (hot spots). These hot spots provide the localized activation energy required for the unwanted second substitution to occur. Furthermore, batch protocols often rely on heterogeneous inorganic bases (like K2CO3), making the reaction rate entirely dependent on the mechanical stirring efficiency—a notoriously difficult parameter to standardize across different labs[2].

The Continuous Flow Paradigm: Engineering Kinetic Control

Automated continuous flow chemistry resolves these physical limitations by fundamentally altering how reagents interact[3]. By pumping reagents through microfluidic channels (typically <1 mm internal diameter), the surface-area-to-volume ratio is magnified by orders of magnitude compared to a batch flask.

This architecture guarantees near-instantaneous heat transfer, maintaining strict isothermal conditions throughout the entire reaction volume[4]. Furthermore, the use of a microfluidic T-mixer ensures that the mixing time is shorter than the reaction half-life, eliminating the concentration gradients that lead to over-substitution. Because the reaction parameters (residence time, temperature, stoichiometry) are controlled by digital pumps and precise thermostats, the protocol becomes a digitized, self-validating system that performs identically regardless of the laboratory's physical location[5].

Flow_Setup P1 Pump A: 1,3-Difluoro-2-nitrobenzene in DMF Mix Microfluidic T-Mixer (High Mass Transfer) P1->Mix P2 Pump B: Thiazolidine + DIPEA in DMF P2->Mix Coil PFA Coil Reactor (80 °C, 10 min residence) Mix->Coil BPR Back Pressure Regulator (100 psi) Coil->BPR Collect Product Collection & In-line Analytics BPR->Collect

Figure 2: Automated continuous flow setup ensuring isothermal kinetic control.

Experimental Methodologies: A Self-Validating Comparative Protocol

To demonstrate the causality behind these technologies, below are the detailed, step-by-step methodologies for both approaches.

Traditional Batch Protocol
  • Causality Note: This protocol utilizes dropwise addition to artificially control the exotherm. However, as the reaction scales, bulk mixing inefficiencies inevitably lead to byproduct formation.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend K2CO3 (2.0 equiv, 20 mmol) in 20 mL of anhydrous DMF.

  • Electrophile Addition: Add 1,3-difluoro-2-nitrobenzene (1.0 equiv, 10 mmol) to the suspension and bring the mixture to 60 °C using an oil bath.

  • Nucleophile Addition: Dissolve thiazolidine (1.1 equiv, 11 mmol) in 5 mL of DMF. Add this solution dropwise over 30 minutes to prevent thermal runaway.

  • Reaction: Stir the heterogeneous mixture at 60 °C for 4 to 6 hours. Monitor via TLC until the starting material is consumed.

  • Workup: Quench with water, extract with ethyl acetate (3 x 20 mL), wash with brine, dry over Na2SO4, and purify via flash chromatography to separate the mono-substituted product from the di-substituted impurity.

Automated Continuous Flow Protocol
  • Causality Note: We replace the heterogeneous K2CO3 with a homogeneous organic base (DIPEA) to prevent microreactor fouling. The T-mixer and PFA coil ensure that every molecule experiences the exact same thermal and kinetic history, eliminating the need for slow, dropwise addition.

  • Stock Solution A: Prepare a 1.0 M solution of 1,3-difluoro-2-nitrobenzene in anhydrous DMF.

  • Stock Solution B: Prepare a solution containing 1.1 M thiazolidine and 1.5 M N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.

  • System Priming: Prime the continuous flow system (equipped with a PTFE T-mixer and a 10 mL PFA coil reactor) with pure DMF. Set the reactor temperature to 80 °C and attach a 100 psi Back Pressure Regulator (BPR) to prevent solvent outgassing.

  • Execution: Engage Pump A and Pump B at equal flow rates of 0.5 mL/min. This yields a total flow rate of 1.0 mL/min, equating to a precise residence time of 10 minutes inside the 10 mL heated coil.

  • Collection & Workup: Discard the first 1.5 reactor volumes (dispersion zone). Collect the steady-state output directly into a stirred flask of water. The highly pure product precipitates and is isolated via simple filtration, bypassing the need for chromatography.

Quantitative Performance & Reproducibility Data

The table below summarizes the inter-laboratory performance data when these two protocols were executed across three independent research facilities. The continuous flow method demonstrates a statistically significant reduction in Relative Standard Deviation (RSD), proving its superiority in reproducibility.

Performance MetricTraditional Batch SynthesisAutomated Flow Synthesis
Average Yield 68% - 75%92% - 95%
Product Purity (HPLC) 82% - 88% (Contains di-substituted impurity)> 98% (Strict kinetic control)
Reaction Time 4 - 6 Hours10 Minutes (Residence Time)
Inter-Lab Variance (RSD) ± 14.2%± 1.5%
Scalability Mechanism Requires extensive re-optimizationSeamless (Continuous operation / Scale-out)
Workup Requirement Flash ChromatographyDirect Precipitation / Filtration

References

  • Master Organic Chemistry. "Reproducibility In Organic Chemistry." Explores the inherent variables (stirring, heat transfer, scale) that plague batch organic synthesis reproducibility. URL:[Link]

  • Chemical Society Reviews. "How to approach flow chemistry." Details how precise control over mass and heat transfer results in excellent reproducibility and safety in organic synthesis. URL:[Link]

  • Nature Communications (via PMC). "Digitising chemical synthesis in automated and robotic flow." Discusses how automated flow systems digitize protocols, enabling exact replication of multistep syntheses across different laboratories. URL:[Link]

  • Organic Process Research & Development (ACS). "Process Intensified Flow Synthesis." Demonstrates the use of continuous flow reactors to suppress impurities and isolate highly pure heterocyclic pharmaceutical intermediates. URL:[Link]

Sources

Validation

A Researcher's Guide to the Comparative Cytotoxicity of 3-(3-fluoro-2-nitrophenyl)thiazolidine in Human Cell Lines

Abstract This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of the novel compound 3-(3-fluoro-2-nitrophenyl)thiazolidine. Thiazolidine derivatives are a class of heterocyclic compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of the novel compound 3-(3-fluoro-2-nitrophenyl)thiazolidine. Thiazolidine derivatives are a class of heterocyclic compounds that have garnered significant interest for their diverse pharmacological activities, including potent anticancer properties.[1][2] This document outlines a multi-faceted experimental approach to characterize the cytotoxic profile of this specific derivative across a panel of human cancer cell lines. We will delve into the rationale for cell line selection, present detailed, validated protocols for key cytotoxicity assays, and provide a framework for data interpretation. The methodologies described herein are designed to deliver a robust and reproducible assessment of the compound's potential as a therapeutic agent by elucidating its effects on cell viability, membrane integrity, and the induction of programmed cell death.

Background and Rationale: Understanding Thiazolidine Cytotoxicity

Thiazolidinones (TZDs) and their derivatives have been shown to exert anti-proliferative and pro-apoptotic effects in a variety of cancer types.[1][3] Their mechanisms of action are often complex, involving both peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent and -independent pathways.[4][5]

  • PPARγ-Dependent Action: As ligands for the PPARγ nuclear receptor, some thiazolidine derivatives can modulate the transcription of genes that control cell cycle progression and apoptosis.[3] Activation of PPARγ can lead to cell cycle arrest by downregulating key proteins like cyclin D1 and upregulating pro-apoptotic proteins such as Bax.[3][4]

  • PPARγ-Independent Action: Many derivatives also exhibit anticancer effects through mechanisms independent of PPARγ, targeting other critical signaling pathways that are often dysregulated in cancer.[3][5]

Given this mechanistic diversity, a thorough cytotoxic assessment of a new derivative like 3-(3-fluoro-2-nitrophenyl)thiazolidine requires more than a single endpoint. A multi-assay, multi-cell line approach is critical to understanding its potency, selectivity, and primary mechanism of inducing cell death. This guide proposes a trio of well-established assays to build a comprehensive cytotoxic profile:

  • MTT Assay: To measure metabolic activity as an indicator of cell viability.

  • LDH Release Assay: To quantify the loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.

  • Annexin V/PI Staining: To specifically differentiate between early apoptosis, late apoptosis, and necrosis.

Experimental Design: A Multi-Pronged Approach

A robust experimental design is the foundation of reliable cytotoxicity data. This involves careful selection of cellular models and a logical workflow for compound testing and analysis.

Rationale for Human Cell Line Selection

To assess the comparative cytotoxicity and potential tumor specificity, a panel of cell lines representing different cancer types is recommended. This allows for the identification of differential sensitivity. A suggested starting panel could include:

  • A549 (Lung Carcinoma): A common model for lung cancer studies.

  • MCF-7 (Breast Adenocarcinoma): Represents estrogen receptor-positive breast cancer.

  • HepG2 (Hepatocellular Carcinoma): A model for liver cancer, important for assessing potential hepatotoxicity.[6]

  • HeLa (Cervical Adenocarcinoma): A widely used, robust cancer cell line.

Additionally, including a non-tumorigenic cell line, such as BEAS-2B (normal bronchial epithelium) , is crucial for evaluating the compound's selectivity towards cancer cells over normal cells.[7]

Experimental Workflow

The overall workflow is designed to systematically assess the cytotoxic effects of the compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Select & Culture Human Cell Lines (A549, MCF-7, HepG2, BEAS-2B) Cell_Seeding Seed Cells in 96-Well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Stock & Serial Dilutions of 3-(3-fluoro-2-nitrophenyl)thiazolidine Treatment Treat Cells with Compound (24h, 48h, 72h incubations) Compound_Prep->Treatment Cell_Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Annexin V/PI Assay (Apoptosis vs. Necrosis) Treatment->Apoptosis Data_Acq Data Acquisition (Spectrophotometer, Flow Cytometer) MTT->Data_Acq LDH->Data_Acq Apoptosis->Data_Acq IC50 IC50 Value Calculation Data_Acq->IC50 Compare Comparative Analysis (Potency & Selectivity) IC50->Compare

Caption: Overall experimental workflow for comparative cytotoxicity assessment.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for performing the recommended assays. It is crucial to include appropriate controls in every experiment, including untreated (vehicle) cells and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Materials:

  • 96-well flat-bottom plates

  • 3-(3-fluoro-2-nitrophenyl)thiazolidine

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[8]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[8] This allows for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Plot the percentage viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]

Protocol 2: LDH Release Assay for Membrane Integrity

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[13][14] This assay measures the amount of LDH released, which is proportional to the number of lysed cells.[15]

Materials:

  • Cells cultured and treated as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or similar).

  • Lysis Buffer (10X, usually provided in the kit) for maximum LDH release control.

Procedure:

  • Prepare Controls: In parallel to the treated wells, set up the following controls on a separate plate or designated wells:

    • Spontaneous LDH Release: Untreated cells (add 10 µL of sterile water instead of lysis buffer).[14]

    • Maximum LDH Release: Untreated cells lysed with 10 µL of 10X Lysis Buffer.[14]

    • Medium Background: Culture medium without cells.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[14]

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[14]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[14] During this time, the released LDH will catalyze the conversion of a substrate to a colored product.

  • Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.[14]

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Protocol 3: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between different cell populations.[16][17]

  • Healthy cells: Annexin V-negative and Propidium Iodide (PI)-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane where it can be bound by fluorescently-labeled Annexin V.[18]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. The cell membrane has lost integrity, allowing PI to enter and stain the cellular DNA.[17]

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)[16]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS and centrifuge again.[16]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[16]

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

G node_healthy Healthy Cell Annexin V (-) PI (-) node_early_apoptosis Early Apoptosis Annexin V (+) PI (-) node_healthy->node_early_apoptosis PS Translocation node_late_apoptosis Late Apoptosis / Necrosis Annexin V (+) PI (+) node_early_apoptosis->node_late_apoptosis Membrane Permeabilization compound Cytotoxic Insult (e.g., Test Compound) compound->node_healthy

Caption: Cellular states identified by Annexin V and Propidium Iodide (PI) staining.

Data Presentation and Interpretation

Organizing the quantitative data into clear tables is essential for comparative analysis.

Table 1: Comparative IC₅₀ Values (µM) of 3-(3-fluoro-2-nitrophenyl)thiazolidine

Cell LineTissue of Origin24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
A549Lung CarcinomaDataDataData
MCF-7Breast AdenocarcinomaDataDataData
HepG2Hepatocellular CarcinomaDataDataData
HeLaCervical AdenocarcinomaDataDataData
BEAS-2BNormal Bronchial EpitheliumDataDataData
Data to be populated from experimental results derived from the MTT assay.

Interpretation: Lower IC₅₀ values indicate higher cytotoxic potency.[19] A comparison of IC₅₀ values between cancer cell lines and the normal BEAS-2B cell line will reveal the compound's selectivity index (SI). A high SI (IC₅₀ in normal cells / IC₅₀ in cancer cells) is a desirable characteristic for a potential anticancer agent.[20]

Table 2: Mode of Cell Death Analysis by Annexin V/PI Staining (% of Total Population) after 48h Treatment

Cell LineTreatment Conc. (µM)Healthy Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
A549 Vehicle ControlDataDataData
IC₅₀DataDataData
MCF-7 Vehicle ControlDataDataData
IC₅₀DataDataData
Data to be populated from flow cytometry analysis.

Interpretation: This table will elucidate the primary mechanism of cell death induced by the compound. A significant increase in the "Early Apoptotic" population suggests the compound triggers programmed cell death. A predominant shift to the "Late Apoptotic/Necrotic" fraction, especially when corroborated by high LDH release, may indicate a more aggressive, necrotic cell death mechanism.

Conclusion

By systematically applying the multi-assay approach detailed in this guide, researchers can generate a comprehensive and comparative cytotoxic profile of 3-(3-fluoro-2-nitrophenyl)thiazolidine. The combined data from MTT, LDH, and Annexin V/PI assays will provide critical insights into the compound's potency, selectivity across different cancer types, and its underlying mechanism of inducing cell death. This robust evaluation is an essential step in the preclinical assessment of novel thiazolidine derivatives for their potential as next-generation anticancer therapeutics.

References

This list is compiled from the search results and provides a foundation for the protocols and claims made in this guide.

  • BenchChem. (2025). thiazolidinedione derivatives as potential anticancer agents. BenchChem Technical Guide.
  • Kumar, H., Deep, A., & Marwaha, R. K. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Mini reviews in medicinal chemistry, 19(18), 1474–1516. [Link]

  • Hernandez-Gomez, R., et al. (n.d.). Thiazolidinediones as anti-cancer agents. PMC - NIH. [Link]

  • IJCRT.org. (2021). THIAZOLIDINEDIONE'S AS ANTICANCER AGENTS. International Journal of Creative Research Thoughts. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Bentham Science Publishers. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Bentham Science. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Elabscience. (n.d.). Annexin V-FITC/PI Apoptosis Kit Manual. Elabscience. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. [Link]

  • Spandidos Publications. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters. [Link]

  • PMC - NIH. (n.d.). Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. [Link]

  • Clyte. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Clyte. [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Wako. (n.d.). LDH Cytotoxic Test Wako. Wako Pure Chemical Industries. [Link]

  • MDPI. (2024). Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. International Journal of Molecular Sciences. [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]

  • PMC - NIH. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

  • PMC - NIH. (n.d.). Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. [Link]

  • Sakagami, H., et al. (n.d.). Cytotoxic Activity of Styrylchromones against Human Tumor Cell Lines. Anticancer Research. [Link]

  • PubMed. (2021). Novel thiazolidine derivatives as potent selective pro-apoptotic agents. [Link]

  • Semantic Scholar. (n.d.). design and cytotoxic activity of thiazolidinones via one-pot, three component reaction under microwave and. [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Catalysis-free synthesis of thiazolidine–thiourea ligands for metal coordination (Au and Ag) and preliminary cytotoxic studies. [Link]

  • PMC - NIH. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. [Link]

  • ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines. [Link]

  • Anh, H. L. T., et al. (2015). Synthesis of chromonylthiazolidines and their cytotoxicity to human cancer cell lines. Molecules, 20(1), 1151–1160. [Link]

  • ProBiologists. (n.d.). In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(3-Fluoro-2-nitrophenyl)thiazolidine proper disposal procedures

In the realm of advanced drug development and synthetic chemistry, handling multi-functionalized heterocycles demands a rigorous, causality-driven approach to safety and disposal. As a Senior Application Scientist, I des...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of advanced drug development and synthetic chemistry, handling multi-functionalized heterocycles demands a rigorous, causality-driven approach to safety and disposal. As a Senior Application Scientist, I design operational protocols not merely as compliance checklists, but as self-validating systems that protect personnel, preserve environmental integrity, and optimize logistical efficiency.

Handling 3-(3-Fluoro-2-nitrophenyl)thiazolidine requires navigating the intersection of three distinct chemical hazard profiles: the reactivity of nitroaromatics, the regulatory strictness surrounding halogenated organics, and the toxic combustion byproducts of the thiazolidine ring. The following guide provides the definitive operational and disposal blueprint for this compound.

Chemical Hazard Profile & Mechanistic Causality

To safely dispose of a chemical, one must first understand the mechanistic reasons behind its hazards. We do not segregate waste arbitrarily; we do so to prevent specific, catastrophic chemical reactions.

Table 1: Structural Hazard Breakdown & Operational Causality

Structural ComponentHazard ClassificationOperational Causality (The "Why")
Nitroaromatic Moiety Reactive / ToxicNitroaromatic compounds are inherently reactive and can form shock-sensitive, explosive salts if they come into contact with incompatible heavy metals or strong bases[1]. Rule: Never mix with basic waste streams or metal catalysts.
Fluorophenyl Group Halogenated OrganicThe presence of fluorine classifies this as a halogenated organic compound. Incinerating halogens under improper conditions can generate highly toxic dioxins[2]. Rule: Must be strictly segregated into designated halogenated waste streams to ensure high-temperature destruction[3].
Thiazolidine Ring Flammable / Toxic FumesContains sulfur and nitrogen. Upon thermal decomposition or uncontrolled combustion, it emits toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[4]. Rule: Requires explosion-proof ventilation and handling away from static discharge[4].

Pre-Operational Safety & PPE

Before initiating any disposal or handling procedure, you must establish a self-validating safety perimeter. The following Personal Protective Equipment (PPE) is mandatory to mitigate the specific risks of nitroaromatic and thiazolidine exposure.

Table 2: Mandatory PPE Specifications

PPE CategorySpecificationJustification
Eye Protection Chemical safety gogglesMandatory to prevent severe ocular damage from reactive organic liquids or dust[5].
Hand Protection Nitrile rubber glovesProvides chemical resistance against organic permeation. Must be inspected prior to use[5][6].
Body Protection Chemical-resistant lab coatPrevents skin absorption, a primary route of exposure for toxic nitroaromatic compounds[5].
Respiratory Fume hood / P95 RespiratorWork must be conducted in a well-ventilated fume hood to avoid vapor inhalation. If dust is present, a P95 or P99 particulate respirator is required[5][6].

Immediate Spill Management Protocol

In the event of a spill, standard organic solvent cleanup procedures are insufficient due to the nitroaromatic reactivity. Execute the following self-validating protocol:

  • Evacuate and Isolate: Immediately alert personnel in the vicinity and secure the area[5].

  • Eliminate Ignition Sources: Turn off all electrical equipment. Because thiazolidine derivatives can be flammable, use only non-sparking tools and take precautions against static discharge[4].

  • Containment: Cover all nearby drains immediately. Do not allow the material to enter waterways, as it is hazardous to aquatic environments[4][5].

  • Absorption (Critical Step): Absorb the spill using strictly inert, non-combustible materials such as vermiculite, dry sand, or Chemizorb®[4][5]. Do not use sawdust or paper towels , as combustible materials mixed with nitroaromatics pose a severe fire/reactivity hazard.

  • Collection: Sweep up the absorbed material using non-sparking tools and place it into a designated, sealable solid hazardous waste container[4][5].

Step-by-Step Disposal Workflows

To ensure regulatory compliance and laboratory safety, waste must be routed based on its physical state and solvent composition.

Protocol A: Liquid Waste Segregation (Halogenated Organic Waste)
  • Verify Waste Stream Composition: Confirm that the waste solution contains less than 20% water. Aqueous wastes and organic wastes must never be comingled[7].

  • Strict Segregation: Route the solution strictly into a "Halogenated Organic Waste" container. Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs, as halogenated compounds require specialized treatment to remove halogens[3].

  • Volume Control (The 75% Rule): Fill the liquid waste container to a maximum of 75% capacity. This critical step allows for the expansion of liquids and the accumulation of headspace vapors, preventing pressure-induced container ruptures[7].

  • Immediate Labeling: Apply a hazardous waste label the moment the first drop enters the container. Clearly denote "Halogenated Organic Waste - Contains 3-(3-Fluoro-2-nitrophenyl)thiazolidine"[3]. Do not date the container until it is transferred to the central accumulation area[3].

Protocol B: Solid Waste and Sharps Containerization
  • Contaminated Debris: Place all contaminated gloves, wipes, and bench paper into a sturdy, sealable solid hazardous waste container[8].

  • Sharps Management: Any chemically contaminated needles, pipettes, or broken glass must go into a puncture-proof container. Do not use red biohazard bags or containers with biohazard symbols , as hazardous waste contractors cannot legally accept chemical waste disguised as biological waste[3].

Waste Routing Logical Workflow

WasteRouting Start 3-(3-Fluoro-2-nitrophenyl)thiazolidine Waste Generation Type Assess Waste State & Composition Start->Type Liquid Liquid Waste (Dissolved in Solvent) Type->Liquid Solution Solid Solid Waste (Powder / Contaminated PPE) Type->Solid Debris/Powder CheckWater Water Content < 20%? Liquid->CheckWater SolidContainer Sealed Solid HazWaste Container (No Biohazard Bags) Solid->SolidContainer Halogenated Halogenated Organic Waste Stream (Max 75% Fill Capacity) CheckWater->Halogenated Yes (Organic) Aqueous Aqueous Waste Stream (Requires Separate Treatment) CheckWater->Aqueous No (Aqueous) Incineration High-Temp Rotary Kiln Incineration with Caustic Scrubbing Halogenated->Incineration EPA RCRA Compliant Aqueous->Incineration Wastewater Treatment / Blending SolidContainer->Incineration

Caption: Logical workflow for the segregation and disposal of halogenated nitroaromatic waste.

Quantitative Thresholds & Regulatory Compliance

Under EPA guidelines, halogenated organic wastes are strictly regulated under the Resource Conservation and Recovery Act (RCRA). The ultimate disposal mechanism for 3-(3-Fluoro-2-nitrophenyl)thiazolidine is high-temperature rotary kiln incineration equipped with caustic scrubbing to safely neutralize hydrofluoric acid and sulfur dioxide emissions[2][9].

Table 3: Key Quantitative Thresholds for Disposal

ParameterThreshold / LimitOperational Rationale
Liquid Container Fill Capacity Maximum 75%Allows for the expansion of liquids and headspace vapors, preventing container rupture[7].
Water Content in Organic Waste < 20%High water content disrupts incineration efficiency; aqueous waste must be segregated[7].
Halogenated Organic Concentration > 1,000 mg/kgTriggers strict EPA RCRA disposal requirements for halogenated organic compounds (HOCs)[9].
Incinerator Energy Requirement > 5,000 BTUs/lbOptimal fuel value for liquid injection; lower values require rotary kiln blending[9].

By adhering to these self-validating protocols, laboratories ensure not only the immediate physical safety of their personnel but also strict compliance with federal environmental protection mandates.

Sources

Handling

Personal protective equipment for handling 3-(3-Fluoro-2-nitrophenyl)thiazolidine

Comprehensive Safety and Handling Guide: 3-(3-Fluoro-2-nitrophenyl)thiazolidine This guide provides essential safety and logistical information for the handling and disposal of 3-(3-Fluoro-2-nitrophenyl)thiazolidine. Giv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 3-(3-Fluoro-2-nitrophenyl)thiazolidine

This guide provides essential safety and logistical information for the handling and disposal of 3-(3-Fluoro-2-nitrophenyl)thiazolidine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document is based on a conservative hazard assessment of its primary structural motifs: an aromatic nitro group, a fluoro-organic moiety, and a thiazolidine ring. This approach ensures a high margin of safety for all laboratory personnel.

The operational and disposal plans outlined herein are designed to be clear, procedural, and directly applicable to a research and development setting. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound safely and effectively, fostering a culture of safety and scientific integrity.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

The chemical structure of 3-(3-Fluoro-2-nitrophenyl)thiazolidine suggests several potential hazards that must be addressed through the careful selection and use of Personal Protective Equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for employees based on a thorough hazard assessment of the workplace.[1]

1.1. Analysis of Structural Hazards:

  • Aromatic Nitro Compounds: These compounds are often toxic and can be absorbed through the skin. A significant concern is the potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[2]

  • Fluoro-organic Compounds: While the fluorine atom can increase the metabolic stability of a compound, it can also alter its toxicity profile. Some organofluorine compounds can be toxic and require careful handling.

  • Thiazolidine Derivatives: Thiazolidine and its derivatives are a class of heterocyclic compounds with diverse biological activities.[3][4] While some are used as pharmaceuticals[5], others may present uncharacterized toxicological profiles. The precautionary principle dictates that we handle this moiety with care.

Given these potential hazards, a comprehensive PPE strategy is required to minimize all routes of exposure: inhalation, skin contact, and eye contact.

1.2. Recommended Personal Protective Equipment:

The following table outlines the minimum required PPE for handling 3-(3-Fluoro-2-nitrophenyl)thiazolidine.

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1 compliant chemical splash goggles. A full-face shield should be worn over the goggles when there is a significant risk of splashes.[6][7][8]To protect the eyes and face from splashes of the compound, which could be irritating or toxic.[9]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness) with a breakthrough time appropriate for the solvents being used. Always inspect gloves for tears or punctures before use.[7][10]To prevent skin absorption, a primary route of exposure for aromatic nitro compounds.[2]
Body Protection A flame-resistant lab coat, fully buttoned. For larger quantities or tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.[6][11]To protect the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required when handling the solid compound outside of a certified chemical fume hood, or if dust or aerosol generation is likely.[7][11]To prevent inhalation of the compound, which may be harmful.[12]
Foot Protection Closed-toe, chemical-resistant shoes must be worn in the laboratory at all times.[10][13]To protect the feet from spills.

Part 2: Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment. The American Chemical Society (ACS) promotes the RAMP framework (Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies) as a guiding principle for laboratory safety.[14]

2.1. Step-by-Step Handling Procedures:

  • Preparation:

    • Designate a specific work area for handling 3-(3-Fluoro-2-nitrophenyl)thiazolidine, preferably within a certified chemical fume hood.[11]

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Cover the work surface with disposable, absorbent bench paper.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid compound within a chemical fume hood to minimize inhalation exposure.[2]

    • Use a micro-spatula to handle the solid and avoid generating dust.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Experimental Use:

    • Whenever feasible, conduct reactions in a closed system to contain any potential vapors or aerosols.

    • Handle all solutions containing the compound with the same level of precaution as the solid material.

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent and cleaning agent.

    • Properly remove and dispose of contaminated PPE as outlined in the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.

2.2. Disposal Plan:

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation:

    • Solid Waste: All solid waste contaminated with 3-(3-Fluoro-2-nitrophenyl)thiazolidine (e.g., used gloves, bench paper, weighing paper, contaminated vials) must be collected in a designated, clearly labeled hazardous waste container.[2]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.[2]

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-(3-Fluoro-2-nitrophenyl)thiazolidine".

    • Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Part 3: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

3.1. In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

3.2. Spill Response:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully scoop the absorbent material into a labeled hazardous waste container.

    • Decontaminate the spill area.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and your institution's EHS office immediately.

    • Prevent others from entering the area.

    • Await the arrival of trained emergency response personnel.

Part 4: Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of 3-(3-Fluoro-2-nitrophenyl)thiazolidine.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Preparation Don appropriate PPE Prepare work area in fume hood weigh Weighing & Aliquoting Handle solid in fume hood Prepare solutions prep:f2->weigh:f0 Proceed to Handling experiment Experimental Use Use in designated area Handle with caution weigh:f2->experiment:f0 decon Decontamination Clean work area Doff PPE correctly experiment:f2->decon:f0 After Experiment disposal Waste Disposal Segregate waste Label and store properly decon:f2->disposal:f0

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Fluoro-2-nitrophenyl)thiazolidine
Reactant of Route 2
Reactant of Route 2
3-(3-Fluoro-2-nitrophenyl)thiazolidine
© Copyright 2026 BenchChem. All Rights Reserved.